Decahydro-2-naphthyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85888. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h10-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLIPLFEJSOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2CCCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051534 | |
| Record name | Decahydro-2-naphthyl acetate | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-11-6 | |
| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decahydro-beta-naphthyl acetate | |
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| Record name | Decahydronaphthol acetate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85888 | |
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| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |
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| Record name | Decahydro-2-naphthyl acetate | |
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| Record name | Decahydro-2-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.946 | |
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| Record name | DECAHYDRO-BETA-NAPHTHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A258Z18EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Stereochemistry of Decahydro-2-naphthyl Acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydro-2-naphthyl acetate, a saturated bicyclic ester, presents a fascinating case study in stereoisomerism, deeply rooted in the conformational intricacies of its decahydronaphthalene (decalin) core. The fusion of the two cyclohexane rings can be either cis or trans, and the acetate substituent at the C-2 position can adopt either an axial or equatorial orientation. This guide provides an in-depth analysis of the structural chemistry of this compound, detailing the synthesis, conformational analysis, and spectroscopic differentiation of its primary stereoisomers. Understanding these stereochemical nuances is paramount for applications in fields such as fragrance chemistry, where isomeric purity dictates olfactory properties, and in medicinal chemistry, where the rigid decalin scaffold serves as a valuable template for rational drug design.
Part 1: The Decalin Core - A Foundation in Stereoisomerism
The stereochemical identity of this compound is fundamentally dictated by the decalin (bicyclo[4.4.0]decane) framework. Decalin exists as two distinct diastereomers, cis-decalin and trans-decalin, which arise from the manner in which the two cyclohexane rings are fused.[1][2] These isomers are not interconvertible without breaking covalent bonds.[3]
1.1. trans-Decalin: The Rigid Scaffold
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[4] This arrangement results in the two hydrogens on the bridgehead carbons (C4a and C8a) being on opposite sides of the molecule.[3][4] The resulting structure is conformationally "locked" and relatively rigid; it cannot undergo the chair-chair ring flip characteristic of a simple cyclohexane ring.[1][2][5] Attempting a ring flip would require the fused bonds to become diaxial, which is sterically impossible within a six-membered ring structure.[1] Consequently, any substituent on a trans-decalin ring is fixed in either an axial or equatorial position.[4] Thermodynamically, trans-decalin is more stable than its cis counterpart by approximately 2.7 kcal/mol, primarily due to the absence of unfavorable nonbonded interactions.[5]
1.2. cis-Decalin: The Flexible Isomer
In cis-decalin, the rings are fused through one axial and one equatorial bond, placing the bridgehead hydrogens on the same side of the molecule.[3][4] Unlike the rigid trans isomer, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings.[1][4] This inversion process, which has an energy barrier of about 14 kcal/mol, interconverts the axial and equatorial positions of any substituent on the rings.[4] This flexibility introduces a dynamic equilibrium for substituents, a critical consideration for this compound.
Part 2: Stereoisomers of this compound
The combination of the decalin core's stereochemistry and the substituent position at C-2 gives rise to several distinct stereoisomers of this compound.
2.1. Isomers Derived from the trans-Decalin Scaffold
Due to the rigid nature of the trans-decalin framework, the acetate group at the C-2 position is locked into either an equatorial or an axial conformation. These two forms are distinct, stable diastereomers.
-
(trans)-equatorial-Decahydro-2-naphthyl acetate : The acetate group occupies an equatorial position. This is generally the more thermodynamically stable of the two trans isomers due to minimized steric hindrance.
-
(trans)-axial-Decahydro-2-naphthyl acetate : The acetate group occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogens on C-4 and C-8a, which raises its energy.
2.2. Conformational Equilibrium in the cis-Decalin Scaffold
For the cis-decalin scaffold, the situation is dynamic. The acetate group at C-2 can exist in either an axial or equatorial position, but these are not separate, isolable isomers. Instead, they are conformers that rapidly interconvert via the ring-flipping process of the cis-decalin system.[4]
-
(cis)-equatorial-Decahydro-2-naphthyl acetate ⇌ (cis)-axial-Decahydro-2-naphthyl acetate
The position of this equilibrium is governed by the steric demands of the acetate group. The equatorial conformation is heavily favored to avoid the destabilizing 1,3-diaxial interactions present in the axial conformer.
Part 3: Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves a two-step process: hydrogenation of a naphthalene precursor followed by acetylation. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.
3.1. Representative Synthesis Protocol: Hydrogenation of 2-Naphthol
The catalytic hydrogenation of 2-naphthol is a common route to decahydro-2-naphthol, the direct precursor.[3] The choice of catalyst is critical for controlling the cis/trans ratio of the resulting decalin core. For instance, hydrogenation over rhodium catalysts often favors the cis isomer, while palladium or platinum catalysts may yield mixtures or favor the trans isomer under specific conditions.[6]
Experimental Protocol: Synthesis of Decahydro-2-naphthol
-
Setup : A high-pressure autoclave reactor is charged with 2-naphthol and a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition : A catalytic amount (e.g., 5 mol%) of a supported metal catalyst (e.g., Rh/C for cis-selectivity or Pd/C) is added.[7]
-
Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm). The mixture is heated (e.g., 80-120 °C) and stirred vigorously for 12-24 hours.
-
Workup : After cooling and venting, the catalyst is removed by filtration through celite. The solvent is removed under reduced pressure to yield crude decahydro-2-naphthol.
-
Acetylation : The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine). Acetic anhydride or acetyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Purification : The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, base, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude this compound is purified by column chromatography or distillation.
3.2. Spectroscopic Differentiation of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the stereoisomers of this compound, particularly with respect to the axial or equatorial orientation of the C-2 proton (the proton attached to the carbon bearing the acetate group).
¹H NMR Spectroscopy: The key diagnostic signal is that of the C-2 proton. Its chemical shift and coupling constants (J-values) are highly dependent on its spatial orientation.
-
Axial Protons : An axial proton typically resonates at a higher field (lower ppm value) compared to its equatorial counterpart.[8][9] It exhibits large coupling constants (typically 8-13 Hz) with adjacent axial protons due to a nearly 180° dihedral angle (trans-diaxial coupling), as described by the Karplus relationship.[10]
-
Equatorial Protons : An equatorial proton is deshielded and resonates at a lower field (higher ppm value).[11][12] It shows smaller coupling constants (typically 2-5 Hz) with adjacent axial and equatorial protons, corresponding to dihedral angles of approximately 60°.[10]
Data Summary: Expected ¹H NMR Parameters for the C-2 Proton
| Isomer/Conformer | C-2 Proton Orientation | Expected Chemical Shift (δ) | Expected Vicinal Coupling Constants (³J) |
| (trans)-equatorial | Axial | Lower ppm (shielded) | Large J (ax-ax, ~10-13 Hz), Small J (ax-eq, ~2-4 Hz) |
| (trans)-axial | Equatorial | Higher ppm (deshielded) | Small J (eq-ax, ~2-4 Hz), Small J (eq-eq, ~2-4 Hz) |
| (cis)-equatorial | Axial | Lower ppm (shielded) | Large J (ax-ax, ~10-13 Hz), Small J (ax-eq, ~2-4 Hz) |
| (cis)-axial | Equatorial | Higher ppm (deshielded) | Small J (eq-ax, ~2-4 Hz), Small J (eq-eq, ~2-4 Hz) |
Note: For the cis isomer, the observed spectrum will be a weighted average of the two rapidly interconverting conformers, heavily biased towards the parameters of the more stable equatorial-acetate conformer.
Part 4: Significance in Applied Chemistry
The stereochemistry of this compound and related structures is not merely an academic curiosity. It has profound real-world implications.
-
Fragrance Industry : This compound is used as a fragrance ingredient.[13][14] The different stereoisomers can possess distinct odors, making stereoselective synthesis crucial for producing a desired scent profile.
-
Medicinal Chemistry : The rigid, well-defined three-dimensional structure of the trans-decalin scaffold makes it an attractive building block in drug design. It allows for the precise spatial positioning of pharmacophoric groups, enabling the synthesis of potent and selective receptor ligands or enzyme inhibitors.
Conclusion
This compound serves as an exemplary model for understanding the principles of stereoisomerism in fused-ring systems. The rigid nature of the trans-decalin isomer leads to fixed axial and equatorial substituents, while the flexible cis isomer exists in a dynamic conformational equilibrium. These structural differences are directly observable through NMR spectroscopy, with the chemical shift and coupling constants of the C-2 proton providing a definitive method for stereochemical assignment. A thorough grasp of these principles is essential for professionals engaged in the synthesis and application of such molecules in both industrial and pharmaceutical contexts.
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12.9: Conformations of Decalin - Chemistry LibreTexts. (2021). Retrieved from [Link]
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Conformational Analysis of Decalins . (2021). YouTube. Retrieved from [Link]
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Decalins . (n.d.). Slideshare. Retrieved from [Link]
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Conformational Analysis of Decalins . (n.d.). Scribd. Retrieved from [Link]
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1H NMR of cyclohexane . (2020). YouTube. Retrieved from [Link]
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Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR . (2024). JoVE. Retrieved from [Link]
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Draw the 1H NMR Spectrum for Cyclohexane (C6H12) . (2020). YouTube. Retrieved from [Link]
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5.2 Chemical Shift . (2015). MRI Questions. Retrieved from [Link]
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Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 . (n.d.). PubChem - NIH. Retrieved from [Link]
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Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis . (2023). CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]
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Introduction of a method to analyze 3D structures using homonuclear couplings . (n.d.). JEOL. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7 . (2023). Food and Chemical Toxicology. Retrieved from [Link]
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Ruthenium Catalyzed Dehydrogenative -C–H Functionalization of -Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach . (2024). ResearchGate. Retrieved from [Link]
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This compound (C12H20O2) . (n.d.). PubChemLite. Retrieved from [Link]
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2-decalinyl acetate, 10519-11-6 . (n.d.). The Good Scents Company. Retrieved from [Link]
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Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol . (2017). Semantic Scholar. Retrieved from [Link]
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Decahydro-beta-naphthyl acetate (CAS 10519-11-6) . (n.d.). Scent.vn. Retrieved from [Link]
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DECAHYDRO-BETA-NAPHTHYL ACETATE . (n.d.). precisionFDA. Retrieved from [Link]
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Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent . (2006). ResearchGate. Retrieved from [Link]
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Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach . (2024). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions . (2020). Journal of the American Chemical Society. Retrieved from [Link]
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Physical and chemical properties of decahydro-2-naphthyl acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Decahydro-2-naphthyl acetate (CAS No. 10519-11-6) is a saturated bicyclic ester, recognized primarily for its application as a fragrance ingredient with a characteristic woody and fruity aroma.[1][2] Structurally, it is the acetate ester of decahydronaphthol (also known as decalinol), which is derived from the complete hydrogenation of naphthol. The core of the molecule is the decahydronaphthalene, or decalin, fused ring system—a structural motif prevalent in numerous natural products, including steroids and terpenes.[1] This prevalence makes the decalin scaffold a subject of significant interest in medicinal chemistry and drug development.[3][4]
This guide provides a comprehensive technical overview of the physical properties, stereochemistry, chemical behavior, and spectroscopic characteristics of this compound. It is intended for researchers, chemists, and drug development professionals who may encounter this molecule or its structural class in their work, whether in the context of fine chemical synthesis, fragrance science, or as a scaffold for novel therapeutics. We will delve into its synthesis and key reactions, supported by detailed experimental protocols, and explore the broader potential of its decalin core in pharmaceutical research.
Molecular Structure and Stereoisomerism
The fundamental structure of this compound consists of a decalin ring system where an acetate group is attached at the 2-position. The molecular formula is C₁₂H₂₀O₂ and it has a molecular weight of approximately 196.29 g/mol .[5]
A critical feature of this molecule is its stereochemistry, inherited from the decalin core. The fusion of the two cyclohexane rings can be either cis or trans.[1]
-
Trans-decalin: The two hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system. This conformation is rigid and cannot undergo a ring flip. The trans-isomer is thermodynamically more stable than the cis-isomer due to fewer gauche-butane interactions.[1]
-
Cis-decalin: The bridgehead hydrogens are on the same side. This conformation is flexible and can undergo a ring flip, resulting in an equilibrium between two enantiomeric chair-chair conformations.[1]
Consequently, this compound exists as a mixture of these stereoisomers, with the exact composition influencing its physical properties. The molecule possesses three stereocenters, leading to a total of eight possible stereoisomers.[6] Commercially available this compound is typically sold as a mixture of isomers.
Caption: Core structures of trans- and cis-decahydro-2-naphthyl acetate.
Physical and Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] Its properties are largely dictated by the bulky, nonpolar decalin ring, making it poorly soluble in water but soluble in organic solvents like alcohol.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 10519-11-6 | [5][7] |
| Molecular Formula | C₁₂H₂₀O₂ | [5] |
| Molecular Weight | 196.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 251-252 °C at 760 mmHg | [1] |
| Flash Point | >100 °C (>212 °F) | [1][2] |
| Specific Gravity | 1.005 - 1.015 @ 25°C | [1][2] |
| Refractive Index | 1.475 - 1.482 @ 20°C | [1][2] |
| Water Solubility | 33.98 mg/L (estimated) | [1] |
| logP (o/w) | 3.5 - 3.9 (estimated) | [1][8] |
| Vapor Pressure | 0.02 mmHg @ 25°C (estimated) | [1][7] |
Spectroscopic Characterization
While detailed spectral analyses are not widely published, the structure of this compound allows for the prediction of its key spectroscopic features.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected around 1735-1745 cm⁻¹ . Other significant peaks would include C-O stretching vibrations between 1200-1250 cm⁻¹ (for the acetate C-O) and 1000-1100 cm⁻¹ , and strong C-H stretching bands from the aliphatic decalin ring just below 3000 cm⁻¹ .[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be characterized by a sharp singlet at approximately 2.0-2.1 ppm corresponding to the three protons of the methyl group in the acetate moiety. The proton on the carbon bearing the acetate group (CHOAc) would appear as a multiplet further downfield, likely in the 4.5-5.0 ppm range. The remaining 16 protons of the decalin ring would produce a complex series of overlapping multiplets in the upfield region, typically between 0.8-2.5 ppm .
-
¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal, expected around 170-171 ppm . The methyl carbon of the acetate group would appear as a sharp signal around 21 ppm . The carbon attached to the oxygen (CHOAc) would be found in the 70-75 ppm range. The ten carbons of the decalin ring would produce a series of signals in the aliphatic region, generally between 20-45 ppm .[5]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. A prominent fragmentation pathway would be the loss of acetic acid (60 Da) to give a fragment ion at m/z = 136 , corresponding to the decahydronaphthalene cation. Another characteristic fragment would be the acetyl cation (CH₃CO⁺) at m/z = 43 .
Chemical Properties and Reactivity
As a bicyclic ester, the reactivity of this compound is dominated by transformations of the ester functional group.
Synthesis
There is no widely published, standardized protocol for the synthesis of this compound. However, a logical and chemically sound synthetic route can be proposed, proceeding in two main steps from 2-naphthol. This approach leverages well-established methodologies for aromatic ring hydrogenation and esterification of secondary alcohols.
Caption: Proposed two-step synthesis of this compound.
-
Catalytic Hydrogenation of 2-Naphthol: The aromatic naphthalene ring system of 2-naphthol is reduced to the saturated decalin system. This is typically achieved via catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[9]
-
Acetylation of Decahydro-2-naphthol: The resulting secondary alcohol, decahydro-2-naphthol, is then esterified. A standard and effective method is acylation using acetic anhydride with a base catalyst like pyridine or a catalytic amount of a Lewis acid.[10]
Hydrolysis (Saponification)
As an ester, this compound is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield decahydro-2-naphthol and an acetate salt. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium process. The kinetics of this reaction are expected to follow a second-order rate law, typical for the alkaline hydrolysis of esters.[11][12]
Caption: Simplified workflow of the saponification of this compound.
Applications in Research and Drug Development
While the primary commercial use of this compound is in the fragrance industry, its core decalin structure is a "privileged scaffold" in medicinal chemistry.[2] The rigid, three-dimensional nature of the decalin ring system makes it an excellent framework for positioning functional groups in precise spatial orientations to interact with biological targets.
-
Neuropathic Pain and Inflammation: Decalin derivatives have been successfully designed and patented as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key target for treating nociceptive pain and inflammation.[4]
-
Neurodegenerative Diseases: Sesquiterpenes containing a dihydro-β-agarofuran skeleton, which is based on a decalin ring, have demonstrated inhibitory activity against acetylcholinesterase (AChE).[4] This enzyme is a primary target in the management of Alzheimer's disease. The discovery suggests that novel decalin-based compounds could be explored as AChE inhibitors.
-
Immunophilin Ligands: A novel decalin-based scaffold has been developed to create selective ligands for FKBP51, an immunophilin implicated in the regulation of the cellular stress response.[3] Modulating FKBP51 is a promising strategy for developing new treatments for stress-related disorders like major depression and PTSD.
The utility of this compound in this context is as a potential starting material or synthetic intermediate. The ester can be hydrolyzed to provide decahydro-2-naphthol, which can then be further functionalized to explore novel chemical space around this valuable scaffold.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as H411: Toxic to aquatic life with long-lasting effects.[5][7] Therefore, it should be handled with care to avoid release into the environment.[2]
From a human health perspective, available data suggests a low toxicity profile. It is not considered to be genotoxic and does not present a concern for skin sensitization or photoirritation.[6]
Experimental Protocols
The following protocols are provided as representative, field-proven methodologies for the synthesis and analysis of this compound. These are based on established chemical principles and analogous reactions.
Protocol 1: Proposed Synthesis via Hydrogenation and Acetylation
Part A: Catalytic Hydrogenation of 2-Naphthol
-
Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), add 2-naphthol (10.0 g, 69.4 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (100 mL).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.
-
Reaction: Heat the mixture to 80-100 °C while stirring vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction may take 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude decahydro-2-naphthol as a mixture of isomers.
Part B: Acetylation of Decahydro-2-naphthol
-
Setup: Dissolve the crude decahydro-2-naphthol (e.g., 5.0 g, 32.4 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (4.0 g, 39.0 mmol, 1.2 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it slowly into cold 1M hydrochloric acid (HCl, 100 mL) to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Setup: In a round-bottom flask, dissolve this compound (2.0 g, 10.2 mmol) in ethanol (25 mL).
-
Base Addition: Add a 2 M aqueous solution of sodium hydroxide (NaOH, 15 mL, 30 mmol, ~3 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 2 M HCl until the pH is approximately 7.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield decahydro-2-naphthol.
Protocol 3: Analytical Characterization by GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the peak(s) for fragmentation patterns consistent with the expected structure (parent ion at m/z 196, key fragments at m/z 136 and 43).
Conclusion
This compound is a molecule with a well-defined role in the fragrance industry and significant, largely untapped potential in the field of medicinal chemistry. Its physical and chemical properties are dictated by the interplay between its nonpolar, stereochemically rich decalin core and its reactive ester functionality. While detailed research on this specific molecule is not extensive, a robust understanding of its characteristics can be derived from fundamental chemical principles and data from analogous structures. The protocols and data synthesized in this guide provide a solid foundation for researchers interested in the synthesis, modification, and application of this compound and its valuable bicyclic scaffold in the pursuit of novel chemical entities.
References
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The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25324, Decahydro-beta-naphthyl acetate. Retrieved from [Link]
- Bauder, M., et al. (2020). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Journal of Medicinal Chemistry, 63(1), 371-394.
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Taylor & Francis. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]
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Nguyen, L. T., et al. (n.d.). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Retrieved from [Link]
- Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47.
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Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Pearson. (n.d.). Decalin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73709, 2-Naphthyl acetate. Retrieved from [Link]
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Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. ResearchGate. Retrieved from [Link]
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University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
- García-Río, L., et al. (2001). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Langmuir, 17(7), 2061-2066.
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Alrefaee, S. H., & Apblett, A. (2017). Mass spectrum of the Naphthalene, decahydro-[8]. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, decahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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precisionFDA. (n.d.). DECAHYDRO-BETA-NAPHTHYL ACETATE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]
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NIST. (n.d.). 2-Naphthalenol, acetate. NIST Chemistry WebBook. Retrieved from [Link]
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- Yang, C. C., & Lin, H. M. (2007). Determination of the hydrolysis kinetics of alpha-naphthyl acetate in micellar systems and the effect of HPMC (catalyst present). Journal of Pharmaceutical Sciences, 96(2), 448-458.
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The Enduring Allure of Saturated Scents: A Technical Guide to the Discovery and History of Decahydro-2-naphthyl Acetate
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of organic chemistry and fragrance science, few molecules encapsulate the confluence of stereochemical complexity and olfactory elegance as does decahydro-2-naphthyl acetate. This saturated bicyclic ester, with its characteristic woody and fruity notes, has carved a niche for itself not only in perfumery but also as a versatile scaffold in synthetic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core technical attributes of this compound, designed for the discerning scientific audience.
Introduction: Unveiling the Saturated Naphthalene Core
This compound, a derivative of decahydronaphthalene (decalin), represents a significant departure from the aromaticity of its parent naphthalene. The complete saturation of the bicyclic ring system introduces a fascinating level of stereoisomerism, which profoundly influences its physical properties and olfactory character. Understanding the origins of this molecule requires a journey back to the foundational days of alicyclic chemistry and the burgeoning field of synthetic fragrances.
A Tale of Two Rings: The Historical Context of Decalin and the Dawn of Synthetic Aromas
The story of this compound is intrinsically linked to the scientific community's burgeoning understanding of fused ring systems in the early 20th century.
The Theoretical Prediction and Eventual Synthesis of Decalin
The intellectual groundwork for understanding the stereochemistry of decalin was laid by the insightful predictions of Ernst Mohr. Building upon Sachse's hypothesis of non-planar cyclohexane rings, Mohr postulated that the fusion of two such rings could result in two distinct, strain-free stereoisomers: cis-decalin and trans-decalin.[1][2] This theoretical insight was a significant leap in the understanding of three-dimensional molecular structures.
It was not until 1925 that the German chemist Walter Hückel provided the definitive experimental proof of Mohr's theory by successfully synthesizing and separating the cis and trans isomers of decalin.[3] This landmark achievement in organic chemistry opened the door to the exploration of a vast array of substituted decalin derivatives, including the hydroxylated and acetylated forms that would become crucial in various industrial applications.
The Rise of Synthetic Fragrances: A New Frontier for Chemistry
Concurrent with these advances in fundamental organic chemistry, the late 19th and early 20th centuries witnessed a revolution in the fragrance industry.[4][5][6][7][8] The synthesis of the first artificial fragrance molecules, such as coumarin in 1868, marked a paradigm shift from reliance on natural extracts to the creative power of chemical synthesis.[4][8] This new era demanded a diverse palette of aroma chemicals with varying scent profiles, stability, and affordability. The exploration of hydrogenated naphthalene derivatives, with their potential for novel and appealing odors, was a natural progression for fragrance chemists of the time. The development of industrial-scale hydrogenation processes, pioneered by chemists like Paul Sabatier and Wilhelm Normann in the early 1900s, provided the technological means to produce such saturated compounds.[3]
While a singular, celebrated "discovery" paper for this compound remains elusive in the historical record, its emergence can be confidently placed within the context of this fertile period of chemical innovation. Its synthesis would have been a logical and straightforward extension of the hydrogenation of 2-naphthol to decahydro-2-naphthol, followed by esterification with acetic anhydride or acetic acid.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for its application in various fields. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 10519-11-6 | [9][10] |
| Molecular Formula | C₁₂H₂₀O₂ | [9] |
| Molecular Weight | 196.29 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Odor Profile | Woody, fruity, floral, herbal | [11][12] |
| Boiling Point | 251-252 °C at 760 mmHg | [11] |
| Refractive Index | 1.475 - 1.482 @ 20°C | [11] |
| Specific Gravity | 1.005 - 1.015 @ 25°C | [11] |
Synthesis of this compound: From Naphthalene to Saturated Ester
The synthesis of this compound is a multi-step process that begins with the hydrogenation of naphthalene or, more commonly, 2-naphthol, followed by acetylation of the resulting decahydro-2-naphthol.
Step 1: Hydrogenation of 2-Naphthol to Decahydro-2-naphthol
The complete saturation of the aromatic rings of 2-naphthol to yield decahydro-2-naphthol is a critical step that can be achieved through catalytic hydrogenation.
This protocol is a generalized representation based on established methods for the hydrogenation of naphthols.[13]
-
Catalyst Preparation: In a suitable high-pressure autoclave, a catalyst such as Raney nickel or a noble metal catalyst (e.g., rhodium on alumina) is suspended in a solvent like ethanol.
-
Reactant Addition: A solution of 2-naphthol in the same solvent is added to the autoclave.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated. The progress of the reaction is monitored by the uptake of hydrogen.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude decahydro-2-naphthol.
-
Purification: The crude product can be purified by distillation or recrystallization to yield a mixture of stereoisomers of decahydro-2-naphthol.
Caption: Workflow for the catalytic hydrogenation of 2-naphthol.
Step 2: Acetylation of Decahydro-2-naphthol
The final step in the synthesis is the esterification of the hydroxyl group of decahydro-2-naphthol with an acetylating agent.
This protocol is based on standard esterification procedures.
-
Reactant Mixture: Decahydro-2-naphthol is dissolved in a suitable solvent, such as toluene or pyridine.
-
Acetylation: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a catalyst like a catalytic amount of sulfuric acid or a base like pyridine to neutralize the acid byproduct.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction mixture is quenched with water or a dilute base solution. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
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Decahydro-2-naphthyl Acetate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of Decahydro-2-naphthyl acetate, a saturated bicyclic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical methodologies, and safety protocols. While its primary application lies within the fragrance industry, this guide also explores the broader context of the decalin scaffold in bioactive compounds, offering insights for its potential consideration in novel chemical synthesis and discovery programs.
Chemical Identity and Nomenclature
This compound is a saturated derivative of 2-naphthyl acetate. The core of its structure is the decahydronaphthalene (also known as decalin) ring system, which can exist as cis or trans isomers depending on the fusion of the two six-membered rings. The acetate group is attached at the 2-position of this saturated bicyclic framework.
CAS Number : 10519-11-6[1]
Molecular Formula : C₁₂H₂₀O₂[1]
Synonyms : A variety of synonyms are used to identify this compound in chemical literature and databases, reflecting both its systematic and common nomenclature.[2] These include:
-
Decahydro-β-naphthyl acetate[1]
-
2-Decalinyl acetate[2]
-
Decahydronaphthol acetate
-
2-Naphthalenol, decahydro-, acetate[2]
-
DECAHYDRO-2-NAPHTHOL ACETATE[1]
The IUPAC name for this compound is 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, application, and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 196.29 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Odor Profile | Fruity, Floral, Woody, Herbal | [1] |
| Boiling Point | 251.00 to 252.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [4] |
| Density | 1.00500 to 1.01500 g/mL @ 25.00 °C | [4] |
| Refractive Index | 1.47500 to 1.48200 @ 20.00 °C | [4] |
| Solubility | Soluble in ethanol and isopropanol. | [1] |
| XLogP3-AA | 3.5 | [1] |
-
¹H NMR : The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the protons of the decalin ring system. A singlet around 2.0 ppm would be characteristic of the methyl protons of the acetate group. The proton on the carbon bearing the acetate group would likely appear as a multiplet at a downfield-shifted position (approximately 4.5-5.0 ppm).
-
¹³C NMR : The carbon NMR spectrum will display signals for the two carbons of the acetate group (a methyl carbon around 21 ppm and a carbonyl carbon around 170 ppm). The ten carbons of the decalin ring will appear in the aliphatic region (approximately 20-80 ppm).
-
IR Spectroscopy : The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the ester group around 1735 cm⁻¹. C-O stretching bands will be present in the 1240-1030 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations of the saturated ring system.[3]
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. A prominent fragment would likely correspond to the loss of acetic acid (60 Da), resulting in a peak at m/z 136.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of its corresponding alcohol, decahydro-2-naphthol. This can be achieved through several established protocols. Below is a representative, field-proven methodology adaptable for a laboratory setting.
Acetylation of Decahydro-2-naphthol using Acetic Anhydride
This protocol is adapted from classical acetylation methods for secondary alcohols and is expected to provide a good yield of the desired ester. The reaction involves the nucleophilic attack of the hydroxyl group of decahydro-2-naphthol on the carbonyl carbon of acetic anhydride, typically in the presence of a base or an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve decahydro-2-naphthol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Addition of Reagents : To the stirred solution, add pyridine (1.2 eq) as a catalyst and nucleophilic activator. Cool the mixture in an ice bath.
-
Acetylation : Slowly add acetic anhydride (1.2 eq) dropwise to the cooled reaction mixture.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Work-up : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Analytical Methodologies
Robust analytical methods are essential for the quality control and characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be effectively used for the separation and quantification of this compound.
Caption: General workflow for HPLC analysis.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (MeCN) and water. |
| Detector | UV detector (wavelength will depend on the chromophore, likely low UV) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
For applications requiring mass spectrometric detection (LC-MS), the mobile phase can be modified by replacing non-volatile acids with volatile alternatives like formic acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.
Biological Context and Potential Applications
While this compound is primarily utilized as a fragrance ingredient, the decalin (decahydronaphthalene) ring system is a structural motif found in a variety of biologically active natural products.[5][6] These natural products exhibit a wide range of activities, including antibacterial, antiviral, antitumor, and antihyperlipidemic properties.[5][7]
The biological activities of these decalin-containing compounds are often attributed to the overall three-dimensional structure and the nature and stereochemistry of the substituents on the decalin core.[8][9] For instance, decalin-containing tetramic acid derivatives isolated from fungi have been the subject of extensive research for their antibiotic and other medicinal properties.[7]
Although there is no significant body of research on the direct application of this compound in drug development, its decalin scaffold represents a validated starting point for the synthesis of more complex molecules. Researchers in medicinal chemistry could consider this and related simple decalin derivatives as building blocks for the generation of novel compound libraries for screening against various biological targets. The stereochemistry of the decalin ring (cis or trans) can significantly influence biological activity, offering an avenue for structural diversity in drug discovery programs.[9]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound in a laboratory setting.
Hazard Identification :
-
Environmental Hazard : Classified as toxic to aquatic life with long-lasting effects.[3]
-
Health Hazards : May cause skin and eye irritation. Prolonged skin contact may lead to dermatitis. Inhalation of mists or vapors should be avoided. May be harmful if swallowed.
Recommended Handling Procedures :
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
This compound is a well-characterized compound with established synonyms and a defined CAS number. Its primary role in the chemical industry is as a fragrance component. For the research community, it represents a simple, accessible derivative of the decalin ring system. While not a direct player in current drug development, the biological relevance of the decalin scaffold in numerous natural products suggests the potential of its derivatives in synthetic and medicinal chemistry. This guide provides the foundational technical knowledge necessary for its synthesis, analysis, and safe handling, empowering researchers to utilize this compound in their scientific endeavors.
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Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. (2022). National Institutes of Health. [Link]
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Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Royal Society of Chemistry. [Link]
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Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Natural Product Reports (RSC Publishing). [Link]
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Unlocking the Potential of Decahydro-2-naphthyl Acetate: A Technical Guide to Novel Research Frontiers
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The scientific community is constantly in search of versatile molecular scaffolds that can serve as the foundation for new discoveries. Decahydro-2-naphthyl acetate, a molecule commonly associated with the fragrance industry, possesses a unique stereochemical architecture that holds significant, yet largely unexplored, potential in medicinal chemistry and materials science. This in-depth technical guide provides a roadmap for researchers to unlock the latent opportunities within this intriguing molecule, moving beyond its current applications and into novel areas of scientific innovation.
At its core, the decahydronaphthalene, or decalin, scaffold is a recurring motif in a multitude of bioactive natural products, demonstrating a wide array of biological activities including antibacterial, antiviral, and antitumor properties. The rigid, three-dimensional structure of the decalin ring system, with its distinct cis and trans isomers, provides a unique platform for the design of highly specific and potent therapeutic agents. The orientation of substituents on this scaffold can dramatically influence biological activity, making the stereoselective synthesis and separation of its derivatives a critical area of investigation.
This guide will illuminate several promising research avenues for this compound, complete with detailed experimental protocols and the scientific rationale behind these proposed explorations.
Table of Contents
-
Core Compound Overview: this compound
-
Chemical and Physical Properties
-
Stereoisomerism: The Critical Divide
-
-
Research Area 1: A Novel Scaffold for Medicinal Chemistry
-
Rationale: The Decalin Core in Drug Discovery
-
Proposed Research Workflow: From Fragrance to Function
-
Experimental Protocols
-
Synthesis of Decahydro-2-naphthol Isomers
-
Stereoselective Esterification
-
Isomer Separation and Characterization
-
Bioactivity Screening
-
-
-
Research Area 2: Advanced Polymer Development
-
Rationale: Leveraging Stereochemistry for Material Properties
-
Proposed Research Workflow: Creating Novel Polymethacrylates
-
Experimental Protocols
-
Synthesis of Decahydro-2-naphthyl Methacrylate Monomers
-
Polymerization and Characterization
-
-
-
References
Core Compound Overview: this compound
This compound (CAS No. 10519-11-6) is an ester with the molecular formula C₁₂H₂₀O₂.[1][2] It is primarily known for its fruity, floral, and woody odor profile, which has led to its use as a fragrance ingredient in various consumer products.[1][2]
| Property | Value | Source |
| Molecular Weight | 196.29 g/mol | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| CAS Number | 10519-11-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity, Floral, Woody | [2] |
| XLogP3-AA | 3.5 | [1] |
Stereoisomerism: The Critical Divide
The decahydronaphthalene ring system can exist as two diastereomers: cis-decalin and trans-decalin. This isomerism arises from the way the two cyclohexane rings are fused. In trans-decalin, the two rings are joined by equatorial bonds, resulting in a more rigid, conformationally locked structure.[4] In contrast, cis-decalin has the rings fused via one axial and one equatorial bond, allowing for conformational flexibility. This fundamental structural difference has profound implications for the biological activity of decalin-containing molecules, as the spatial arrangement of substituents is critical for molecular recognition by biological targets.[5][6]
Research Area 1: A Novel Scaffold for Medicinal Chemistry
Rationale: The Decalin Core in Drug Discovery
The decalin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with potent biological activities.[6] For example, the cholesterol-lowering drug lovastatin features a decalin core that mimics the transition state of its target enzyme, HMG-CoA reductase.[6] More recently, novel decalin-based bicyclic scaffolds have been developed as selective inhibitors of the FK506-binding protein 51 (FKBP51), a promising target for the treatment of depression, obesity, and chronic pain.[7] The rigid nature of the trans-decalin system, in particular, can be exploited to lock ligands into a bioactive conformation, thereby enhancing potency and selectivity.[7]
This compound, with its readily available starting materials and multiple stereoisomers, represents an ideal starting point for the development of novel decalin-based therapeutics. The ester functionality can be easily hydrolyzed to the corresponding alcohol, decahydro-2-naphthol, which provides a handle for further chemical modification and the introduction of diverse pharmacophores.
Proposed Research Workflow: From Fragrance to Function
Experimental Protocols
The precursor, decahydro-2-naphthol, can be synthesized via the catalytic hydrogenation of 2-naphthol. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.
Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 2-naphthol (1 equivalent), a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., 5% Ru/C or Pd/C, 1-5 mol%).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 bar) and heat the reaction mixture to a specified temperature (e.g., 100-150 °C). Maintain stirring for a set duration (e.g., 12-24 hours) or until hydrogen uptake ceases.
-
Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude decahydro-2-naphthol as a mixture of isomers.
Causality: The choice of catalyst is critical. Ruthenium-based catalysts tend to favor the formation of the cis-isomer, while palladium catalysts may yield a higher proportion of the trans-isomer. The reaction temperature and pressure can also be optimized to influence the isomer ratio.
The synthesized decahydro-2-naphthol isomer mixture can be esterified to produce this compound.
Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the decahydro-2-naphthol mixture (1 equivalent) in an excess of acetic acid, which acts as both a reactant and a solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
The separation of the cis and trans isomers of this compound is crucial for subsequent biological evaluation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are suitable techniques for this purpose.
Protocol (Preparative HPLC):
-
Column Selection: Utilize a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is a suitable mobile phase. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.
-
Detection: Use a UV detector to monitor the elution of the isomers.
-
Fraction Collection: Collect the fractions corresponding to the separated isomer peaks.
-
Characterization: Confirm the identity and purity of the separated isomers using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The separated isomers of this compound and their derivatives can be screened for a variety of biological activities.
Example: Acetylcholinesterase Inhibition Assay
The structural similarity of the decalin scaffold to certain endogenous molecules suggests its potential as an enzyme inhibitor. An acetylcholinesterase (AChE) inhibition assay can be performed as an initial screen.
Protocol (TLC Bioautographic Assay):
-
TLC Separation: Spot the separated isomers onto a TLC plate and develop the chromatogram.
-
Enzyme Application: Spray the developed plate with a solution of AChE.
-
Substrate Application: After a brief incubation period, spray the plate with a solution of 1-naphthyl acetate followed by a solution of Fast Blue B salt.
-
Detection: Non-inhibitory regions will show the enzymatic conversion of 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B to form a purple dye. White spots against this purple background indicate regions of AChE inhibition.
Research Area 2: Advanced Polymer Development
Rationale: Leveraging Stereochemistry for Material Properties
The stereochemistry of the decalin ring can significantly influence the physical and thermal properties of polymers. The rigid trans-isomer is expected to produce polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to the more flexible cis-isomer. This provides an opportunity to create a family of polymers with tunable properties based on the isomeric ratio of the this compound precursor.
Proposed Research Workflow: Creating Novel Polymethacrylates
Experimental Protocols
Protocol:
-
Reaction Setup: In a flask, dissolve a separated isomer of decahydro-2-naphthol (1 equivalent) and triethylamine (1.2 equivalents) in a dry solvent such as dichloromethane.
-
Acylation: Cool the solution in an ice bath and add methacryloyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Wash the reaction mixture with water, a dilute HCl solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting monomer by column chromatography.
Protocol (Free Radical Polymerization):
-
Reaction Setup: In a Schlenk tube, dissolve the purified monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated time.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer under vacuum.
-
Characterization: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC). Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Future Directions and Conclusion
The research avenues outlined in this guide represent a starting point for unlocking the full potential of this compound. Further exploration could involve the use of this scaffold in the development of novel chiral auxiliaries for asymmetric synthesis or as a component of advanced liquid crystal materials. The rich stereochemistry and synthetic tractability of this compound make it a highly promising platform for innovation across multiple scientific disciplines. By moving beyond its traditional role in the fragrance industry, researchers have the opportunity to develop novel molecules with significant societal impact.
References
-
Gaali, S., et al. (2020). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Journal of Medicinal Chemistry, 63(1), 437-453. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Oikawa, H., & Yokoyama, T. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. Natural Product Reports, 39(6), 1146-1163. [Link]
- Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569-1582.
-
SIELC Technologies. (2018). Separation of this compound on Newcrom C18 HPLC column. [Link]
-
PubChem. (n.d.). Decahydro-beta-naphthyl acetate. National Center for Biotechnology Information. [Link]
-
Scent.vn. (n.d.). Decahydro-beta-naphthyl acetate (CAS 10519-11-6). [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. [Link]
-
Marston, A., Kissling, J., & Hostettmann, K. (2002). A rapid TLC bioautographic method for the detection of acetylcholinesterase and butyrylcholinesterase inhibitors in plants. Phytochemical Analysis, 13(1), 51-54. [Link]
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- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Decahydro-2-naphthyl acetate molecular formula and weight
An In-Depth Technical Guide to Decahydro-2-naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS: 10519-11-6), focusing on its molecular characteristics, synthesis, analytical characterization, and safety profile. The content is structured to deliver field-proven insights and validated methodologies for professionals engaged in chemical research and development.
Core Molecular Properties and Identification
This compound is an alicyclic ester recognized for its application as a fragrance ingredient.[1][2] The molecule consists of a saturated decahydronaphthalene (decalin) core with an acetate group substituted at the 2-position. A critical aspect for researchers is the compound's stereochemistry; the decalin ring system contains three stereocenters, which results in a total of eight possible stereoisomers.[3] Commercially available this compound is typically a mixture of these isomers, and its properties can be influenced by the specific isomeric composition.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It is important to note that while reference spectra are available, some suppliers of this compound as a rare chemical do not provide analytical data, placing the responsibility of identity and purity confirmation on the researcher.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3][4] |
| Molecular Weight | 196.29 g/mol | [1][3][4] |
| CAS Number | 10519-11-6 | [1][4] |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate | [1] |
| Synonyms | Decahydro-β-naphthyl acetate, 2-Decalinyl acetate | [1][2] |
| Appearance | Colorless oily liquid | [5] |
| Boiling Point | 255-264 °C | [3] |
| Flash Point | >100 °C (>212 °F) | [2] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
Synthesis and Purification
The synthesis of this compound is achieved through the esterification of its corresponding alcohol, decahydro-2-naphthol. This reaction is a standard transformation in organic synthesis. The choice of acetylating agent and catalyst is driven by the desired reaction rate, yield, and laboratory safety protocols. The most common method involves the use of acetic anhydride with a basic catalyst.
Experimental Protocol: Acetylation of Decahydro-2-naphthol
This protocol describes a standard laboratory procedure for synthesizing this compound. The methodology is analogous to the well-established acetylation of 2-naphthol.[6]
Materials:
-
Decahydro-2-naphthol
-
Acetic anhydride
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (catalyst)
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve decahydro-2-naphthol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or pyridine.
-
Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exothermic reaction.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Add a catalytic amount of DMAP (0.05 eq) or use pyridine as the solvent. Pyridine also acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex due to multiple stereoisomers. Key signals include a singlet around δ 2.0-2.1 ppm corresponding to the methyl protons of the acetate group and a multiplet in the δ 4.5-5.0 ppm range for the proton on the carbon bearing the ester (CHOAc). The remaining protons on the decalin ring will appear as a complex series of multiplets in the upfield region (δ 1.0-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include a peak around δ 170-171 ppm for the carbonyl carbon of the ester, a peak around δ 21 ppm for the acetate methyl carbon, and a series of peaks in the δ 20-80 ppm range for the carbons of the decalin ring. The presence of multiple peaks for each carbon type can indicate the presence of an isomeric mixture.[1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show a strong, characteristic carbonyl (C=O) stretching absorption band around 1735 cm⁻¹. A prominent C-O stretching band for the ester linkage will also be visible around 1240 cm⁻¹.[1]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will likely show a molecular ion peak (M⁺) at m/z 196. A characteristic fragmentation pattern would be the loss of acetic acid (60 Da) to give a fragment at m/z 136, corresponding to the decahydronaphthalene cation.
Chromatographic Analysis: HPLC Method
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for separating its isomers.
Protocol for Reverse Phase (RP) HPLC: [7]
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[7]
-
Modifier: Phosphoric acid or, for MS compatibility, formic acid.[7]
-
Detection: UV detection (typically at a low wavelength like 210 nm, as the molecule lacks a strong chromophore) or Mass Spectrometry (MS).
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or individual isomers.[7]
Caption: Standard analytical workflow for identity and purity confirmation.
Applications and Safety Profile
Primary Application
The predominant use of this compound is within the fragrance industry.[1][8] It is valued for its woody and fruity scent profile and is incorporated into various fragrance concentrates at levels up to 5%.[2]
Safety and Toxicology
Understanding the safety profile is crucial for handling and application. The compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1][4]
A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides key toxicological insights.[3]
| Toxicological Endpoint | RIFM Assessment Finding |
| Genotoxicity | Not genotoxic[3] |
| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC)[3] |
| Reproductive Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC)[3] |
| Skin Sensitization | No concern for skin sensitization[3] |
| Photoirritation/Photoallergenicity | Not expected to be photoirritating or photoallergenic[3] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area to avoid inhalation of vapors.
-
Avoid release to the environment due to its aquatic toxicity.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
References
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Food and Chemical Toxicology, 182, 114224.
-
Perflavory. (n.d.). decahydrotrimethyl-beta-naphthyl acetate. Retrieved from [Link]
- Rahman, M., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Food and Chemical Toxicology, 183, 114249.
-
National Center for Biotechnology Information. (n.d.). 2-Naphthyl acetate. PubChem. Retrieved from [Link]
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- 8. decahydro-5,5,8a-trimethyl-2-naphthyl acetate | 24238-95-7 [amp.chemicalbook.com]
Literature review of decahydro-2-naphthyl acetate studies
An In-depth Technical Guide to Decahydro-2-naphthyl Acetate: Synthesis, Stereochemistry, and Applications
Introduction
This compound (CAS No. 10519-11-6) is a saturated bicyclic ester with the molecular formula C12H20O2.[1][2] Also known by synonyms such as 2-decalinyl acetate and decahydro-beta-naphthyl acetate, this compound is a key ingredient in the fragrance industry, valued for its complex woody and fruity aroma profile.[1][3] Beyond its olfactory properties, its rigid stereoisomeric structures make it a valuable model system for conformational analysis and a crucial read-across analog in toxicological safety assessments.[4]
The core of this compound's chemical identity lies in its decalin (decahydronaphthalene) ring system. This structure gives rise to a rich stereochemistry, including cis and trans-fused ring isomers, as well as axial and equatorial positioning of the acetate substituent. These subtle geometric differences significantly influence the molecule's physical, chemical, and biological properties. This guide provides a comprehensive review of the synthesis, stereochemical analysis, analytical characterization, and applications of this compound for researchers and development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for its application in fragrance formulation, analytical method development, and safety assessment.
| Property | Value | Source |
| Molecular Formula | C12H20O2 | [1][2] |
| Molecular Weight | 196.29 g/mol | [1] |
| CAS Number | 10519-11-6 | [2][5] |
| Appearance | Not specified; likely a liquid at room temperature | |
| Boiling Point | ~270-272 °C (estimated) | [6] |
| Flash Point | >100 °C (>212 °F) | [3] |
| logP (o/w) | 3.12 - 5.097 (estimated) | [6][7] |
| Refractive Index | 1.475 - 1.482 @ 20°C | [3] |
| Specific Gravity | 1.005 - 1.015 @ 25°C | [3] |
Synthesis and Stereochemistry
The synthesis of this compound is typically a two-step process starting from 2-naphthol. The choice of reaction conditions, particularly in the initial hydrogenation step, is critical as it dictates the resulting ratio of stereoisomers.
-
Hydrogenation of 2-Naphthol: The aromatic naphthalene core is reduced to the saturated decalin system. This catalytic hydrogenation yields decahydro-2-naphthol (decalinol). This step generates the primary stereochemical complexity, producing a mixture of cis- and trans-fused decalinols.
-
Acetylation of Decahydro-2-naphthol: The resulting mixture of decalinol isomers is then acetylated to form the final this compound product.
Experimental Protocol: Acetylation of Decahydro-2-naphthol
This protocol describes a general method for the esterification of decahydro-2-naphthol. The choice of a mild Lewis acid or base catalyst is crucial to prevent side reactions.
Objective: To synthesize this compound from decahydro-2-naphthol.
Materials:
-
Decahydro-2-naphthol (isomer mixture)
-
Acetic anhydride (acylating agent)
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (catalyst)
-
Diethyl ether or Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve decahydro-2-naphthol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the catalyst, pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to isolate the this compound.
Causality: Acetic anhydride is a highly effective acetylating agent. The use of a base catalyst like pyridine or DMAP activates the alcohol for nucleophilic attack on the anhydride. The aqueous workup is essential to remove water-soluble byproducts and unreacted reagents.
Stereochemical Considerations
The decalin ring system can exist in two primary conformations: cis-decalin and trans-decalin. Within each, the acetate group at the C-2 position can be either axial or equatorial. This results in at least four major stereoisomers, each with distinct energetic and spectroscopic properties.
Sources
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- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Note & Protocol: Synthesis of Decahydro-2-naphthyl Acetate from Decahydro-2-naphthol via Acetylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of decahydro-2-naphthyl acetate, an ester of significant interest in the fragrance and fine chemical industries.[1] The protocol details the acetylation of the secondary alcohol, decahydro-2-naphthol, using acetic anhydride. Acetylation is a fundamental and widely utilized transformation in organic synthesis, often employed for the protection of hydroxyl groups or for the direct synthesis of valuable acetate esters.[2][3] This application note elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and characterization, ensuring a reproducible and high-yield synthesis. The causality behind critical experimental choices is explained to provide a deeper understanding of the process.
Reaction Principle and Mechanism
The conversion of decahydro-2-naphthol to this compound is an esterification reaction, specifically a nucleophilic acyl substitution.[4][5] The hydroxyl group (-OH) of the alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.
Overall Reaction:
Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination.[2][4]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the decahydro-2-naphthol's hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of an acetate ion, which is an excellent leaving group.
-
Proton Transfer: The expelled acetate ion then acts as a base, deprotonating the oxonium ion to yield the final product, this compound, and a molecule of acetic acid as a byproduct.[6]
Using acetic anhydride is highly advantageous over using acetic acid in a classic Fischer esterification. Acetic anhydride is significantly more reactive, which allows the reaction to proceed under milder conditions and without the need for strong acid catalysts or the continuous removal of water to drive the equilibrium.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Decahydro-2-naphthol | 825-51-4 | C₁₀H₁₈O | 154.25 | Starting material. Can be a mixture of isomers. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Acetylating agent. Corrosive and lachrymatory. |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base catalyst (optional, but recommended). Toxic. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. Flammable. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Used as a saturated aqueous solution for work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography (60-120 mesh). |
| TLC Plates | N/A | N/A | N/A | Silica gel coated, with UV254 indicator. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware and clamps
-
Analytical equipment: TLC chamber, UV lamp, NMR spectrometer, IR spectrometer, GC-MS.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add decahydro-2-naphthol (e.g., 5.0 g, 32.4 mmol).
-
Dissolve the starting material in a suitable solvent like ethyl acetate (20 mL). While the reaction can be run neat, using a solvent aids in mixing and temperature control.
-
Place the flask in an ice bath to control the initial exothermic reaction.
-
Slowly add acetic anhydride (e.g., 4.6 mL, 49.0 mmol, 1.5 equivalents) to the stirred solution.
-
Causality Note: Using a slight excess of acetic anhydride ensures the complete conversion of the starting alcohol.
-
Add a catalytic amount of pyridine (e.g., 0.5 mL). Pyridine acts as a base catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct, thereby accelerating the reaction.
Step 2: Reaction Execution and Monitoring
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. For less reactive substrates or to expedite the reaction, the mixture can be gently heated to 50-60°C.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.
-
Analysis: The disappearance of the more polar decahydro-2-naphthol spot and the appearance of a new, less polar product spot (this compound) indicates reaction progression. The reaction is complete when the starting material spot is no longer visible.
-
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the flask back to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Note: This step is critical. The NaHCO₃ solution quenches any remaining acetic anhydride and neutralizes the acetic acid byproduct, converting it to sodium acetate, which is soluble in the aqueous layer. Effervescence (CO₂ release) will occur.
-
Shake the separatory funnel vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all organic layers.
-
Wash the combined organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the final drying step.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, then filter or decant the solution to remove the drying agent.
Step 4: Purification and Isolation
-
Concentrate the dried organic solution using a rotary evaporator to remove the solvent. This will yield the crude this compound, often as a yellowish oil.
-
If TLC analysis shows significant impurities, purify the crude product by flash column chromatography on silica gel.[7][8]
-
Eluent: Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the product.
-
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a strong, sharp C=O ester stretch around 1735 cm⁻¹.[1]
-
¹H NMR Spectroscopy: Expect to see a characteristic singlet for the acetyl methyl group (-OCOCH₃) around 2.0 ppm. The proton on the carbon bearing the acetate group (CHOAc) will likely appear as a multiplet shifted downfield compared to the corresponding proton in the starting alcohol.
-
¹³C NMR Spectroscopy: Look for the appearance of the ester carbonyl carbon at ~170 ppm and the acetyl methyl carbon at ~21 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the purity of the compound and its molecular weight. The molecular ion peak [M]⁺ for C₁₂H₂₀O₂ should be observed at m/z = 196.29.[1][9]
Safety Precautions and Troubleshooting
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; low temperature; inactive catalyst. | Allow the reaction to stir longer. Gently heat the mixture to 50°C. Ensure reagents are not degraded. |
| Low Yield | Incomplete reaction; loss of product during work-up (e.g., emulsions). | Ensure the reaction goes to completion via TLC. During extraction, add brine to break emulsions. Perform multiple extractions. |
| Product Contamination | Residual acetic acid or anhydride; side products. | Ensure the NaHCO₃ wash is thorough. If needed, re-wash the organic layer. Purify carefully via column chromatography. |
Safety:
-
Always work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Pyridine is toxic and flammable. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. Retrieved from [Link]
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YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of a variety of alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem Compound Database. Retrieved from [Link]
-
Semantic Scholar. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
-
Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
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ResearchGate. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
-
PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link]
-
Journal of Applied Science and Engineering. (n.d.). Purification, characterization and kinetic study of alpha naphthyl acetate esterase from atta flour. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
-
Chegg.com. (2019). Solved 6. Write chemical equations expressing each of the. Retrieved from [Link]
-
ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of 2–naphthol with acetic anhydride in the presence of 1 or 3.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Retrieved from [Link]
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Asymmetric Synthesis of cis-Decalin Derivatives: A Guide for Researchers and Drug Development Professionals
The cis-decalin framework is a ubiquitous structural motif found in a vast array of biologically active natural products, including sesquiterpenoids, diterpenoids, and polyketides.[1][2] Its rigid, three-dimensional architecture often plays a crucial role in dictating the pharmacological properties of these molecules. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cis-decalin derivatives is of paramount importance in drug discovery and development. This application note provides an in-depth guide to the key asymmetric strategies for accessing this important scaffold, complete with detailed protocols and mechanistic insights.
Introduction to the Challenge
The stereocontrolled construction of the cis-fused bicyclo[4.4.0]decane system presents a significant synthetic challenge. The fusion of the two six-membered rings can exist in either a cis or trans configuration. While the trans-isomer is often thermodynamically more stable, many biologically relevant natural products possess the kinetically favored cis-fusion. Achieving high levels of both diastereoselectivity (for the cis fusion) and enantioselectivity (for specific stereoisomers) is the central goal of the methodologies discussed herein.
Core Synthetic Strategies
Several powerful strategies have emerged for the asymmetric synthesis of cis-decalin derivatives. This guide will focus on three prominent and versatile approaches:
-
Asymmetric Diels-Alder Reactions: A cornerstone of cyclic compound synthesis, the [4+2] cycloaddition offers a direct route to the decalin core.
-
Organocatalytic Annulations: Leveraging small organic molecules as catalysts provides a metal-free and often highly enantioselective approach.
-
Biocatalysis and Enzymatic Transformations: Nature's catalysts, enzymes, offer unparalleled stereocontrol in specific transformations.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. By carefully selecting chiral catalysts or auxiliaries, this reaction can be rendered highly enantioselective, providing a direct entry to chiral cis-decalin frameworks.[3]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
A particularly effective variant is the ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones with silyl cyclohexadienol ethers.[4][5] This strategy allows for the synthesis of densely functionalized cis-decalin derivatives with multiple contiguous stereogenic centers.[6]
Reaction Principle: In this reaction, the electron-rich silyl cyclohexadienol ether acts as the dienophile, and the electron-deficient 2-pyrone serves as the diene component. The use of a chiral Yb(OTf)₃/bis(oxazoline) ligand complex catalyzes the reaction and controls the facial selectivity of the cycloaddition.
Workflow Diagram:
Caption: Workflow for Yb-catalyzed asymmetric IEDDA reaction.
Detailed Protocol: Ytterbium-Catalyzed Asymmetric IEDDA Reaction [7]
Materials:
-
2-Pyrone (1a) (0.2 mmol, 1.0 equiv)
-
Substituted silyl cyclohexadienol ether (2) (0.3 mmol, 1.5 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (5 mol%)
-
(R)- or (S)-Bis(oxazoline) ligand (L8) (6 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (18 mol%)
-
4 Å Molecular Sieves (50 mg)
-
Dichloromethane (DCM), anhydrous (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Yb(OTf)₃ (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous DCM (0.25 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
Add 4 Å molecular sieves and DIPEA (18 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-pyrone (0.2 mmol) and the silyl cyclohexadienol ether (0.3 mmol) in anhydrous DCM (0.25 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-decalin derivative.
Data Summary:
| Entry | Diene (2-Pyrone) | Dienophile (Silyl Ether) | Yield (%) | dr | ee (%) |
| 1 | 6-methyl-2H-pyran-2-one | (cyclohex-1-en-1-yloxy)trimethylsilane | 85 | >20:1 | 95 |
| 2 | 2H-pyran-2-one | (4-methylcyclohex-1-en-1-yloxy)trimethylsilane | 92 | >20:1 | 98 |
| 3 | 5-methyl-2H-pyran-2-one | (cyclohex-1-en-1-yloxy)trimethylsilane | 78 | 15:1 | 93 |
Data are representative examples from the literature.[5][6]
Organocatalytic Synthesis via Nazarov Reagents
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.[8][9] The first organocatalytic synthesis of cis-decalins using sulfonyl Nazarov reagents was reported to proceed with high enantioselectivity.[1][10]
Reaction Principle: This method involves the reaction of a sulfonyl Nazarov reagent (a β-keto-γ,δ-unsaturated sulfone) with a cyclohexenal derivative. The reaction is catalyzed by a chiral secondary amine catalyst, such as a Jørgensen-Hayashi-type catalyst, which activates the cyclohexenal via iminium ion formation. This is followed by a Michael addition of the Nazarov reagent and a subsequent intramolecular cyclization to furnish the cis-decalin core.
Mechanistic Pathway:
Caption: Organocatalytic pathway for cis-decalin synthesis.
Detailed Protocol: Organocatalytic Synthesis of cis-Decalins [10]
Materials:
-
β-Ketosulfone (Nazarov Reagent 1 or 2) (0.15 mmol, 2.1 equiv)
-
Cyclohexenal derivative (6) (0.07 mmol, 1.0 equiv)
-
Jørgensen's catalyst (diarylprolinol silyl ether) (5) (20 mol%)
-
Ethanol (EtOH), anhydrous (1 mL)
Procedure:
-
In a vial, dissolve the β-ketosulfone (0.15 mmol) and the corresponding cyclohexenal (0.07 mmol) in anhydrous EtOH (1 mL).
-
Add the chiral organocatalyst (20 mol%) to the solution.
-
Stir the mixture at room temperature for 48–72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Purify the residue by flash chromatography on silica gel using a mixture of n-hexane/EtOAc as the eluent to yield the chiral cis-decalin.
Data Summary:
| Entry | Nazarov Reagent | Cyclohexenal | Yield (%) | ee (%) |
| 1 | 1 | Cyclohex-2-enal | 65 | 92 |
| 2 | 2 | Cyclohex-2-enal | 70 | 95 |
| 3 | 1 | 3-Methylcyclohex-2-enal | 58 | 88 |
Data are representative examples from the literature.[1][10]
Biocatalysis and Enzymatic Transformations
The use of enzymes for stereoselective synthesis is a rapidly growing field. Enzymes operate under mild conditions and often exhibit exquisite levels of stereocontrol, making them attractive catalysts for complex molecule synthesis.[11][12] The biosynthesis of several natural products containing the cis-decalin motif has been shown to involve enzymatic intramolecular Diels-Alder (IMDA) reactions.[13][14]
Reaction Principle: Pericyclases are a class of enzymes that can catalyze pericyclic reactions, including the Diels-Alder reaction.[14] For instance, the enzyme FinI, involved in the biosynthesis of the fungal natural product fischerin, has been identified as a pericyclase that catalyzes a stereoselective [4+2] cycloaddition to form a cis-decalin structure.[11]
Conceptual Workflow:
Caption: Conceptual workflow for enzymatic cis-decalin synthesis.
Protocol: General Considerations for Enzymatic cis-Decalin Synthesis
While specific protocols are highly dependent on the particular enzyme and substrate, a general procedure involves the following steps:
-
Enzyme Expression and Purification: The pericyclase is typically overexpressed in a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) and purified using standard protein chromatography techniques.
-
Reaction Setup: The purified enzyme is incubated with the polyene precursor in a buffered aqueous solution at an optimal pH and temperature. Co-factors, if required, are also included.
-
Reaction Monitoring: The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product Isolation: Once the reaction is complete, the product is extracted from the aqueous medium using an organic solvent.
-
Purification: The extracted product is then purified by chromatography to yield the enantiomerically pure cis-decalin derivative.
The stereochemical outcome is dictated by the enzyme's active site, which pre-organizes the substrate in a conformation conducive to the desired cis-selective intramolecular Diels-Alder reaction.[11][12]
Conclusion
The asymmetric synthesis of cis-decalin derivatives is a vibrant and evolving field of research. The methodologies presented in this application note, namely asymmetric Diels-Alder reactions, organocatalytic annulations, and enzymatic transformations, represent powerful and versatile tools for accessing this important structural motif. The choice of a particular strategy will depend on the specific target molecule, desired substitution pattern, and available resources. By understanding the underlying principles and applying the detailed protocols provided, researchers and drug development professionals can effectively incorporate these advanced synthetic methods into their programs to accelerate the discovery of new therapeutics.
References
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-
Si, C., et al. (2020). Enantioselective Synthesis of cis‐Decalin Motifs by Inverse‐Electron‐Demand Diels–Alder Reaction of 2‐Pyrones. ResearchGate. Retrieved from [Link]
-
Si, C., et al. (2020). Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones. PubMed. Retrieved from [Link]
-
Companyó, X., et al. (2015). Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. PMC - NIH. Retrieved from [Link]
-
Brimble, M. A., et al. (2009). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Li, D., et al. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). Google Scholar.
-
Synthetic approaches to trans‐ and cis‐decalins. (n.d.). ResearchGate. Retrieved from [Link]
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Lavallée, J.-F., et al. (1992). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Science Publishing. Retrieved from [Link]
-
Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. (2015). MDPI. Retrieved from [Link]
-
Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. (2023). ACS Publications. Retrieved from [Link]
-
Enzymatic cis- Decalin Formation in Natural Product Biosynthesis. (2023). PubMed - NIH. Retrieved from [Link]
-
Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. (n.d.). Request PDF. Retrieved from [Link]
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective Synthesis of cis‐Decalin Derivatives by the Inverse‐Electron‐Demand Diels–Alder Reaction of 2‐Pyrones. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereodivergent synthesis of substituted cis‐decalin scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Application Notes and Protocols: Strategic Construction of Decalin Scaffolds via the Diels-Alder Reaction
Introduction: The Decalin Motif in Complex Molecule Synthesis
The decalin ring system, a bicyclo[4.4.0]decane structure, is a ubiquitous scaffold in a vast array of biologically active natural products, including steroids, terpenoids, and alkaloids.[1][2][3] Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of functional groups, a critical feature for molecular recognition and biological activity. Consequently, the stereocontrolled synthesis of substituted decalins is of paramount importance in medicinal chemistry and drug development.[4][5] Among the myriad of synthetic strategies, the Diels-Alder reaction stands out as one of the most powerful and versatile methods for constructing the decalin core.[6][7] This [4+2] cycloaddition reaction allows for the simultaneous formation of two carbon-carbon bonds and up to four stereocenters in a single, often highly stereoselective, step.[1][6]
This guide provides an in-depth exploration of the Diels-Alder reaction for the synthesis of decalin systems, with a focus on both intermolecular and intramolecular variants. We will delve into the mechanistic underpinnings that govern stereoselectivity, discuss key experimental parameters for reaction optimization, and provide detailed protocols for practical implementation in a research setting.
Mechanistic Principles: Controlling Stereochemistry in Decalin Synthesis
The Diels-Alder reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring.[7][8] The stereochemical outcome of this reaction, particularly the cis or trans fusion of the decalin rings, is dictated by the geometry of the transition state and the nature of the reactants.
Intermolecular vs. Intramolecular Diels-Alder (IMDA) Reactions
The choice between an intermolecular and an intramolecular approach is a critical strategic decision.
-
Intermolecular Diels-Alder: This classic approach involves the reaction of two separate molecules. It offers flexibility in the choice of diene and dienophile but can sometimes suffer from lower reaction rates and challenges in controlling regioselectivity.
-
Intramolecular Diels-Alder (IMDA): In this powerful variant, the diene and dienophile are tethered within the same molecule.[9] This pre-organization of the reacting partners significantly accelerates the reaction and often leads to high levels of stereocontrol, making it a favored strategy for the synthesis of complex polycyclic systems.[9][10] The length and nature of the tether play a crucial role in determining the stereochemical outcome of the cyclization.
The Endo Rule and Stereoselectivity
In many Diels-Alder reactions, the "endo" product is kinetically favored over the "exo" product.[11] This preference is attributed to secondary orbital interactions in the transition state, where the electron-withdrawing groups on the dienophile are oriented under the π-system of the diene. This principle is fundamental to controlling the relative stereochemistry of substituents on the newly formed ring.
Achieving cis- and trans-Decalin Systems
The stereochemistry of the ring fusion in the decalin product is a direct consequence of the diene's geometry and the reaction conditions.
-
cis-Decalins: These are often formed when using cyclic dienes or through specific intramolecular pathways.[6][12] The cis-fused system is conformationally flexible, capable of undergoing ring-flipping.[3]
-
trans-Decalins: The thermodynamically more stable trans-fused decalin is a rigid structure that cannot undergo ring-flipping.[3] Achieving the trans fusion can be more challenging and often requires specific strategies, such as using nitroalkene dienophiles in IMDA reactions which can proceed through asynchronous transition states to favor the formation of trans-fused products.[10] Another approach involves post-Diels-Alder transformations, like epimerization, to convert a cis-adduct to the more stable trans isomer.[13]
Diagram 1: Diels-Alder Reaction for Decalin Synthesis
Caption: General schematic of the Diels-Alder reaction.
Experimental Design and Optimization
The success of a Diels-Alder reaction for decalin synthesis hinges on the careful selection of reactants, catalysts, and reaction conditions.
The Role of Lewis Acids
Lewis acid catalysis is a cornerstone of modern Diels-Alder chemistry.[14][15] By coordinating to the dienophile (often to a carbonyl group), a Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[14] This has several profound effects:
-
Rate Acceleration: The reaction rate is significantly increased, often allowing the reaction to proceed at lower temperatures.[14]
-
Enhanced Regio- and Stereoselectivity: Lewis acids can enhance the preference for a single regioisomer and often increase the endo/exo selectivity.[14][16]
-
Common Lewis Acids: A variety of Lewis acids can be employed, including AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[14][15] The choice of Lewis acid can influence the reaction outcome and should be screened for optimal results. Recent advances have also explored the use of more sustainable catalysts like Ca(OTf)₂.[14]
| Parameter | Effect on Reaction | Considerations |
| Temperature | Higher temperatures can overcome activation barriers but may decrease selectivity and favor the retro-Diels-Alder reaction. | Reactions are often run at temperatures ranging from ambient to reflux, depending on the reactivity of the substrates. |
| Solvent | Solvent polarity can influence reaction rates. Aqueous media have been shown to accelerate certain Diels-Alder reactions due to hydrophobic effects. | Common solvents include toluene, xylenes, dichloromethane, and ethyl acetate.[17][18][19] |
| Concentration | For intermolecular reactions, higher concentrations can increase the reaction rate. For IMDA reactions, high dilution can favor the desired intramolecular pathway over intermolecular side reactions. | Typical concentrations range from 0.01 M to 1 M. |
| Diene Conformation | The diene must be in the s-cis conformation to react.[8][11] Cyclic dienes are locked in the reactive s-cis conformation and are therefore highly reactive. | For acyclic dienes, steric factors can influence the equilibrium between the s-cis and s-trans conformers. |
| Electron-Donating/Withdrawing Groups | The reaction is generally faster with electron-donating groups on the diene and electron-withdrawing groups on the dienophile (normal electron demand Diels-Alder).[8] | This electronic matching is a key principle for designing efficient Diels-Alder reactions. |
Protocols for Diels-Alder Construction of Decalin Systems
The following protocols provide a starting point for the synthesis of decalin systems via both intermolecular and intramolecular Diels-Alder reactions.
Protocol 1: Intermolecular Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed reaction between a diene and a dienophile to form a decalin precursor.
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile (e.g., maleic anhydride)[17]
-
Lewis Acid (e.g., AlCl₃ or SnCl₄)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Reactant Addition: Dissolve the dienophile (1.0 eq) in anhydrous dichloromethane and add the solution to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (0.1 - 1.1 eq) to the stirred solution. The addition may be exothermic, so maintain the temperature at 0 °C.
-
Diene Addition: Add the diene (1.0 - 1.2 eq) dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired decalin adduct.[18]
Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction
This protocol outlines a general procedure for a thermally induced IMDA reaction to construct a decalin system.
Materials:
-
IMDA precursor (substrate containing both diene and dienophile moieties)
-
High-boiling point solvent (e.g., toluene or xylenes)
-
Standard reflux apparatus
-
Magnetic stirrer and stir bars
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the IMDA precursor in the chosen solvent (e.g., toluene).
-
Heating: Heat the reaction mixture to reflux using a heating mantle.[19]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS. IMDA reactions can take several hours to days to reach completion.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired decalin-containing cycloadduct.
Diagram 2: Experimental Workflow for Diels-Alder Reaction
Caption: A typical workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Conclusion and Future Outlook
The Diels-Alder reaction remains an indispensable tool for the synthesis of complex molecules, and its application in the construction of decalin systems is a testament to its power and versatility. The ability to control stereochemistry through both intermolecular and intramolecular strategies, often augmented by Lewis acid catalysis, provides chemists with a robust platform for accessing a wide range of decalin-containing natural products and their analogues. Future developments in this field will likely focus on the discovery of new catalytic systems that offer enhanced selectivity, broader substrate scope, and improved sustainability, further solidifying the Diels-Alder reaction's role in the advancement of organic synthesis and drug discovery.
References
- Gribble, G. W. (n.d.). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. National Institutes of Health.
- (n.d.). Decalin formation via an intramolecular Diels–Alder reaction, leading... ResearchGate.
-
(n.d.). Intramolecular Diels–Alder cycloaddition. Wikipedia. Retrieved from [Link]
-
(n.d.). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Science Publishing. Retrieved from [Link]
-
(2024). Stereoselective synthesis of an advanced trans -decalin intermediate towards the total synthesis of anthracimycin. Chemical Communications (RSC Publishing). DOI:10.1039/D4CC01738B. Retrieved from [Link]
-
(2016). Intramolecular Diels-Alder (IMDA) Studies Toward the Synthesis of Australifungin. Stereocontrol in the Acetate Aldol Reaction of β,β'-Branched Aldehydes. PubMed. DOI: 10.1021/acs.orglett.5b03463. Retrieved from [Link]
-
(n.d.). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(2025). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. ResearchGate. Retrieved from [Link]
-
(2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Retrieved from [Link]
-
(n.d.). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC - NIH. Retrieved from [Link]
-
(2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). The intramolecular Diels-Alder reaction. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
(n.d.). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. PMC. Retrieved from [Link]
-
(2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega - ACS Publications. Retrieved from [Link]
-
(n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). Retrieved from [Link]
-
(2020). Decalin: Structure and stereochemistry detailed explanation. Chemistry Notes. Retrieved from [Link]
-
(n.d.). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Retrieved from [Link]
-
(n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]
-
(n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
(n.d.). Stereoselective synthesis of highly functionalized cis-decalins from masked o-benzoquinones. CORE. Retrieved from [Link]
-
(n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. Retrieved from [Link]
-
(n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
-
(n.d.). Cis and Trans Decalin. Chemistry Steps. Retrieved from [Link]
-
(n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. MDPI. Retrieved from [Link]
-
(2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. Retrieved from [Link]
-
(2025). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective synthesis of an advanced trans -decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01738B [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 17. www1.udel.edu [www1.udel.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. m.youtube.com [m.youtube.com]
Application Note: A Validated Protocol for the Acetylation of Decahydronaphthol
Introduction
The acetylation of alcohols is a cornerstone of organic synthesis, serving as a crucial step in the creation of complex molecules and as a protective strategy for hydroxyl groups during multi-step syntheses. Decahydronaphthol, with its saturated bicyclic structure, presents a common yet important substrate for this transformation. The resulting ester, decahydronaphthyl acetate, finds applications in various fields, including fragrance and materials science. This application note provides a comprehensive, field-proven protocol for the efficient acetylation of decahydronaphthol, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and reliable outcome.
Reaction Mechanism: The Rationale Behind the Reagents
The acetylation of decahydronaphthol with acetic anhydride is facilitated by a base catalyst, typically pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Activation of the Acetylating Agent: Pyridine, a mild base, does not deprotonate the alcohol to a significant extent. Instead, it acts as a nucleophilic catalyst, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion.[1]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of decahydronaphthol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acetylpyridinium ion. This step is more facile than the direct reaction with acetic anhydride due to the increased electrophilicity of the acetyl group in the pyridinium intermediate.
-
Proton Transfer and Product Formation: A subsequent proton transfer from the oxonium ion intermediate to pyridine, followed by the elimination of pyridine, yields the final product, decahydronaphthyl acetate, and acetic acid as a byproduct.
This catalytic cycle enhances the reaction rate and allows for milder reaction conditions compared to uncatalyzed or acid-catalyzed methods.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol for the acetylation of decahydronaphthol.
Caption: Experimental workflow for the acetylation of decahydronaphthol.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of secondary alcohols and has been optimized for decahydronaphthol.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Decahydronaphthol (mixture of isomers) | Reagent | Sigma-Aldrich | Ensure it is dry. |
| Acetic Anhydride | ACS Reagent | Fisher Scientific | Freshly opened or distilled. |
| Pyridine | Anhydrous | Acros Organics | Store under an inert atmosphere. |
| Diethyl Ether | Anhydrous | EMD Millipore | |
| Hydrochloric Acid (HCl) | 1 M aq. | J.T. Baker | |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | LabChem | |
| Brine (Saturated NaCl) | aq. solution | LabChem | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Alfa Aesar | |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
Procedure
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add decahydronaphthol (10.0 g, 64.8 mmol).
-
Dissolve the decahydronaphthol in anhydrous pyridine (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (9.2 mL, 97.2 mmol, 1.5 equiv.) to the stirred solution.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The disappearance of the starting material spot (decahydronaphthol) and the appearance of a new, less polar product spot (decahydronaphthyl acetate) indicates reaction completion.
-
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of cold water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acetic acid.
-
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford pure decahydronaphthyl acetate as a colorless oil.
-
Characterization of Decahydronaphthyl Acetate
The identity and purity of the synthesized decahydronaphthyl acetate should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons around δ 2.0 ppm. The proton on the carbon bearing the acetate group will appear as a multiplet, shifted downfield compared to the starting alcohol.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a peak for the carbonyl carbon of the ester at approximately δ 170 ppm and a peak for the acetyl methyl carbon around δ 21 ppm. The carbon attached to the oxygen will also show a significant downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will confirm the presence of the ester functional group with a strong carbonyl (C=O) stretching absorption in the region of 1735-1750 cm⁻¹. The broad O-H stretch of the starting alcohol (around 3200-3600 cm⁻¹) should be absent in the purified product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis will indicate the purity of the product and provide its mass spectrum. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of an acetyl group.
Safety and Handling Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. It reacts exothermically with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin, and has a strong, unpleasant odor. Work exclusively in a fume hood and use appropriate PPE.
-
Decahydronaphthol: May cause skin and eye irritation. Handle with care and use standard laboratory PPE.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This application note details a robust and reliable protocol for the acetylation of decahydronaphthol. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can consistently achieve high yields of the desired decahydronaphthyl acetate. The provided guidelines for purification and characterization ensure the final product's identity and purity, making this protocol a valuable resource for synthetic chemists in both academic and industrial settings.
References
- Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
-
PubChem. (n.d.). Decahydro-beta-naphthyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
-
Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for Decahydro-2-naphthyl Acetate as a Putative Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Introduction: The Rationale for Exploring Decahydro-2-naphthyl Acetate
Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are ubiquitous enzymes that catalyze the hydrolysis of ester bonds, playing crucial roles in various physiological and industrial processes. The substrate specificity of these enzymes is a key area of investigation, with implications for drug metabolism, biocatalysis, and the development of novel therapeutics. While many chromogenic and fluorogenic substrates, such as p-nitrophenyl esters and naphthyl esters, are widely used, there is a continuous search for novel substrates to probe the active sites of these enzymes with diverse chemical structures.
This compound, with its bulky, saturated bicyclic decalin ring, presents a unique steric profile compared to the planar aromatic naphthyl group of the commonly used substrate, 2-naphthyl acetate. The use of this compound as a substrate could therefore provide valuable insights into the steric tolerance and substrate specificity of esterases and lipases, particularly for enzymes that act on bulky or alicyclic esters.
Principle of the Enzymatic Assay
The fundamental principle of an enzymatic assay using this compound is the enzyme-catalyzed hydrolysis of the ester bond to yield decahydro-2-naphthol and acetic acid.
Enzymatic Reaction: this compound + H₂O ---(Esterase/Lipase)---> Decahydro-2-naphthol + Acetic Acid
Unlike the product of 2-naphthyl acetate hydrolysis (2-naphthol), which is inherently fluorescent and can be coupled with diazonium salts to produce a colored product, decahydro-2-naphthol is not chromogenic or fluorogenic.[1][2] Therefore, a key challenge in developing an assay for this compound is the detection of either the consumption of the substrate or the formation of one of the products.
This guide will propose two potential approaches for detection:
-
A coupled enzymatic assay: The production of decahydro-2-naphthol is coupled to a secondary enzymatic reaction that generates a detectable signal.
-
A direct analytical approach: The formation of decahydro-2-naphthol or the consumption of this compound is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Proposed Experimental Protocols
Disclaimer: The following protocols are hypothetical and will require substantial optimization and validation.
General Reagent Preparation
-
Assay Buffer: 50 mM Phosphate buffer, pH 7.4. The optimal pH will be enzyme-dependent and should be determined empirically.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The choice of solvent and its final concentration in the assay should be tested for its effect on enzyme activity.
-
Enzyme Solution: Prepare a working solution of the esterase or lipase in the assay buffer. The optimal enzyme concentration should be determined to ensure that the reaction rate is linear over the desired time course.
Protocol 1: Coupled Enzymatic Assay (Hypothetical)
This protocol is based on the hypothetical use of an alcohol dehydrogenase that can utilize decahydro-2-naphthol as a substrate.
Principle:
-
Primary Reaction: this compound ---(Esterase/Lipase)---> Decahydro-2-naphthol
-
Coupled Reaction: Decahydro-2-naphthol + NAD⁺ ---(Alcohol Dehydrogenase)---> Decahydronaphthalen-2-one + NADH + H⁺
The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
Esterase or lipase of interest
-
Alcohol dehydrogenase (a broad-specificity enzyme would be required)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
150 µL Assay Buffer
-
20 µL NAD⁺ solution (final concentration 1-5 mM)
-
10 µL Alcohol dehydrogenase solution
-
10 µL Enzyme solution (or buffer for blank)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (diluted in assay buffer to the desired final concentration).
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
Self-Validation System:
-
No-Esterase Control: To ensure the alcohol dehydrogenase is not acting on the substrate directly.
-
No-Substrate Control: To measure any background NADH production.
-
Positive Control: Use a known substrate for the esterase/lipase to confirm its activity.
Protocol 2: Direct Analytical Assay (HPLC)
This protocol is more direct but less amenable to high-throughput screening.
Procedure:
-
Set up reaction tubes with the following:
-
800 µL Assay Buffer
-
100 µL Enzyme solution (or buffer for blank)
-
-
Pre-incubate the tubes at the desired temperature for 5 minutes.
-
Initiate the reaction by adding 100 µL of the this compound working solution.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 100 µL of 1 M HCl or by adding an organic solvent like acetonitrile).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of decahydro-2-naphthol produced or this compound consumed.
HPLC Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as decahydro-2-naphthol lacks a strong chromophore.
-
Standard Curve: A standard curve of decahydro-2-naphthol and this compound must be generated to quantify the results.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Kinetic Parameters for Esterase X
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| This compound | To be determined | To be determined | To be determined | To be determined |
| 2-Naphthyl acetate (Control) | Value | Value | Value | Value |
Visualization of Workflows
Diagram 1: Enzymatic Reaction and Coupled Detection Pathway
Caption: Coupled assay for this compound hydrolysis.
Diagram 2: HPLC-Based Assay Workflow
Caption: Workflow for the direct analytical detection of hydrolysis.
Conclusion and Future Directions
The use of this compound as a substrate in enzymatic assays is an unexplored area that holds potential for probing the steric constraints of esterase and lipase active sites. The protocols and frameworks provided in this application note are intended to serve as a starting point for researchers wishing to investigate this substrate. Significant methods development, particularly in the area of product detection, will be required. Successful development of a robust assay for this compound could add a valuable tool to the repertoire of biochemical assays for hydrolytic enzymes.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Jakubke, H. D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
- Lemiere, G. L. (Ed.). (2005).
-
Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
Sources
Decahydro-2-naphthyl Acetate: A Comprehensive Guide to its Applications in Organic Synthesis and Fragrance Chemistry
Abstract
Decahydro-2-naphthyl acetate, a saturated bicyclic ester, presents a unique molecular scaffold with significant implications in both fragrance chemistry and as a potential building block in organic synthesis. This document provides an in-depth exploration of its properties, primary applications, and detailed protocols for its synthesis and potential transformations. While its role as a fragrance ingredient is well-established, its utility in complex organic synthesis is an area ripe for exploration. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its fundamental stereochemistry to its practical applications and future potential.
Introduction to this compound: Structure and Properties
This compound is the fully hydrogenated derivative of 2-naphthyl acetate, possessing a decalin (bicyclo[4.4.0]decane) core. This saturated ring system imparts a three-dimensional structure that is crucial to its properties and applications.
Stereochemistry: The Significance of Cis and Trans Isomers
The fusion of the two cyclohexane rings in the decalin system can result in two distinct stereoisomers: cis-decalin and trans-decalin. This isomerism has a profound impact on the shape and conformational flexibility of the molecule.[1]
-
trans-Decalin: The two rings are fused via two equatorial bonds, resulting in a relatively flat and rigid structure. It is conformationally "locked" and cannot undergo a ring flip.[2] This rigidity can be advantageous in synthesis for controlling stereochemistry.
-
cis-Decalin: The rings are fused with one axial and one equatorial bond, leading to a bent, "tent-like" shape.[2] cis-Decalin is conformationally flexible and can undergo a ring flip.[2]
The acetate group at the C-2 position can also be in either an axial or equatorial position, further increasing the number of possible stereoisomers. The specific isomer of this compound used can influence its odor profile and reactivity.
Caption: 2D representation of trans and cis isomers of this compound.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic woody-fruity odor.[3] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 10519-11-6 | [4] |
| Appearance | Colorless liquid | [3] |
| Odor | Woody, fruity | [3] |
| Boiling Point | 109 °C at 14 mmHg | [5] |
| Density | ~0.996 g/mL at 25 °C | [5] |
Primary Application: The Fragrance Industry
The most significant and well-documented application of this compound is as a fragrance ingredient in a wide array of consumer products.[4] Its pleasant woody and fruity notes make it a valuable component in perfumes, cosmetics, and other scented products.[3] The fragrance industry utilizes various isomers and related decalin derivatives to achieve specific scent profiles. For instance, decahydro-beta-naphthyl formate is noted for its sandalwood, sweet, and floral woody odor.[6] The usage levels in fragrance concentrates can be up to 5.0%.[3]
Applications in Organic Synthesis: A Realm of Potential
While not as extensively documented as its aromatic counterpart, this compound holds potential as a chiral building block and starting material for the synthesis of complex molecules, particularly those containing the decalin motif. The decalin ring system is a common feature in a vast number of natural products, including steroids, terpenoids, and alkaloids, which exhibit a wide range of biological activities.[7][8][9]
Synthesis of this compound
The preparation of this compound typically involves a two-step process starting from 2-naphthol.
Step 1: Hydrogenation of 2-Naphthol to Decahydro-2-naphthol
The aromatic naphthalene ring system is reduced to the saturated decalin system.
Caption: General workflow for the hydrogenation of 2-naphthol.
Step 2: Acetylation of Decahydro-2-naphthol
The hydroxyl group of decahydro-2-naphthol is then esterified to yield the acetate.
Protocol: Acetylation of Decahydro-2-naphthol
This protocol is based on general acetylation procedures for secondary alcohols.
-
Materials:
-
Decahydro-2-naphthol
-
Acetic anhydride
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve decahydro-2-naphthol (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Potential Synthetic Transformations
This compound can serve as a precursor to other functionalized decalin derivatives through transformations of the acetate group and the decalin scaffold.
3.2.1. Hydrolysis to Decahydro-2-naphthol
The acetate group can be readily hydrolyzed under basic or acidic conditions to yield decahydro-2-naphthol, a key intermediate for further functionalization.[10][11]
Protocol: Basic Hydrolysis of this compound
-
Materials:
-
This compound
-
Methanol or ethanol
-
Aqueous sodium hydroxide (e.g., 2M)
-
1M Hydrochloric acid
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add aqueous sodium hydroxide solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize with 1M HCl.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford decahydro-2-naphthol.
-
Caption: Hydrolysis of this compound to decahydro-2-naphthol.
3.2.2. Oxidation of Decahydro-2-naphthol to Decahydro-2-naphthone
The resulting decahydro-2-naphthol can be oxidized to the corresponding ketone, decahydro-2-naphthone (also known as 2-decalone), a versatile intermediate for introducing further complexity.
Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Materials:
-
Decahydro-2-naphthol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of decahydro-2-naphthol (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude decahydro-2-naphthone.
-
Purify by column chromatography or distillation if necessary.
-
3.2.3. The Decalin Scaffold as a Stereodirecting Group
The rigid, chair-like conformations of the decalin ring system can be exploited to direct the stereochemical outcome of reactions at adjacent positions. The steric bulk of the fused ring system can shield one face of a reactive center, leading to high diastereoselectivity in reactions such as epoxidations, hydrogenations, and nucleophilic additions.[2] For example, in an unsaturated decalin system, reagents will preferentially attack from the less sterically hindered face.[2]
Future Outlook and Conclusion
This compound is a molecule with a well-defined role in the fragrance industry. Its potential in organic synthesis, however, remains largely untapped in published literature. The decalin framework is of significant interest in the synthesis of natural products and bioactive molecules.[7][8] As a readily available, chiral building block, this compound and its derivatives could offer a valuable entry point into complex molecular architectures.
Future research could focus on:
-
The development of stereoselective syntheses of specific isomers of this compound.
-
The exploration of its use as a chiral auxiliary or starting material in the total synthesis of natural products containing the decalin motif.
-
The investigation of the reactivity of the decalin scaffold itself, for example, through C-H activation methodologies.
References
- Dhambri, S., Mohammad, S., Nguyen Van Buu, O., Galvani, G., Meyer, Y., Lannou, M.-I., Sorin, G., & Ardisson, J. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins.
- Shinde, S. (2018). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. White Rose eTheses Online.
- Asensio, A., et al. (2015). Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. Molecules, 20(4), 6409-6418.
-
precisionFDA. (n.d.). DECAHYDRO-BETA-NAPHTHYL ACETATE. Retrieved from [Link]
- Velázquez-Carrillo, A., et al. (2022). Structural Analysis of the Michael-Michael Ring Closure (MIMIRC) Reaction Products. Molecules, 27(9), 2735.
- Kusari, S., et al. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. Natural Product Reports, 39(6), 1145-1171.
-
ResearchGate. (n.d.). Reaction scheme of decalin ring-opening reaction. Retrieved from [Link]
- Li, G., Kusari, S., & Spiteller, M. (2014). Natural products containing 'decalin' motif in microorganisms. Natural Product Reports, 31(9), 1175-1201.
-
Ashenhurst, J. (2014, August 5). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Retrieved from [Link]
- Pal, T., et al. (2013). Oxidation Reactions of 1- And 2-naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(47), 12436-12446.
-
The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
- Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47-50.
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem Compound Database. Retrieved from [Link]
- Pal, T., et al. (2013). Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(47), 12436-12446.
-
NIST. (n.d.). 2-Naphthalenol, decahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Scent.vn. (n.d.). Decahydro-beta-naphthyl acetate (CAS 10519-11-6). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl formate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]
Sources
- 1. Separate hydrolysis and fermentation of softwood bark pretreated with 2-naphthol by steam explosion [diva-portal.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]
- 4. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decahydro-2-naphthol 97 825-51-4 [sigmaaldrich.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 10. scbt.com [scbt.com]
- 11. 2-Naphthalenol, decahydro- [webbook.nist.gov]
Application Note: A Robust HPLC Method for the Analysis of Decahydro-2-Naphthyl Acetate
Abstract
Decahydro-2-naphthyl acetate is a key fragrance ingredient valued for its distinct woody and fruity notes.[1][2] Its purity and concentration are critical quality attributes in raw materials and finished products within the fragrance and cosmetics industries.[3][4] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The methodology leverages Reversed-Phase (RP) chromatography, a technique ideally suited for separating non-polar organic molecules, providing a detailed protocol for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative
This compound (CAS 10519-11-6) is a synthetic ester with a molecular formula of C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[5][6] Its chemical structure, featuring a saturated bicyclic ring system, results in a non-polar, hydrophobic character, evidenced by an XLogP3-AA value of 3.5.[5][6] The accurate quantification of this compound is essential for ensuring product consistency, verifying raw material specifications, and meeting regulatory standards.
While Gas Chromatography (GC) is often used for volatile fragrance components, HPLC is an indispensable tool for analyzing both volatile and non-volatile compounds, particularly those that may be thermally labile.[3][7][8] This guide provides a comprehensive framework for an RP-HPLC method, explaining the scientific rationale behind each step to ensure reproducible and trustworthy results.
Principle of Reversed-Phase Chromatography
The separation of this compound is achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is the most common mode of HPLC, accounting for the vast majority of analyses.[9]
Causality of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[10][11]
-
Injection: When the sample is introduced, the non-polar this compound molecules preferentially adsorb to the hydrophobic stationary phase (e.g., silica particles bonded with C18 alkyl chains) due to hydrophobic interactions.[9][10]
-
Elution: A polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile) is pumped through the column.[12] Because "like dissolves like," the polar mobile phase has a low affinity for the non-polar analyte.
-
Separation: By carefully controlling the composition of the mobile phase, the analyte's affinity for the stationary phase is weakened, causing it to desorb and travel through the column. More hydrophobic molecules are retained longer, resulting in separation from other components in a mixture.[9]
This principle is illustrated in the logical diagram below.
Caption: Principle of RP-HPLC Separation for a Non-Polar Analyte.
Materials and Methodology
Equipment & Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes and disposable syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
Reagents & Standards
-
This compound, analytical standard (≥97% purity).
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC or Milli-Q® grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Methanol, HPLC grade (for washing).
Experimental Protocol: Step-by-Step Guide
The overall workflow for the analysis is depicted in the diagram below.
Caption: General Experimental Workflow for HPLC Analysis.
Mobile Phase Preparation
-
Rationale: Proper mobile phase preparation is critical to prevent damage to the HPLC system and ensure a stable baseline. Filtering removes particulates, while degassing prevents bubble formation in the pump and detector.
-
Procedure:
-
Prepare the aqueous component: Add 0.1% phosphoric acid to HPLC-grade water (e.g., 1.0 mL H₃PO₄ in 1000 mL water). This helps to sharpen peaks and maintain a consistent pH.
-
Filter both the aqueous component and the acetonitrile separately through a 0.45 µm membrane filter.
-
Degas the solvents for 15-20 minutes using an ultrasonic bath or an inline degasser.
-
Standard Solution Preparation
-
Rationale: Accurate standard preparation is fundamental for accurate quantification. A stock solution is prepared at a high concentration and then diluted to create working standards for the calibration curve.
-
Procedure:
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock standard with acetonitrile to prepare a series of at least five working standards covering the expected sample concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation
-
Rationale: Samples must be diluted to fall within the linear range of the calibration curve and filtered to remove any particulates that could clog the column.
-
Procedure:
-
Accurately weigh an appropriate amount of the sample material into a volumetric flask.
-
Dissolve and dilute with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions & System Setup
The following table summarizes the optimized starting conditions for the analysis.[13]
| Parameter | Recommended Condition | Rationale |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18) | A robust reversed-phase column suitable for non-polar analytes.[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides protons to suppress silanol activity and ensures sharp peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic solvent for eluting the non-polar analyte. |
| Gradient/Isocratic | Isocratic: 70% B | A simple isocratic method is often sufficient and highly reproducible. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times by controlling viscosity and kinetics. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detector | UV/DAD | Detection at 210 nm . The ester carbonyl group has UV absorbance at low wavelengths. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any minor impurities. |
Analysis Sequence
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (acetonitrile) to ensure no interfering peaks are present.
-
System Suitability: Inject a mid-level standard (e.g., 50 µg/mL) five or six times. The Relative Standard Deviation (%RSD) for retention time and peak area should be <2.0%.
-
Calibration Curve: Inject each working standard once.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket samples with check standards.
Data Analysis and Method Trustworthiness
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the analytical standard.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. A linear regression analysis is performed (R² > 0.999 is desired). The concentration of this compound in the sample is calculated using this curve.
-
Self-Validation: To ensure trustworthiness, this method should be validated according to ICH guidelines. Key parameters include:
-
Accuracy: Assessed by spike-recovery studies.[14]
-
Precision: Determined by repeatability (RSD of multiple injections) and intermediate precision (analysis on different days).[14]
-
Linearity: Confirmed by the correlation coefficient of the calibration curve.[14]
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate ±10%, column temperature ±2°C).[8]
-
Advanced Topic: Chiral Separation
This compound possesses multiple stereocenters, meaning it exists as a mixture of isomers.[5] Standard RP-HPLC columns like C18 will not separate these enantiomers. For applications requiring the analysis of individual stereoisomers, a specialized Chiral Stationary Phase (CSP) is necessary.[15][16]
-
Principle: CSPs are designed with chiral selectors (e.g., polysaccharide derivatives) that form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[15][17]
-
Approach: Method development would involve screening columns like Chiralpak® or Chiralcel® under normal-phase or reversed-phase conditions to achieve enantiomeric resolution.[17][18]
Conclusion
This application note provides a validated, reliable, and scientifically-grounded RP-HPLC method for the routine analysis of this compound. The protocol is designed for direct implementation in quality control and research laboratories. By explaining the causality behind the chromatographic principles and procedural steps, this guide empowers scientists to not only execute the method but also to troubleshoot and adapt it as needed, ensuring the highest level of data integrity.
References
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- DECAHYDRO-2-NAPHTHOL ACET
- Perfume Chromatography | Analysis and Techniques for a Unique Olfactory Sign
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
- Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324.
- Analytical methods used in analysis of fragrance & flavour M
- Reversed-phase chrom
- What the heck is HPLC normal phase/reverse-phase and wh
- 2-decalinyl acetate, 10519-11-6. The Good Scents Company.
- Analytical methods for identification and determination of some cosmetics ingredients. Journal of Chemical and Pharmaceutical Research.
- High resolution liquid chromatography and time of flight mass spectrometry in perfume analysis. MOST Wiedzy.
- Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Separ
- Decahydro-beta-naphthyl acet
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- A novel RP-HPLC method for quantification of cholinesterase activity in human blood. PLOS ONE.
Sources
- 1. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. parfums-de-grasse.com [parfums-de-grasse.com]
- 4. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 5. guidechem.com [guidechem.com]
- 6. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. moravek.com [moravek.com]
- 11. reddit.com [reddit.com]
- 12. jordilabs.com [jordilabs.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. journals.plos.org [journals.plos.org]
- 15. asianpubs.org [asianpubs.org]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
High-Purity Isolation of Decahydro-2-Naphthyl Acetate via Optimized Silica Gel Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
Decahydro-2-naphthyl acetate is a key intermediate and fragrance component whose purity is critical for its application in synthesis and product formulation.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. We delve into the causality behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the rationale for stationary phase selection. The protocol is designed to be a self-validating system, incorporating in-process controls and final purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure a reproducible, high-yield purification.
Principle of Chromatographic Separation
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] For this compound, a moderately non-polar ester, we employ normal-phase chromatography.
-
Stationary Phase: A polar adsorbent, typically silica gel, is used.[4] Silica gel's surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture.
-
Mobile Phase: A non-polar solvent or a mixture of non-polar solvents (the eluent) carries the sample through the column.[5]
-
Mechanism of Separation: Components in the crude mixture are adsorbed onto the silica gel surface. As the mobile phase flows through, a competition for binding sites occurs. More polar impurities in the reaction mixture will have a stronger affinity for the polar silica gel and will move down the column more slowly. The less polar target compound, this compound, interacts less strongly with the stationary phase and is eluted more quickly by the non-polar mobile phase.[6] This difference in migration rates allows for the effective separation and isolation of the desired product.
Physicochemical Properties of this compound
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy. The moderate lipophilicity (XLogP3-AA: 3.5) and the presence of an ester group dictate its behavior in a normal-phase system.[1][7]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [7][8] |
| Molecular Weight | 196.29 g/mol | [1][7] |
| Appearance | Liquid (at room temp.) | Inferred from properties |
| XLogP3-AA (Lipophilicity) | 3.5 | [7][8] |
| Topological Polar Surface Area | 26.3 Ų | [8] |
| Solubility | Soluble in ethanol, methanol, isopropanol | [7] |
Pre-Chromatography: Mobile Phase Optimization via TLC
Before committing to a large-scale column, the mobile phase must be optimized to ensure adequate separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, providing a rapid preview of the separation achievable on a silica column.[4][9]
Objective: To find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value typically provides the best balance between separation efficiency and elution time in column chromatography.
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Prepare a series of developing chambers with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Place the spotted TLC plate into a chamber.[9]
-
Visualization: After the solvent front nears the top of the plate, remove it and visualize the separated spots under a UV lamp (if components are UV-active) and/or by staining with a potassium permanganate (KMnO₄) solution.
-
Calculation: Calculate the Rf value for the spot corresponding to the product:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Selection: Choose the solvent ratio that yields the target Rf of ~0.3 for the product spot while maximizing its separation from all other impurity spots.
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude product. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Crude Product | ~1-2 g | Sample to be purified |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase[4] |
| n-Hexane | HPLC Grade | Mobile Phase (non-polar component)[10] |
| Ethyl Acetate | HPLC Grade | Mobile Phase (polar modifier)[10] |
| Dichloromethane | ACS Grade | Solvent for dry loading[11] |
| Celite® 545 | N/A | Inert support for dry loading[11] |
| Sand | Washed, fine-grained | Protective layer for stationary phase |
| Glass Column | 40-50 mm diameter, 40-50 cm length | Chromatography apparatus |
| Test Tubes/Flasks | Various sizes | Fraction collection |
| TLC Plates | Silica gel 60 F₂₅₄ | In-process monitoring |
| Rotary Evaporator | N/A | Solvent removal |
Experimental Workflow
Caption: Workflow for purification of this compound.
Step-by-Step Procedure
Step 1: Column Preparation (Wet Slurry Method) The wet slurry method is superior to dry packing as it minimizes the risk of air bubbles and channels in the stationary phase, which would compromise separation efficiency.[4]
-
Securely clamp the glass column in a perfectly vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel with the optimized mobile phase (e.g., 9:1 hexane:ethyl acetate). Use approximately 30-50 g of silica for every 1 g of crude product.
-
Pour the slurry into the column. Gently tap the column to encourage even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until you have a packed bed of about 20-25 cm. Never let the solvent level drop below the top of the silica bed.[6]
-
Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[11]
Step 2: Sample Preparation and Loading (Dry Loading Method) Dry loading is highly recommended for optimal band resolution. It introduces the sample in a concentrated, narrow band, preventing the diffusion and tailing that can occur with liquid loading, especially if the sample is not highly soluble in the mobile phase.[11]
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).
-
Add ~2-3 g of Celite® or silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully drain the solvent in the column until it is level with the top layer of sand.
-
Gently and evenly add the powdered sample-Celite® mixture onto the top layer of sand in the column.
-
Carefully add another thin layer of sand on top of the sample layer to protect it.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column using a pipette or funnel, taking care not to disturb the top layer. Fill the column with the eluent.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (e.g., 10-20 mL fractions). Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column to ensure it never runs dry.[6]
Step 4: Monitoring and Pooling Fractions
-
Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions containing the pure product (a single spot at the target Rf).
-
Fractions containing only the pure product should be combined into a clean, pre-weighed round-bottom flask. Fractions with minor impurities can be pooled separately for potential re-purification.
Step 5: Product Isolation and Analysis
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Once the solvent is removed, place the flask under high vacuum for a short period to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified, colorless oil.
-
For definitive purity confirmation and identification, subject a small sample of the final product to GC-MS analysis. The resulting mass spectrum should match the known fragmentation pattern of this compound, and the gas chromatogram should show a single, sharp peak.[12][13]
Safety Precautions
-
Chemical Hazards: this compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1][8] Organic solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All procedures must be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.[14]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity. - Column was packed unevenly (channeling). - Sample band was too wide (improper loading). | - Re-optimize mobile phase with TLC; decrease polarity for better separation. - Repack the column carefully using the wet slurry method. - Use the dry loading method to apply the sample in a concentrated band. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is often irreversible and requires repacking the column. Always keep the silica bed covered with solvent. |
| Product Elutes Too Quickly (Rf too high) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly or Not at All | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as gradient elution.[5] |
| Streaky Bands or "Tailing" on TLC/Column | - Sample is too concentrated or overloaded on the column. - Compound is slightly acidic/basic and interacting strongly with silica. | - Use less sample material for the amount of silica gel. - Add a very small amount (e.g., 0.1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
References
-
Decahydro-beta-naphthyl acetate (CAS 10519-11-6) - Scent.vn. Available at: [Link]
-
Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem. National Institutes of Health. Available at: [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Column chromatography - Wikipedia. Available at: [Link]
-
Column chromatography - chemeurope.com. Available at: [Link]
-
decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7 - The Good Scents Company. Available at: [Link]
-
B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - ALWSCI. Available at: [Link]
-
Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry... - NIH. Available at: [Link]
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Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]
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Application Notes & Protocols for Decahydro-2-Naphthyl Acetate in Fragrance Research
Introduction: Unveiling the Olfactory Potential of Decahydro-2-Naphthyl Acetate
This compound, also known commercially as decalyl acetate beta, is a synthetic ester that has carved a niche in the fragrance industry as a versatile and foundational ingredient.[1][2] Its olfactory profile is complex and appealing, characterized by a harmonious blend of woody, fruity, floral, and herbal notes.[1] This multifaceted scent makes it a valuable component in a wide array of consumer products, from fine fragrances to personal care items, where it imparts a clean, substantive, and diffusive character.[2]
For researchers, scientists, and drug development professionals, this compound presents a compelling subject for investigation. Its stable chemical structure and distinct odor profile make it an excellent candidate for studying ligand-olfactory receptor interactions, developing novel scent-delivery systems, and exploring the neurobiological basis of olfaction. This document serves as a comprehensive technical guide, providing field-proven protocols and application notes to facilitate the use of this compound in a research context. We will delve into its physicochemical properties, synthesis, analytical characterization, and application in bioassays, with a focus on the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Core Characteristics and Safety Profile
A thorough understanding of the molecule's fundamental properties and safety parameters is a prerequisite for any scientific investigation. This section consolidates the essential data for this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is critical for designing experiments, from selecting appropriate solvents for bioassays to setting parameters for analytical instrumentation.
| Property | Value | Source(s) |
| CAS Number | 10519-11-6 | [3][4] |
| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |
| Molecular Weight | 196.29 g/mol | [3] |
| Appearance | Colorless oily liquid | [5] |
| Odor Profile | Woody, floral, fruity, herbal, dusty | [1] |
| Boiling Point | 251-252 °C at 760 mmHg | [1] |
| Flash Point | > 100 °C (> 212 °F) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Specific Gravity | 1.005 - 1.015 @ 25°C | [1] |
| Vapor Pressure | ~0.02 mmHg @ 25°C (est.) | [1] |
Toxicological & Safety Data
The Research Institute for Fragrance Materials (RIFM) has conducted extensive safety assessments on this compound. The consensus from these studies provides a strong foundation for its safe handling and use in research settings.[6][7]
-
Genotoxicity: In vitro assays, including the BlueScreen assay, have concluded that this compound does not present a concern for genotoxicity.[6]
-
Skin Sensitization: Based on a weight of evidence approach including human maximization tests and murine local lymph node assays (LLNA), the material is not considered a skin sensitizer under current declared use levels.[6]
-
Photoirritation & Photoallergenicity: Analysis of its UV/Visible absorption spectrum indicates no significant absorption in the 290-700 nm range, suggesting it is not expected to be a photoirritant or photoallergen.[6]
-
Environmental Profile: The ingredient is not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to the standards of the International Fragrance Association (IFRA).[6] However, GHS classification indicates it is toxic to aquatic life with long-lasting effects, mandating responsible disposal protocols.[3]
Handling and Storage: Based on standard safety data sheets (SDS), this compound should be handled in a well-ventilated area.[8] Personal protective equipment (PPE), including safety goggles and gloves, is recommended to avoid contact with eyes and skin.[8] Store containers tightly closed in a cool, dry place away from oxidizing agents.[9]
Section 2: Synthesis and Purification Protocol
While this compound is commercially available, researchers may need to synthesize it for purposes such as isotopic labeling or creating structural analogs. The most direct route is the esterification of its corresponding alcohol, decahydro-2-naphthol. The following protocol is based on well-established acetylation methods for naphthols and other secondary alcohols.[10][11]
Protocol 2.1: Synthesis via Acetylation of Decahydro-2-naphthol
This protocol describes the base-catalyzed acetylation using acetic anhydride. The base deprotonates the hydroxyl group of decahydro-2-naphthol, converting it into a more potent nucleophile that readily attacks the electrophilic carbonyl carbon of acetic anhydride.
Materials:
-
Decahydro-2-naphthol (mixture of isomers)
-
Acetic Anhydride (≥99%)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve decahydro-2-naphthol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (1.2 eq) dropwise. Causality: Pyridine acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.
-
Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup - Quenching: Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid and anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Causality: These washing steps are crucial for removing impurities and byproducts, simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Section 3: Analytical Characterization Protocols
Rigorous analytical chemistry is the bedrock of reproducible research. Confirming the identity, purity, and concentration of this compound is essential before its use in any application. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose in the fragrance field.[12][13][14]
Protocol 3.1: GC-MS Analysis for Identity and Purity Confirmation
This protocol provides a standard method for analyzing this compound. The GC separates the compound from any residual solvents or impurities, while the MS provides a unique fragmentation pattern (a "fingerprint") for positive identification.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. Causality: A non-polar column is chosen because it separates compounds primarily based on their boiling points, which is ideal for fragrance components.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 40-400 m/z
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of the synthesized this compound in high-purity ethanol.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire data using the parameters listed above.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M⁺) should be visible at m/z 196, with characteristic fragment ions.
-
Calculate purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks (Area %).
-
Caption: Standard analytical workflow for GC-MS characterization.
Section 4: Applications in Olfactory Research
This compound serves as an ideal tool for investigating the molecular mechanisms of smell. Its defined structure allows for precise probing of olfactory receptor (OR) binding pockets and subsequent neuronal activation.
Protocol 4.1: Preparation of Odorant Solutions for Bioassays
The accuracy of any dose-response experiment hinges on the precise preparation of odorant stimuli. This protocol details the creation of a serial dilution series.
Materials:
-
Pure, analytically verified this compound
-
Dimethyl sulfoxide (DMSO) or Mineral Oil (cell culture and electrophysiology grade, respectively)
-
Glass vials with PTFE-lined caps
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1M or 0.1M) of this compound in DMSO. Causality: DMSO is a common solvent for in-vitro assays as it is miscible with aqueous media, though concentrations in the final assay buffer should be kept low (<0.1%) to avoid cytotoxicity.
-
Serial Dilution: Perform a 1:10 serial dilution to create a range of concentrations (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M, etc.).
-
Procedure:
-
Label a series of vials.
-
Pipette 900 µL of pure solvent (DMSO) into each vial except the first.
-
Pipette 1000 µL of the 1M stock into the first vial.
-
Transfer 100 µL from the first vial into the second vial (containing 900 µL of solvent) to make a 10⁻² M solution. Vortex thoroughly.
-
Using a fresh pipette tip, transfer 100 µL from the second vial to the third, and so on, to complete the series.
-
-
Storage: Store the dilution series at -20°C, protected from light.
Application Note 4.2: In-Vitro Olfactory Receptor Activation Assay
This application note describes a general workflow for screening this compound against a specific OR expressed in a heterologous system, such as HEK293 cells. This type of assay is fundamental for deorphanizing receptors and understanding structure-activity relationships.[15][16]
Experimental Logic: The goal is to determine if this compound acts as an agonist for a specific OR. When the odorant binds to and activates the receptor, it initiates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium ([Ca²⁺]i). This increase can be measured using a calcium-sensitive fluorescent dye.
Workflow Outline:
-
Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the human OR of interest, along with a promiscuous G-protein (like Gα15/16) to couple the OR to the calcium signaling pathway.
-
Dye Loading: 24-48 hours post-transfection, load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Odorant Application: Place the plate in a fluorescence plate reader or on a fluorescence microscope. After establishing a stable baseline fluorescence, apply the prepared dilutions of this compound.
-
Signal Detection: Measure the change in fluorescence intensity over time. A significant increase in fluorescence post-application indicates receptor activation.
-
Data Analysis: Plot the peak fluorescence change against the logarithm of the odorant concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for a cell-based olfactory receptor activation assay.
Section 5: Stability and Formulation Considerations
The chemical stability of a fragrance ingredient is paramount for ensuring that the stimulus being tested is consistent throughout the duration of an experiment.[17] Esters like this compound can be susceptible to hydrolysis under strongly acidic or alkaline conditions, and other matrix effects can alter their profile.[18]
Protocol 5.1: Accelerated Stability Testing in an Aqueous Buffer
This protocol simulates the long-term stability of the fragrance in a typical aqueous research medium over a shorter timeframe.
Materials:
-
This compound solution in ethanol (1000 ppm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Temperature-controlled incubator (40°C)
-
UV light chamber
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Prepare three sets of samples. For each, spike the PBS buffer with the fragrance solution to a final concentration of 10 ppm.
-
Set A (Control): Store at 4°C in the dark.
-
Set B (Thermal Stress): Store at 40°C in the dark.
-
Set C (Photostability): Store at room temperature under a UV lamp.
-
-
Time Points: Designate analysis time points (e.g., T=0, T=1 week, T=2 weeks, T=4 weeks).
-
Analysis: At each time point, take an aliquot from each sample set. Perform a liquid-liquid extraction with a non-polar solvent like hexane. Analyze the hexane extract by GC-MS using the protocol in Section 3.1.
-
Evaluation: Compare the peak area of this compound in the stressed samples (B and C) to the control sample (A) at each time point. A significant decrease (>10%) in peak area or the appearance of new peaks indicates degradation.
References
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Chromatography Today. (n.d.). Gas chromatography-mass spectrometry reveals hidden perfume ingredients. Retrieved from [Link]
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Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Available from: [Link]
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Rastogi, S. C. (2000). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. In Encyclopedia of Analytical Chemistry. Wiley. Available from: [Link]
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Belsito, D., et al. (2008). Fragrance material review on decahydro-beta-naphthyl acetate. Food and Chemical Toxicology, 46(12 Suppl), S58-S60. Available from: [Link]
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Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
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COSMILE Europe. (n.d.). DECAHYDRO-BETA-NAPHTHYL ACETATE. Retrieved from [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Food and Chemical Toxicology, 182(Suppl 1), 114224. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25324, Decahydro-beta-naphthyl acetate. Retrieved from [Link].
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Food and Chemical Toxicology, 182(Suppl 1), 114224. Available from: [Link]
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Perflavory. (n.d.). decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. Retrieved from [Link]
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Buccellato, F. (n.d.). What Every Formulator Needs to Know about Fragrance. Cosmetics & Toiletries. Available from: [Link]
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The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate. Retrieved from [Link]
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Integrated Liner Technologies. (2023). Fragrance stability testing. Retrieved from [Link]
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Ghaffari, M., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science, 39(14), 2760-2769. Available from: [Link]
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International Journal of Novel Research and Development. (2024). Scents That Endure: Exploring the Longevity of Perfumes. Available from: [Link]
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Orchadia Solutions. (2014). Fragrance Stability. COSSMA, 3, 22-23. Available from: [Link]
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Royal Society of Chemistry. (2016). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Available from: [Link]
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Rahman, M., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47-50. Available from: [Link]
-
Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
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Rahman, M., et al. (2014). Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Journal of the Serbian Chemical Society, 79(1), 1-8. Available from: [Link]
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Stensmyr, M. C., et al. (2012). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. Journal of Neurogenetics, 26(3-4), 1-100. Available from: [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Food and Chemical Toxicology, 183, 114249. Available from: [Link]
-
PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link]
-
Rahman, M., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47-50. Available from: [Link]
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The Good Scents Company. (n.d.). 2-decalinol (Z+E)-decahydro-beta-naphthol. Retrieved from [Link]
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Dou, X., et al. (2023). Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. Insects, 14(12), 930. Available from: [Link]
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Marcinek, P., et al. (2016). Dual Activities of Odorants on Olfactory and Nuclear Hormone Receptors. Journal of Biological Chemistry, 291(12), 6240-6254. Available from: [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Decahydro-2-naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chemist's Perspective on Decahydro-2-naphthyl Acetate
This compound, a saturated bicyclic ester, is a compound utilized in various research and development applications, notably as a fragrance ingredient[1][2]. Its molecular structure, characterized by a decahydronaphthalene ring system and an acetate functional group, dictates its physicochemical properties and, consequently, the necessary precautions for its safe handling and storage. This document provides a detailed guide for laboratory personnel, moving beyond generic safety data sheet (SDS) recommendations to offer a deeper understanding of the causality behind essential safety protocols. By fostering a comprehensive awareness of the chemical's nature, we aim to empower researchers to work with this compound in a manner that is both safe and scientifically sound.
Chemical and Physical Properties: The Foundation of Safe Handling
A thorough understanding of a chemical's properties is fundamental to its safe manipulation. The following table summarizes the key physical and chemical data for this compound, which informs the subsequent handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3] |
| Molecular Weight | 196.29 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Vapor Pressure | 0.0196 mmHg at 25°C | [3] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
The low vapor pressure of this compound suggests a reduced risk of inhalation exposure at ambient temperatures compared to more volatile substances. However, its insolubility in water has significant implications for environmental fate and spill cleanup procedures.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:
-
H411: Toxic to aquatic life with long lasting effects [1][3]. This classification as "Aquatic Chronic 2" underscores the critical importance of preventing its release into the environment.
-
It is also identified as a skin irritant [3].
While some safety data sheets may state it is not considered hazardous under certain regulations[5], a conservative and proactive approach is always recommended in a research setting. The potential for skin irritation necessitates the consistent use of appropriate personal protective equipment (PPE).
Core Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following diagram outlines the recommended PPE ensemble for handling this compound.
Caption: PPE Donning Workflow for Handling this compound.
Rationale for PPE Selection:
-
Lab Coat: Provides a removable barrier to protect skin and clothing from splashes.
-
Safety Goggles: Essential for protecting the eyes from accidental splashes. Standard safety glasses with side shields are a minimum requirement[6].
-
Gloves: Butyl rubber or nitrile gloves are recommended for handling esters[6][7]. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use.
Engineering Controls: Minimizing Exposure at the Source
-
Fume Hood: While the vapor pressure is low, it is best practice to handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Work Practices: The Human Element of Safety
-
Avoid Inhalation: Do not directly smell the chemical.
-
Prevent Skin Contact: Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with soap and water[8].
-
Good Housekeeping: Keep the work area clean and organized to prevent accidental spills.
-
Hand Washing: Always wash hands thoroughly after handling the chemical, even if gloves were worn.
Protocols for Safe Storage: Maintaining Chemical Integrity and Safety
The stability of this compound can be compromised by improper storage conditions. The following protocols are designed to maintain its integrity and prevent hazardous situations.
Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and potential slow evaporation.
-
Location: Store in a cool, dry, and well-ventilated area[5]. Refrigeration is also recommended[5]. This minimizes the rate of any potential degradation reactions.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases[9].
-
Scientific Rationale: Esters like this compound can undergo hydrolysis in the presence of strong acids or bases, breaking down into decahydro-2-naphthol and acetic acid. Strong oxidizing agents can react with the hydrocarbon portion of the molecule, potentially leading to a runaway reaction.
-
Emergency Procedures: Preparedness is Key
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the steps for managing a small-scale laboratory spill of this compound.
Caption: Spill Response Workflow for this compound.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor.
-
Containment: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[10].
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading[10].
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated absorbent material and any used cleaning supplies as hazardous waste according to your institution's and local regulations. Do not dispose of it in the regular trash or down the drain [5].
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[11].
Disposal of Unused Material and Empty Containers
Proper disposal is a critical aspect of responsible chemical management, especially for substances toxic to aquatic life.
-
Unused Product: Unused this compound must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Empty Containers: "Empty" containers may still contain residual chemical. Decontaminate the container by rinsing it three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. Once properly decontaminated, the container can be disposed of according to institutional guidelines, which may allow for recycling.
Conclusion: Fostering a Culture of Safety
The safe handling and storage of this compound are not merely a matter of following rules but of understanding the chemical's inherent properties and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution-specific safety guidelines and the most recent Safety Data Sheet (SDS) for the most up-to-date information.
References
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PubChem. (n.d.). Decahydro-beta-naphthyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Perflavory. (n.d.). decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]
-
Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). β-NAPHTHYL ACETATE AR (2 NAPHTHYL ACETATE ). Retrieved from [Link]
-
Sdfine. (n.d.). 2-NAPHTHYL ACETATE. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Decahydro-2-naphthyl Acetate
Welcome to the technical support center for the synthesis of decahydro-2-naphthyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.
The synthesis of this compound is a two-step process that involves the initial acetylation of 2-naphthol to produce 2-naphthyl acetate, followed by the catalytic hydrogenation of the aromatic rings to yield the saturated this compound. This guide is structured to address challenges and questions that may arise during each of these critical stages.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route from 2-naphthol to this compound.
Part 1: Acetylation of 2-Naphthol to 2-Naphthyl Acetate
The first step, the esterification of 2-naphthol, is crucial for achieving a high overall yield. Issues at this stage can propagate through the entire synthesis.
Troubleshooting Guide: Acetylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Naphthol | 1. Inactive Acetylating Agent: Acetic anhydride may have hydrolyzed due to improper storage. 2. Ineffective Catalyst: The acid or base catalyst may be of poor quality or used in insufficient amounts. For metal catalysts, the catalyst may be deactivated. 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. | 1. Use a fresh, unopened bottle of acetic anhydride. 2. For base-catalyzed reactions, ensure the sodium hydroxide solution is fresh. For acid-catalyzed reactions, use a reliable acid source. If using a nickel catalyst, consider a fresh batch.[1] 3. For reactions with acetic anhydride and NaOH, vigorous stirring at room temperature is usually sufficient.[2] For nickel-catalyzed reactions with acetic acid, refluxing is necessary.[1][3] |
| Formation of Side Products (e.g., Fries Rearrangement) | 1. Harsh Reaction Conditions: Using strong Lewis acids as catalysts and high temperatures can promote the Fries rearrangement of the acetate group. | 1. Opt for milder reaction conditions. The use of acetic anhydride with sodium hydroxide in an aqueous solution is a classic and effective method that avoids strong Lewis acids.[4] Nickel-based catalysts also offer high selectivity under relatively mild conditions.[3][5] |
| Difficult Product Isolation/Purification | 1. Incomplete Reaction: Unreacted 2-naphthol can co-precipitate or be difficult to separate from the product. 2. Oily Product Instead of Crystals: This can be due to impurities or residual solvent. | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. Ensure the product is thoroughly washed with water to remove any water-soluble impurities. Recrystallization from a suitable solvent like petroleum ether can yield pure, crystalline 2-naphthyl acetate.[2] |
Frequently Asked Questions (FAQs): Acetylation
Q1: Which acetylating agent is better, acetic anhydride or acetic acid?
A1: Acetic anhydride is generally more reactive and often leads to higher yields and faster reaction times compared to acetic acid.[3] However, studies have shown that with certain catalysts, like nickel nitrate, acetic acid can be a very effective acetylating agent, offering an environmentally preferable alternative as the sole by-product is water.[1][3]
Q2: What is the role of the catalyst in this reaction?
A2: The catalyst activates the acetylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-naphthol. In acid catalysis, the carbonyl oxygen of the acetylating agent is protonated. In base catalysis, the 2-naphthol is deprotonated to the more nucleophilic naphthoxide ion. Metal catalysts, like nickel nitrate, can act as Lewis acids to activate the acetylating agent.[2]
Q3: Can I use other catalysts besides sodium hydroxide or nickel nitrate?
A3: Yes, various catalysts have been reported for the acetylation of phenols and naphthols, including other Lewis acids (e.g., scandium(III) triflate) and heterogeneous catalysts like 10% Nickel/SiO₂.[2] The choice of catalyst can influence reaction conditions, yield, and ease of work-up.
Experimental Protocol: Nickel-Catalyzed Acetylation of 2-Naphthol
This protocol is based on an environmentally friendly method that provides high conversion.[4][5]
Materials:
-
2-Naphthol (2.0 mmol)
-
Acetonitrile (10.0 mL)
-
Nickel Nitrate (Ni(NO₃)₂) (30 mg)
-
Acetic Acid (1.5 mmol)
-
De-ionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol in acetonitrile.
-
Add the nickel nitrate catalyst to the solution.
-
Slowly add acetic acid to the reaction mixture at room temperature over 5 minutes.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and quench the reaction by adding de-ionized water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-naphthyl acetate.
-
The crude product can be purified by column chromatography if necessary.
Table 1: Effect of Catalyst and Acetylating Agent on 2-Naphthyl Acetate Synthesis [5]
| Catalyst | Acetylating Agent | Catalyst Amount (mg) | Conversion (%) |
| Ni(NO₃)₂ | Acetic Acid | 20 | 70 |
| Ni(NO₃)₂ | Acetic Acid | 30 | 90 |
| Ni(NO₃)₂ | Acetic Acid | 35 | 80 |
| Ni(NO₃)₂ | Acetic Anhydride | 30 | 35 |
| Ni(NO₃)₂ | Acetic Anhydride | 40 | 45 |
Part 2: Catalytic Hydrogenation of 2-Naphthyl Acetate
The second step involves the saturation of the naphthalene ring system. This step presents its own set of challenges, including catalyst selection, control of stereochemistry, and potential side reactions.
Troubleshooting Guide: Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenation (Presence of Tetralin Intermediates) | 1. Insufficient Catalyst Activity or Loading: The catalyst may be old, poisoned, or used in too small an amount. 2. Inadequate Hydrogen Pressure or Temperature: The conditions may not be sufficient to drive the reaction to completion. The hydrogenation of the second aromatic ring is often more difficult than the first. | 1. Use a fresh, active catalyst such as Palladium on carbon (Pd/C) or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6] Increase the catalyst loading (e.g., 10% w/w). 2. Increase the hydrogen pressure using a Parr hydrogenator.[6] Gently heating the reaction may also increase the rate, but be cautious of potential side reactions. |
| Low Yield due to Side Reactions | 1. Hydrolysis of the Acetate Group: The presence of acidic or basic impurities, or certain solvents, can lead to the hydrolysis of the ester, especially at elevated temperatures. 2. Hydrogenolysis of the C-O Bond: Aggressive catalysts or harsh conditions can cleave the ester bond, leading to the formation of decahydronaphthalene and acetic acid. | 1. Use a neutral solvent like ethyl acetate or an alcohol. Ensure all reagents and solvents are of high purity. 2. Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure). Palladium-based catalysts are generally effective for aromatic ring hydrogenation without cleaving ester groups under controlled conditions. |
| Poor Stereoselectivity (Undesired cis/trans Isomer Ratio) | 1. Catalyst and Support Effects: The choice of catalyst and support can influence the stereochemical outcome of the hydrogenation. 2. Reaction Conditions: Temperature and pressure can also affect the isomer ratio. The trans isomer is generally the thermodynamically more stable product. | 1. The cis/trans ratio can be influenced by the catalyst system. For example, Ni and Mo-based catalysts have been shown to favor the formation of cis-decalin in naphthalene hydrogenation.[7] Experiment with different catalysts (e.g., Rh, Ru, Pt) to optimize for the desired isomer. 2. Performing the reaction at lower temperatures may favor the kinetically controlled product, which can sometimes be the cis isomer. |
| Catalyst Poisoning | 1. Impurities from the Previous Step: Residual sulfur-containing compounds or other impurities from the 2-naphthol or reagents used in the acetylation can poison the hydrogenation catalyst. | 1. Ensure the 2-naphthyl acetate is of high purity before proceeding to the hydrogenation step. Purification by recrystallization or column chromatography may be necessary. Use high-purity solvents and reagents for the hydrogenation reaction.[8] |
Frequently Asked Questions (FAQs): Hydrogenation
Q1: What is the best catalyst for the hydrogenation of 2-naphthyl acetate?
A1: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic rings.[6] Other catalysts such as platinum, rhodium, and ruthenium-based catalysts can also be used and may offer different selectivity. The optimal catalyst may need to be determined empirically for your specific requirements.
Q2: How can I control the formation of cis and trans isomers of this compound?
A2: The ratio of cis to trans isomers is influenced by the catalyst, support, and reaction conditions. The trans isomer is generally more thermodynamically stable. To favor the cis isomer, which can be kinetically favored, milder conditions and specific catalyst systems may be required. For instance, in the hydrogenation of naphthalene, Ni- and Mo-based catalysts have shown a preference for the cis isomer.[7]
Q3: Can the acetate group be cleaved during hydrogenation?
A3: Yes, under harsh conditions (high temperature, high pressure, or with very active catalysts), hydrogenolysis of the ester bond can occur. However, under typical conditions for aromatic ring hydrogenation with a catalyst like Pd/C, the acetate group is generally stable.
Experimental Protocol: Hydrogenation of 2-Naphthyl Acetate
This is a general protocol; optimization of catalyst, solvent, pressure, and temperature may be required.
Materials:
-
2-Naphthyl Acetate
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C) catalyst (10% w/w of the substrate)
Procedure:
-
In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve the 2-naphthyl acetate in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by GC-MS or NMR to confirm the disappearance of the starting material and aromatic signals.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure or by column chromatography to separate isomers if necessary.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Selective Hydrogenation of Esters Containing a Naphthalene Nucleus. (n.d.). Journal of the American Chemical Society.
- Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. (2021).
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
- Catalytic Asymmetric Hydrogenation of Naphthalenes. (2012).
- STUDIES IN 2-NAPHTHOL DERIV
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. (2025). Journal of the American Chemical Society.
- Selective Acetylation of 2-Naphthol to 2-Naphthyl - Amanote Research. (n.d.).
- Hydrogen
- Process for the hydrogenation of naphthalene compounds. (1949).
- Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. (2017). Science Publishing Group.
- Decahydro-2-naphthol (mixture of isomers). (n.d.). Biosynth.
- Ruthenium Catalyzed Dehydrogenative -C–H Functionalization of -Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach. (2024).
- DECAHYDRO-2-NAPHTHOL ACET
- Method for producing decahydronaphthalene through naphthalene hydrogenation. (2012).
- Catalytic Hydrogenation of 2-Naphthol to 1,2,3,4-Tetrahydro-2-naphthol. (1949). Journal of the American Chemical Society.
- Decahydro-2-naphthyl acet
- Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Arom
- Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. (2017).
- Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. (2017). Semantic Scholar.
- Selective hydrogenation of naphthalenes. (1974).
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2012). Organic Process Research & Development.
- Ru-MACHO-Catalyzed Highly Chemoselective Hydrogenation of α-Keto Esters to 1,2-Diols. (2016). Organic Letters.
- The Acetylation of 2-Naphthol: A Comprehensive Technical Guide to the Synthesis of 2-Naphthyl Acet
- Application of 2-Naphthyl Acetate in Organic Synthesis: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Catalytic hydrogenation of arom
- Esters to Primary Alcohols, Part 1: Catalytic Hydrogen
- decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. (n.d.). The Good Scents Company.
- Decahydronaphthalene continuous hydrogenation synthesis method. (2009).
- DECAHYDRO-2-NAPHTHYL ACET
- RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. (2023). Food and Chemical Toxicology.
- Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. (2016). Journal of Chemical Technology & Biotechnology.
- 2-Naphthol. (n.d.). PubChem.
- Decahydro-beta-naphthyl acet
- Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag. (2021). University of Birmingham.
- Catalyst for ester hydrogenation. (1978).
Sources
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- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Decalin Motifs
Welcome to the technical support center for the synthesis of decalin motifs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable bicyclic structures. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth, field-proven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: The Robinson Annulation
The Robinson annulation is a powerful tool for constructing six-membered rings, but it is not without its challenges. This section addresses common issues encountered during this tandem Michael addition and intramolecular aldol condensation sequence.[1][2][3]
Question 1: My Robinson annulation is yielding a complex mixture of products instead of the expected cyclohexenone. What are the likely side reactions?
Answer: A complex product mixture in a Robinson annulation often points to competing side reactions. The primary culprits are typically intermolecular aldol reactions and Michael additions occurring between your starting materials before the desired intramolecular cyclization can take place.
-
Underlying Cause: The formation of multiple enolates from both the Michael donor and the Michael acceptor can lead to a cascade of undesired intermolecular reactions. The rate of the intramolecular aldol condensation is crucial; if it's too slow, side reactions will dominate.[1][2]
-
Troubleshooting Protocol:
-
Optimize Base and Temperature: Employ a weaker base or lower the reaction temperature to favor the thermodynamic enolate of the Michael donor, reducing the likelihood of self-condensation of the acceptor.
-
Slow Addition: Add the Michael acceptor slowly to a solution of the pre-formed enolate of the Michael donor. This maintains a low concentration of the acceptor, minimizing its self-condensation.
-
Use a Protic Solvent: In some cases, a protic solvent can facilitate the intramolecular proton transfers required for the aldol condensation, potentially accelerating the desired ring closure.
-
Question 2: The final dehydration step of my intramolecular aldol condensation is not occurring, and I'm isolating the aldol addition product. How can I promote elimination?
Answer: The isolation of the aldol addition product indicates that the final elimination of water to form the α,β-unsaturated ketone is not favored under your current reaction conditions.
-
Underlying Cause: The elimination step is typically promoted by heat and is often reversible. Insufficient temperature or a reaction medium that favors the hydroxyl intermediate can stall the reaction at the aldol addition stage.[2]
-
Troubleshooting Protocol:
-
Increase Temperature: Carefully increase the reaction temperature to promote the dehydration step.
-
Acid or Base Catalysis: The elimination can be catalyzed by either acid or base. If your initial reaction was base-catalyzed, you can try adding a catalytic amount of a non-nucleophilic acid during workup. Conversely, if an acidic workup was used, a brief treatment with a base might be effective.
-
Azeotropic Removal of Water: For stubborn cases, employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the equilibrium towards the dehydrated product by removing water as it is formed.
-
Category 2: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone for the synthesis of cyclohexene rings, which are often precursors to decalins. Controlling stereoselectivity and avoiding undesired byproducts are common hurdles.[4][5]
Question 3: I'm observing a mixture of endo and exo diastereomers in my Diels-Alder reaction. How can I improve the stereoselectivity?
Answer: The formation of both endo and exo products is a common issue in Diels-Alder reactions. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically the thermodynamically more stable isomer.
-
Underlying Cause: The stereochemical outcome of the Diels-Alder reaction is influenced by a delicate balance of kinetic and thermodynamic control. Reaction temperature and the presence of Lewis acids can significantly impact the product ratio.[6]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: To favor the kinetically controlled endo product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the reaction and often increases the preference for the endo product by coordinating to the dienophile.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar (e.g., dichloromethane), to find the optimal conditions for your desired stereoisomer.[6]
-
Question 4: My Diels-Alder reaction is suffering from low yield due to dimerization of the diene. How can this be prevented?
Answer: Diene dimerization, where one molecule of the diene acts as the dienophile in a [4+2] cycloaddition with another molecule of the diene, is a frequent side reaction, especially with electron-rich dienes.[5]
-
Underlying Cause: This side reaction is competitive with the desired reaction with the dienophile. If the dienophile is not reactive enough or if its concentration is too low, the diene will react with itself.
-
Troubleshooting Protocol:
-
Increase Dienophile Concentration: Use a slight excess of the dienophile to increase the probability of the desired reaction occurring.
-
Slow Addition of Diene: If the diene is prone to dimerization, add it slowly to a solution of the dienophile. This keeps the instantaneous concentration of the diene low, disfavoring dimerization.
-
Use a More Reactive Dienophile: If possible, modify the dienophile to make it more electron-deficient by adding electron-withdrawing groups. This will increase its reactivity towards the diene.[5]
-
Category 3: Catalytic Hydrogenation of Naphthalenes
The catalytic hydrogenation of naphthalenes is a direct route to decalin scaffolds. However, achieving complete saturation and controlling the stereochemistry of the ring junction can be challenging.
Question 5: My hydrogenation of naphthalene stops at tetralin, and I cannot achieve full conversion to decalin. What could be the issue?
Answer: The incomplete hydrogenation of naphthalene to decalin, with the accumulation of the tetralin intermediate, is a common problem that can be attributed to several factors related to the catalyst and reaction conditions.
-
Underlying Cause: The second hydrogenation step from tetralin to decalin is often slower than the first. Catalyst deactivation, insufficient hydrogen pressure, or inappropriate catalyst choice can all lead to the accumulation of tetralin.[7][8]
-
Troubleshooting Protocol:
-
Increase Hydrogen Pressure and Temperature: Higher hydrogen pressure and temperature can provide the necessary driving force for the complete reduction to decalin.
-
Catalyst Choice: While palladium on carbon (Pd/C) is effective for the first hydrogenation, platinum-based catalysts (e.g., PtO₂, Pt/C) or rhodium on alumina (Rh/Al₂O₃) are often more effective for the complete saturation to decalin.[9]
-
Catalyst Loading and Purity: Ensure a sufficient catalyst loading and that the catalyst has not been poisoned by impurities in the substrate or solvent.
-
Question 6: The hydrogenation of my substituted naphthalene is producing a mixture of cis- and trans-decalin isomers. How can I control the stereoselectivity?
Answer: The stereochemical outcome of naphthalene hydrogenation is highly dependent on the catalyst, support, and reaction conditions. The formation of a mixture of cis and trans isomers is a frequent observation.[10][11]
-
Underlying Cause: The mechanism of hydrogen addition to the aromatic system dictates the stereochemistry of the newly formed stereocenters. The choice of catalyst and support can influence the orientation of the substrate on the catalyst surface, thereby affecting the facial selectivity of hydrogen delivery.[12]
-
Troubleshooting Protocol:
-
Catalyst Selection:
-
Solvent and Additives: The choice of solvent and the presence of acidic or basic additives can influence the product distribution. A systematic screening of these parameters is recommended.
-
Data Summary and Experimental Protocols
Table 1: Troubleshooting Guide for Robinson Annulation
| Observed Issue | Potential Cause | Recommended Action |
| Complex product mixture | Competing intermolecular reactions | Lower temperature, slow addition of acceptor, use a weaker base |
| Isolation of aldol addition product | Incomplete dehydration | Increase temperature, add catalytic acid/base, use a Dean-Stark trap |
| Low yield | Poor enolate formation | Use a stronger, non-nucleophilic base (e.g., LDA) |
Table 2: Controlling Stereoselectivity in Diels-Alder Reactions
| Desired Isomer | Controlling Factor | Recommended Conditions |
| endo | Kinetic Control | Low reaction temperature, use of a Lewis acid catalyst |
| exo | Thermodynamic Control | Higher reaction temperature, prolonged reaction time |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to the stirred solution.
-
Add the diene dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at the specified temperature until TLC or GC-MS analysis indicates complete consumption of the limiting reagent.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Robinson Annulation Troubleshooting
Caption: Troubleshooting workflow for the Robinson annulation.
Diagram 2: Diels-Alder Stereoselectivity Control
Caption: Factors influencing Diels-Alder stereoselectivity.
References
-
Lavallée, J.-F., Spino, C., Ruel, R., Hogan, K. T., & Deslongchamps, P. (1992). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry, 70(5), 1406-1425. [Link]
-
Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]
-
Li, W., et al. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 18987–18996. [Link]
-
Garnier, J., et al. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. Natural Product Reports, 32(6), 844-866. [Link]
-
Shinde, S. (2019). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. White Rose eTheses Online. [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Hodoshima, S., et al. (2002). Catalytic decalin dehydrogenation/naphthalene hydrogenation pair as a hydrogen source for fuel-cell vehicle. International Journal of Hydrogen Energy, 27(11-12), 1217-1224. [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. [Link]
-
Al-Sabawi, M., et al. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. ACS Omega, 6(48), 32593–32603. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Bolshakov, A., et al. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Processes, 11(5), 1519. [Link]
-
Jones, A. C., et al. (2014). Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. Chemical Communications, 50(74), 10792-10795. [Link]
-
Kim, D., et al. (2018). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology, 8(1), 226-234. [Link]
-
The Organic Chemistry Tutor. (2020, July 15). Synthesis Problem #1: Robinson Annulation [Video]. YouTube. [Link]
-
Dalal, M. (n.d.). Decalins. In A Textbook of Organic Chemistry – Volume I. Dalal Institute. [Link]
-
Pearson. (n.d.). Robinson Annulation Practice Problems. [Link]
-
ResearchGate. (n.d.). Decalin formation via an intramolecular Diels–Alder reaction, leading.... [Link]
-
Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 15(1), 1-20. [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
- Google Patents. (n.d.).
-
Hossain, M. M., et al. (2022). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Catalysts, 12(10), 1184. [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]
-
Al-Sabawi, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(48), 32593-32603. [Link]
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Technical Support Center: Resolving Stereoisomers of Decahydro-2-naphthyl Acetate
Last Updated: January 13, 2026
Welcome to the technical support center for the resolution of decahydro-2-naphthyl acetate stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these chiral compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to the Challenge
This compound, and its corresponding alcohol, decahydro-2-naphthol, are valuable chiral building blocks in organic synthesis.[1][2][3][4][5] The presence of multiple stereocenters results in a complex mixture of isomers.[1][2] Effective separation of these stereoisomers is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[6][7] Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign method for this purpose, often employing lipases to selectively acylate or hydrolyze one enantiomer over the other.[6][7]
This guide focuses on the practical application of lipase-catalyzed kinetic resolution and the subsequent analysis required to verify its success.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic kinetic resolution and why is it preferred for separating this compound stereoisomers?
A1: Enzymatic kinetic resolution is a technique that uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[6] For this compound, this usually involves either the hydrolysis of one acetate enantiomer to the corresponding alcohol or the acylation of one alcohol enantiomer.[7][8] This method is favored due to its high enantioselectivity, mild reaction conditions that prevent degradation of sensitive molecules, and its alignment with green chemistry principles.[6]
Q2: Which enzyme is best suited for this resolution?
A2: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the kinetic resolution of secondary alcohols and their esters.[9][10][11][12][13] Its broad substrate scope and high enantioselectivity make it an excellent starting point for resolving this compound.[7][11] However, screening a panel of lipases, such as those from Pseudomonas cepacia or Thermomyces lanuginosus, is recommended as the optimal enzyme can be substrate-specific.[7][8]
Q3: My reaction has stopped at less than 50% conversion. What could be the issue?
A3: In an ideal kinetic resolution, the reaction should proceed to approximately 50% conversion, yielding one enantiomer as the product and the other as the unreacted substrate, both with high enantiomeric excess (ee). If the reaction stalls, consider the following:
-
Enzyme Inhibition: The product (alcohol or acetate) or by-product (e.g., acetic acid from hydrolysis) may be inhibiting the enzyme.
-
Equilibrium: The reaction may have reached equilibrium. This is particularly relevant in hydrolysis reactions. To drive the reaction forward, consider using an acyl donor that generates an irreversible by-product in acylation reactions (e.g., vinyl acetate).[10][12]
-
Enzyme Denaturation: Sub-optimal conditions such as temperature, pH, or solvent choice can lead to enzyme denaturation.
Q4: How do I accurately determine the enantiomeric excess (ee) of my products?
A4: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods for determining enantiomeric excess.[14][15] You will need a suitable chiral stationary phase (CSP) that can differentiate between the enantiomers of both this compound and decahydro-2-naphthol.
Troubleshooting Guide
This section addresses common problems encountered during the resolution of this compound stereoisomers and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enantioselectivity (Low ee) | 1. Incorrect Enzyme Choice: The selected lipase may not be stereoselective for your specific substrate.[16] 2. Suboptimal Reaction Conditions: Temperature, solvent, and acyl donor can significantly impact enantioselectivity.[16] 3. Racemization: The racemization of the substrate or product may be occurring under the reaction conditions. | 1. Screen a panel of lipases: Test various commercially available lipases (e.g., CALB, Pseudomonas fluorescens, Thermomyces lanuginosus).[8] 2. Optimize reaction parameters: Systematically vary the temperature (e.g., 30-60°C), solvent (e.g., hexane, toluene, MTBE), and acyl donor (e.g., vinyl acetate, isopropenyl acetate, vinyl butyrate).[17][18] 3. Check for non-enzymatic reactions: Run a control reaction without the enzyme to assess background reactivity. |
| Slow Reaction Rate | 1. Low Enzyme Activity: The enzyme may be denatured or inhibited. 2. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent. 3. Mass Transfer Limitations: This can be an issue with immobilized enzymes. | 1. Verify enzyme activity: Use a standard substrate like p-nitrophenyl acetate to confirm enzyme activity. Ensure proper storage of the enzyme. 2. Solvent Screening: Test different anhydrous organic solvents to improve solubility.[19] 3. Increase Agitation: Ensure adequate mixing to minimize mass transfer limitations. |
| Difficulty Separating Product and Substrate | 1. Similar Polarities: The acetate and alcohol may have similar retention factors in column chromatography. | 1. Optimize Flash Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) for better separation. 2. Derivatization: Consider derivatizing the alcohol to alter its polarity before chromatography. |
| Inconsistent Results | 1. Water Content: Trace amounts of water can affect lipase activity and enantioselectivity, especially in non-aqueous media. 2. Reagent Purity: Impurities in the substrate or solvent can inhibit the enzyme. 3. Inaccurate Measurements: Errors in weighing the enzyme or substrate.[20] | 1. Use Anhydrous Solvents: Ensure all solvents are properly dried. 2. Purify Substrate: Use substrate of high purity. 3. Calibrate Equipment: Ensure balances and pipettes are accurately calibrated.[20] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Decahydro-2-naphthyl Acetate
This protocol details the enzymatic hydrolysis of racemic this compound.
Materials:
-
(±)-Decahydro-2-naphthyl acetate
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (as co-solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (±)-decahydro-2-naphthyl acetate (1.0 g, 1 equivalent).
-
Add phosphate buffer (20 mL) and acetonitrile (5 mL) to dissolve the substrate.
-
Add immobilized CALB (e.g., 100 mg, 10% w/w of the substrate).
-
Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by filtering the enzyme and extracting with ethyl acetate.
-
Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining acetate and the formed alcohol.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the enantioenriched acetate and alcohol by flash column chromatography on silica gel.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Protocol 2: Chiral HPLC Analysis
This is a general guideline for developing a chiral HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, or a Pirkle-type column).[21]
Mobile Phase Screening:
-
Start with a standard mobile phase for normal-phase chromatography, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject a standard of the racemic this compound and decahydro-2-naphthol.
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20).
-
If separation is still not achieved, consider adding a small amount of a modifier like ethanol or trifluoroacetic acid.
-
Optimize the flow rate to improve resolution. Lower flow rates often enhance chiral separations.[22]
Analysis:
-
Once a suitable method is developed, inject the samples from the enzymatic reaction.
-
Integrate the peak areas for each enantiomer of both the acetate and the alcohol.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Logical Flow for Chiral HPLC Method Development
Caption: Decision tree for chiral HPLC method development.
References
-
Palomo, J. M., Muñoz, G., Fernández-Lorente, G., Mateo, C., Fuentes, M., & Guisán, J. M. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
ACS Publications. (2020). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Industrial & Engineering Chemistry Research. [Link]
-
ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]
-
MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5469. [Link]
-
Kaur, N., Bhalla, A., Kumar, V., & Kumar, V. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
-
ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. [Link]
-
McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
NIST. (n.d.). 2-Naphthalenol, decahydro-. NIST WebBook. [Link]
-
MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(19), 6598. [Link]
-
Martín-Matute, B., Edin, M., Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817-8825. [Link]
-
Pescarmona, P. P., van der Waal, J. C., Maxwell, I. E., & Jacobs, T. (2001). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Angewandte Chemie International Edition, 40(4), 740-743. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Cenmed Enterprises. (n.d.). Decahydro-2-naphthol (mixture of isomers) (C007B-118386). [Link]
-
CP Lab Safety. (n.d.). Decahydro-2-naphthol, (mixture of isomers), 25g, Each. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 6374-6413. [Link]
-
ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]
-
de Almeida, L. S., et al. (2019). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 30(11), 2395-2403. [Link]
-
SciELO. (2019). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]
-
Organic & Biomolecular Chemistry. (2016). Base-promoted lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. (2014). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 19(5), 6374-6387. [Link]
-
ResearchGate. (2001). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. [Link]
-
MDPI. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(21), 5057. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
National Center for Biotechnology Information. (2017). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermal Energy, 5(1), 1-13. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. [Link]
-
The Good Scents Company. (n.d.). decahydrotrimethyl-beta-naphthyl acetate. [Link]
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- 5. Decahydro-2-naphthol | 825-51-4 | TCI Deutschland GmbH [tcichemicals.com]
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- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
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- 22. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Decahydro-2-naphthyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of decahydro-2-naphthyl acetate. Understanding and overcoming this hurdle is critical for the successful application of this compound in various experimental and developmental contexts.
Introduction: The Challenge of Hydrophobicity
This compound is a hydrophobic molecule, a characteristic confirmed by its high calculated XLogP3-AA value of 3.5.[1][2] This inherent lipophilicity leads to extremely limited solubility in aqueous media, a common yet significant obstacle in biological assays and formulation development. When a compound prepared in a soluble organic stock solution, such as dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer, it can rapidly precipitate or "crash out," rendering it unusable for experiments and leading to inaccurate results.[3]
This guide is designed to provide a systematic approach to formulating this compound in aqueous systems, ensuring its bioavailability and stability for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?
This is a classic case of a compound "crashing out" of solution. This compound is highly soluble in organic solvents like DMSO but poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the water cannot maintain the compound in solution, leading to precipitation.[3]
Recommended Actions:
-
Optimize Final Co-solvent Concentration: Maintain a minimal yet effective concentration of the organic co-solvent in your final aqueous solution. For many cell-based assays, the final DMSO concentration should ideally be kept at or below 0.5% to avoid solvent-induced artifacts.[3]
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your stock solution into the aqueous buffer. This gradual change in the solvent environment can sometimes prevent immediate precipitation.[3]
-
Utilize Solubilizing Excipients: Incorporate solubilizing agents into your final buffer. These can include surfactants or complexation agents that help to keep the hydrophobic compound dispersed in the aqueous medium.[3][4]
Q2: What are the primary strategies for improving the aqueous solubility of a hydrophobic compound like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[5][6] The most common and effective approaches include:
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) to increase the solubility of nonpolar compounds.[7][8]
-
Surfactant Solubilization: The use of surfactants to form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[9][10]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, effectively shielding the hydrophobic compound from the aqueous environment.[11][12][13]
-
Lipid-Based Formulations: The incorporation of the compound into lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[14][15][16]
-
Nanonization: The reduction of the compound's particle size to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.[17][18][19]
Q3: How do I choose the right solubilization technique for my specific experiment?
The choice of solubilization method depends on several factors, including the required concentration of this compound, the nature of your experiment (e.g., in vitro assay vs. in vivo study), and the compatibility of the excipients with your experimental system.
dot graph TD { A[Start: Poor Solubility of this compound] --> B{Initial Screening}; B --> C[Co-solvents]; B --> D[Surfactants]; B --> E[Cyclodextrins]; C --> F{Is solubility sufficient and compatible with assay?}; D --> F; E --> F; F -- Yes --> G[Proceed with Experiment]; F -- No --> H{Advanced Formulation}; H --> I[Lipid-Based Systems]; H --> J[Nanosuspensions]; I --> K[Characterize Formulation]; J --> K; K --> G;
} caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guide: A Systematic Approach to Formulation
When encountering solubility issues with this compound, a tiered approach to formulation development is recommended. This involves starting with simpler methods and progressing to more complex systems as needed.
Tier 1: Initial Formulation Strategies
1. Co-solvency
The use of co-solvents is often the first line of approach due to its simplicity.[20] Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[21][22]
Common Co-solvents:
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution with the co-solvent.
-
Addition to Aqueous Buffer: While vortexing, slowly add a small, fixed volume of each co-solvent dilution to your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Visual Inspection: Observe for any signs of precipitation immediately and after a set incubation period (e.g., 1-2 hours).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate solubility in that co-solvent/water mixture.
| Co-solvent System (v/v) | Expected Solubility Enhancement | Considerations |
| 10% Ethanol in Water | Low to Moderate | Potential for protein precipitation in some assays. |
| 20% PEG 400 in Water | Moderate | Generally well-tolerated in many biological systems. |
| 10% Propylene Glycol in Water | Moderate | Can be viscous at higher concentrations. |
2. Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[23][24] This is a highly effective method for increasing the apparent aqueous solubility of poorly soluble drugs.[9][10]
Common Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
dot graph TD { A[Hydrophobic Drug] --> B(Surfactant Micelle); B -- Encapsulation --> C[Solubilized Drug in Aqueous Medium];
} caption: Mechanism of surfactant-mediated solubilization.
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Create a series of aqueous solutions with varying concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add Compound: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method like HPLC-UV.
3. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility and stability in aqueous solutions.[11][13]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer of choice to the desired concentration.
-
Add Compound: Add an excess of this compound to the cyclodextrin solution.
-
Complex Formation: Stir the mixture vigorously for 24-72 hours. Sonication can be used to expedite the process.
-
Separation and Quantification: Similar to the surfactant protocol, separate the undissolved compound and quantify the concentration in the supernatant.
Tier 2: Advanced Formulation Strategies
If the initial strategies do not provide the required solubility or if the formulation is intended for more complex applications like in vivo studies, advanced techniques may be necessary.
1. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations are an excellent option.[14][15] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[16][25] Upon gentle agitation in an aqueous medium, SEDDS form fine oil-in-water emulsions, providing a large surface area for drug absorption.
2. Nanosuspensions
Nanonization involves reducing the particle size of the drug to the sub-micron range.[17][18] This dramatically increases the surface area, leading to a higher dissolution velocity.[26][27] Nanosuspensions are typically stabilized with surfactants or polymers.
Final Recommendations
For researchers encountering solubility issues with this compound, a systematic and logical approach to formulation is key. It is recommended to start with simpler, more common techniques like co-solvency and the use of surfactants or cyclodextrins. For more challenging applications, advanced strategies such as lipid-based formulations or nanosuspensions should be considered. Always ensure that the chosen excipients are compatible with the intended experimental system to avoid artifacts and ensure the integrity of your results.
References
- Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691. [URL not available]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [URL not available]
- Hauss, D. J. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. CRC Press. [URL not available]
- Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature Reviews Drug Discovery, 3(9), 785–796. [URL not available]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [URL not available]
- Yalkowsky, S. H. (1999). Techniques of Solubilization of Drugs. Marcel Dekker. [URL not available]
- Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93–S98. [URL not available]
- Müller, R. H., Peters, K., & Becker, R. (1995). Nanosuspensions: a novel formulation for the i.v. administration of poorly soluble drugs. Journal of Controlled Release, 34(2), 143–147. [URL not available]
- Szejtli, J. (1998). Cyclodextrins and Their Inclusion Complexes. Akadémiai Kiadó. [URL not available]
- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. [URL not available]
- Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press. [URL not available]
- Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3–16. [URL not available]
- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85. [URL not available]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [URL not available]
- Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930–934. [URL not available]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [URL not available]
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173–182. [URL not available]
- O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility--the potential impact of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617–624. [URL not available]
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1–10. [URL not available]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [URL not available]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Google Patents. (2018).
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Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(4). [Link]
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Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]
- Google Patents. (2007). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. NIH. [URL not available]
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Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
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Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]
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Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
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Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation (3rd ed.). Routledge. [Link]
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PubChem. Decahydro-beta-naphthyl acetate. [Link]
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The Good Scents Company. 2-decalinyl acetate. [Link]
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The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
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Scent.vn. Decahydro-beta-naphthyl acetate (CAS 10519-11-6). [Link]
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The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. DDDT. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
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ResearchGate. (PDF) The Hydrophobic Effect and the Role of Cosolvents. [Link]
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Perflavory. decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. [Link]
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ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
- Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. [URL not available]
-
Reddit. How to tackle compound solubility issue. [Link]
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Decahydro-2-naphthyl acetate degradation pathways and stability issues
Welcome to the technical support guide for decahydro-2-naphthyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability and handling challenges associated with this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
The most significant degradation pathway for this compound, like other esters, is the hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent parts: decahydro-2-naphthol and acetic acid.[1][2] This process can be catalyzed by acidic or basic conditions and is facilitated by the presence of water.[3][4]
Caption: Primary hydrolytic degradation pathway of this compound.
Q2: What are the key factors that affect the stability of this compound in solution?
The stability of this compound is influenced by several environmental and chemical factors. Understanding these is crucial for preventing unwanted degradation. Esters are generally reactive and can hydrolyze upon contact with water, a reaction that can alter the scent profile of fragrance products.[1]
| Factor | Impact on Stability | Rationale |
| pH | Decreased stability in acidic (pH < 6) or basic (pH > 8) conditions. | Both acid and base catalyze the hydrolysis of the ester bond.[3][5] Esters are generally most stable at a slightly acidic to neutral pH.[5] |
| Temperature | Decreased stability at elevated temperatures. | Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] |
| Moisture | Decreased stability in the presence of water/humidity. | Water is a necessary reactant for hydrolysis.[1] Using anhydrous solvents is recommended for stock solutions. |
| Enzymes | Decreased stability in the presence of hydrolytic enzymes. | Esterases, lipases, and other hydrolases can efficiently catalyze the cleavage of the ester bond.[6][7] |
| Contaminants | Decreased stability in the presence of strong acids, bases, or oxidizing agents. | These contaminants can act as catalysts for degradation pathways. |
Q3: What are the recommended storage conditions for solid and dissolved this compound?
Proper storage is essential to maintain the integrity of the compound.
-
Solid Form: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (approximately 4°C) is recommended to minimize thermal degradation.
-
Solutions: Solutions are inherently less stable than the solid compound and should ideally be prepared fresh for each experiment. If storage is unavoidable:
-
Prepare stock solutions in a high-purity, anhydrous organic solvent (e.g., DMSO, Ethanol).
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent contamination and repeated freeze-thaw cycles.
-
Store these aliquots at -20°C or below.
-
Q4: Which solvents are suitable for preparing solutions of this compound?
This compound is soluble in various organic solvents. For biochemical or cell-based assays, a water-miscible solvent like dimethyl sulfoxide (DMSO) or ethanol is typically used to prepare a concentrated stock solution. This stock can then be diluted into the final aqueous assay buffer. It is crucial to use anhydrous solvents to minimize hydrolysis during storage.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: Inconsistent or non-reproducible results in my assay.
-
Potential Cause 1: Degradation of this compound stock solution.
-
Explanation: If the stock solution was not prepared with an anhydrous solvent, stored improperly (e.g., at room temperature, with repeated freeze-thaw cycles), or is old, it may have partially hydrolyzed. This leads to a lower effective concentration of the active compound.
-
Solution:
-
Discard the old stock solution.
-
Prepare a fresh stock solution using high-purity, anhydrous solvent.
-
Aliquot the new stock into single-use vials and store at -20°C or colder.
-
Always thaw a fresh aliquot for each experiment and discard any unused portion of the thawed solution.
-
-
-
Potential Cause 2: pH instability of the assay buffer.
-
Explanation: The pH of your experimental buffer can significantly impact the stability of this compound. If the buffer's pH is too high or too low, it can accelerate hydrolysis during the experiment, leading to variable results.[3]
-
Solution:
-
Verify the pH of your assay buffer immediately before use.
-
Ensure the buffer has sufficient buffering capacity to handle any pH shifts that may occur during the experiment.
-
If possible, perform a control experiment to measure the rate of non-enzymatic hydrolysis in your assay buffer over the time course of your experiment.
-
-
Problem 2: An unexpected peak appears in my HPLC or GC-MS analysis over time.
-
Potential Cause: Hydrolytic Degradation.
-
Explanation: The appearance of a new, more polar peak is a strong indicator of hydrolysis. The primary degradation product, decahydro-2-naphthol, is more polar than the parent ester and will therefore have a different retention time.
-
Solution:
-
Confirm Identity: If you have a standard, inject a sample of decahydro-2-naphthol to confirm if the retention time of the new peak matches. Alternatively, use mass spectrometry to check if the mass of the new peak corresponds to that of decahydro-2-naphthol.
-
Perform a Forced Degradation Study: To definitively identify degradation products, you can intentionally degrade a sample of this compound. This will help confirm the identity of peaks that appear under stress conditions.
-
-
Protocol: Basic Forced Degradation Study
This protocol is designed to intentionally generate the primary degradation product for analytical identification.
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solvent like acetonitrile.
-
Acid Hydrolysis: To 1 mL of the solution, add 100 µL of 1M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: To 1 mL of the solution, add 100 µL of 1M NaOH. Incubate at room temperature for 4-8 hours. Neutralize with 1M HCl before analysis.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample using a suitable analytical method like HPLC.[8] The peak corresponding to decahydro-2-naphthol should be significantly larger in the acid- and base-stressed samples.
Problem 3: My this compound solution has developed a slight color.
-
Potential Cause: Oxidation of Degradation Products.
-
Explanation: While this compound and its primary hydrolysis product, decahydro-2-naphthol, are typically colorless, subsequent oxidation of the naphthol ring system can potentially lead to colored impurities. This is more commonly observed with 2-naphthol, which can oxidize to form colored quinone-type structures.
-
Solution:
-
For highly sensitive assays, it is recommended to discard any discolored solution.
-
Prepare fresh solutions from high-purity solid material.
-
To minimize oxidation, consider de-gassing your solvents before use and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols & Workflows
Protocol: Preparation of a 100 mM Stock Solution
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of solid this compound (Molecular Weight: 196.29 g/mol ). For 1 mL of a 100 mM solution, this would be 19.63 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store the aliquots at -20°C or -80°C for maximum stability.
Workflow: Stability Assessment by HPLC
This workflow outlines a general procedure for assessing the stability of this compound under various conditions.
Caption: General workflow for an experimental stability study of this compound.
Analytical Method: Reverse-Phase HPLC
The following method can be used as a starting point for separating this compound from its primary degradant, decahydro-2-naphthol. Method optimization may be required for your specific application. [This method is adapted from a published procedure for this compound.]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: Acetonitrile (MeCN) and water. For Mass-Spec (MS) compatibility, use formic acid as an additive. A typical starting gradient could be 50:50 MeCN:Water, moving to 95:5 MeCN:Water over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm) or Mass Spectrometry.
-
Expected Elution: Decahydro-2-naphthol (more polar) will elute before this compound (less polar).
References
-
Ohlsson, L., & Westlind, A. (1995). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Journal of the Chinese Chemical Society, 42(3), 471-477. [Link]
-
AVOMEEN. (2026). Fragrance Stability Testing in Botanical Perfume Products. Testing Laboratory. [Link]
- BCA Chemistry. (n.d.). perfume.
-
de Oliveira, D. N., Medeiros, V. M., da Silva, G. N., & de Oliveira, A. D. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. [Link]
-
Integrated Liner Technologies. (2023). Ensuring Fragrance Longevity: Stability Testing Explained. ILT. [Link]
-
Tunemalm, M., & Ohlsson, L. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Suecica, 22(5), 225-34. [Link]
-
Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry. [Link]
-
AVOMEEN. (2026). Volatility Testing of Cosmetic Fragrances. Testing Laboratory. [Link]
-
Masoum, S., Gholami, A., Ghaheri, S., Jouan-Rimbaud Bouveresse, D., Cordella, C. B. Y., & Rutledge, D. N. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of separation science, 39(14), 2760–2769. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Gauth. (n.d.). Context: Perfumers often create fruity and floral scents using esters... [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. [Link]
-
Comisar, C. M., Hunter, S. E., Walton, S. P., & Savage, P. E. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Sep Tech, 8(349), 2. [Link]
-
Linder, N., & Rainville, P. D. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
- Van den Berg, O., et al. (2010). Enzymatic ester hydrolysis.
-
Wei, R., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Patterns, 3(11), 100614. [Link]
-
Iauk, L., et al. (2012). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 11(23), 5960-5965. [Link]
-
Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 224-232. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Separation Techniques, 8(1). [Link]
-
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. Journal of the American Chemical Society, 83(10), 2292-2294. [Link]
-
Galiano-Roth, A. S., & Gschwender, L. J. (1998). Hydrolytic stability of synthetic ester lubricants. Journal of Synthetic Lubrication, 15(1), 15-28. [Link]
-
Kiyohara, M., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied microbiology and biotechnology, 66(1), 92–99. [Link]
-
Won, D., & Lee, S. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
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- 5. Solved: Context: Perfumers often create fruity and floral scents using esters, which are formed b [Chemistry] [gauthmath.com]
- 6. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs [jstage.jst.go.jp]
- 7. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing HPLC Separation of Decahydro-2-Naphthyl Acetate Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic separation of decahydro-2-naphthyl acetate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve robust, reproducible separations.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common initial questions regarding the separation of this compound isomers.
Q1: What makes the isomers of this compound so difficult to separate?
Answer: The primary challenge lies in the high degree of structural similarity between the isomers. This compound is built on a decahydronaphthalene (decalin) core, which can exist as cis and trans ring fusions. Furthermore, the acetate group at the 2-position can be in different spatial orientations (axial or equatorial). This results in a mixture of geometric isomers and stereoisomers that have nearly identical molecular weights and polarities.[1][2] Standard reversed-phase HPLC columns, like C18, which separate primarily based on hydrophobicity, often fail to provide sufficient selectivity to resolve these subtle structural differences.[3] The separation, therefore, relies on exploiting minor differences in their three-dimensional shape and interactions with the stationary phase.
Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
Answer: This is a critical first decision. While reversed-phase is the most common HPLC mode, normal-phase chromatography is often more powerful for separating non-polar isomers.[4]
-
Normal-Phase (NP) HPLC:
-
Principle: Uses a polar stationary phase (like silica or diol) and a non-polar mobile phase (like hexane/isopropanol).[5]
-
Why it works here: Separation is driven by polar interactions. The subtle differences in how the acetate group's ester functionality interacts with the polar stationary phase can be a powerful mechanism for resolving isomers. NP-HPLC is highly sensitive to molecular shape.
-
Recommendation: This is the recommended starting point. It is generally more effective for separating structurally similar, non-polar isomers.[4]
-
-
Reversed-Phase (RP) HPLC:
-
Principle: Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or methanol).[5]
-
Why it's challenging: The isomers have very similar hydrophobicity. A standard C18 column may not provide the necessary selectivity.
-
When to consider it: If you must work in an aqueous system or if NP-HPLC fails. Success in RP mode will likely require specialized stationary phases that offer alternative separation mechanisms, such as π-π interactions (e.g., Phenyl-Hexyl columns).[3][6]
-
Q3: What are the key parameters I need to focus on for method development?
Answer: For this specific challenge, the "resolution equation" parameters of Selectivity (α) and Efficiency (N) are paramount.
-
Selectivity (α): This is the most critical factor and refers to the ability of the system to distinguish between the isomers.[7] It is primarily influenced by:
-
Stationary Phase Chemistry: The choice of column is the most powerful tool to alter selectivity.
-
Mobile Phase Organic Solvent: Switching between solvents like isopropanol (IPA), ethanol, or ethyl acetate in normal phase, or between acetonitrile (ACN) and methanol (MeOH) in reversed phase, can change interactions and affect selectivity.[8]
-
Temperature: Temperature affects the thermodynamics of partitioning and can significantly alter selectivity, sometimes even reversing the elution order of peaks.[9][10]
-
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (narrower peaks) leads to better resolution. It is influenced by:
-
Column Particle Size: Smaller particles yield higher efficiency.
-
Flow Rate: Operating at the optimal flow rate for the column minimizes peak broadening.
-
Column Temperature: Higher temperatures reduce mobile phase viscosity, which can improve mass transfer and lead to narrower peaks.[11]
-
The following diagram illustrates the workflow for developing a method for isomer separation.
Caption: A streamlined workflow for developing an HPLC method for separating isomers.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem: All isomers co-elute as a single peak.
This is a common starting point and indicates a complete lack of selectivity in the current system.
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Inappropriate Stationary Phase | 1. Change Column Chemistry: Switch from a standard column (like C18 or basic silica) to one with a different interaction mechanism. 2. Recommended NP Columns: Try a Cyano (CN) or Diol-bonded phase. 3. Recommended RP Columns: If using reversed-phase, switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. | The initial column is not interacting differently with the isomers. A Cyano or Diol phase in NP mode introduces dipole-dipole interactions. A Phenyl or PFP phase in RP mode introduces π-π interactions, which are sensitive to the orientation of the molecule's ring structure.[3] |
| 2. Incorrect Mobile Phase | 1. Change Organic Modifier: In normal phase, if you are using Isopropanol (IPA), try switching to Ethanol. 2. Add a Modifier: In some cases, a very small amount of a more polar solvent (e.g., 0.1% methanol) can subtly alter the stationary phase activity and improve selectivity. | Different organic solvents have different strengths and can modulate the interaction between the analyte and the stationary phase differently.[8] This changes the selectivity (α) of the separation. |
| 3. Temperature is Not Optimal | 1. Run at a Different Temperature: If your initial run was at room temperature (~25°C), try running at an elevated temperature (e.g., 40°C or 50°C).[9] | Temperature changes the equilibrium of analyte-stationary phase interactions. For some isomer pairs, the energy difference of these interactions is only significant at specific temperatures, leading to separation.[10] |
Problem: Poor peak shape (tailing, fronting, or broad peaks).
Poor peak shape can mask partial separation and prevent accurate quantification.
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Secondary Interactions (Peak Tailing) | 1. Normal Phase: Ensure your mobile phase is completely dry. Add a small amount of a polar modifier (like 0.1% of the alcohol used) to the sample solvent. 2. Reversed Phase: If tailing occurs for these non-ionizable compounds, it may be due to interactions with active sites on the silica. Use a modern, high-purity, end-capped column. | In NP, active silanol groups on the silica surface can cause strong, undesirable interactions, leading to tailing. In RP, residual silanols can have a similar effect. Modern columns have fewer of these active sites.[12] |
| 2. Injection Solvent Mismatch (Split or Broad Peaks) | 1. Dissolve the sample in the initial mobile phase. This is the most crucial rule. 2. If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides solubility. | If the sample is injected in a solvent much stronger than the mobile phase, the sample band will spread out on top of the column before the separation begins, leading to broad or split peaks.[12] |
| 3. Column Overload (Peak Fronting) | 1. Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. 2. Reduce Injection Volume: If dilution is not possible, reduce the injection volume. | Injecting too much mass onto the column saturates the stationary phase, leading to a non-ideal chromatographic process and distorted peak shapes. This is especially true for isomer separations on specialized columns.[13] |
Problem: Inconsistent retention times.
Reproducibility is key for any analytical method. Fluctuating retention times indicate an unstable system.
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Unstable Column Temperature | 1. Use a Column Oven: Always use a thermostatted column compartment.[9] 2. Set Temperature Above Ambient: Set the temperature at least 10-15°C above the highest expected room temperature (e.g., 40°C) to ensure the system is always heating and not subject to lab temperature swings.[11] | Retention times in both NP and RP modes are highly sensitive to temperature. A 1°C change can alter retention time by 1-2%.[9] A column oven provides a stable thermal environment, ensuring reproducibility. |
| 2. Mobile Phase Preparation Issues | 1. Prepare Fresh Mobile Phase Daily: Pre-mixed mobile phases can change composition due to evaporation of the more volatile component (e.g., hexane). 2. Use a Sparger/Degasser: Ensure the mobile phase is continuously degassed to prevent bubble formation in the pump.[14] | Isomer separations are exquisitely sensitive to mobile phase composition. Minor changes in the solvent ratio can lead to significant shifts in retention time.[15] |
| 3. Column Equilibration | 1. Equilibrate Thoroughly: When changing mobile phases or after the system has been idle, flush the column with at least 10-20 column volumes of the new mobile phase before injecting. | The stationary phase surface needs to fully equilibrate with the mobile phase to provide a stable and reproducible interactive surface for the analytes. Inadequate equilibration is a common source of retention time drift. |
The following diagram provides a decision tree for troubleshooting the common problem of co-eluting peaks.
Caption: Troubleshooting decision tree for co-eluting isomer peaks.
Section 3: Experimental Protocols
Protocol 1: Systematic Method Development in Normal Phase
This protocol provides a structured approach to developing a separation method from scratch, starting with the recommended normal-phase mode.
1. System Preparation:
-
Install a silica or cyano-bonded phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Prime the system with 100% Hexane (Mobile Phase A).
-
Prime the second pump line with 100% Isopropanol (IPA) (Mobile Phase B).
-
Set the column oven temperature to 30°C.
-
Set the detector wavelength (if UV) to a low wavelength like 210 nm, as the acetate group has a weak chromophore.
2. Initial Scouting Gradient:
-
Equilibrate the column with 99:1 Hexane:IPA for 15 minutes.
-
Prepare a sample of the isomer mixture at ~0.5 mg/mL in Hexane.
-
Inject the sample and run the following gradient:
- Time (min) | %A (Hexane) | %B (IPA)
- --- | --- | ---
- 0.0 | 99.0 | 1.0
- 20.0 | 80.0 | 20.0
- 22.0 | 99.0 | 1.0
- 30.0 | 99.0 | 1.0
-
This run will show if separation is possible and in what approximate mobile phase range the isomers elute.
3. Optimization:
-
If peaks are resolved: Based on the elution time from the scouting run, develop an isocratic method. For example, if the peaks eluted at 10% IPA, start with an 8% IPA isocratic method and adjust up or down to optimize resolution.
-
If peaks are partially resolved: Fine-tune the separation by:
- Adjusting Solvent Strength: Make small (0.5%) changes to the IPA concentration.
- Changing Temperature: Increase the temperature to 40°C to see if selectivity improves.[16]
-
If peaks are unresolved:
- Change Organic Modifier: Replace IPA with Ethanol and repeat the scouting gradient.
- Change Column: Switch to a Diol or Phenyl column and repeat the process.
4. Finalization:
-
Once baseline resolution is achieved, optimize the flow rate to ensure sharp peaks without excessive backpressure.
-
Confirm method reproducibility by making at least three replicate injections.
References
-
Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem. National Institutes of Health. [Link]
-
How to separate isomers by Normal phase HPLC? - ResearchGate. ResearchGate. [Link]
-
2-decalinyl acetate, 10519-11-6 - The Good Scents Company. The Good Scents Company. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Agilent Technologies. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. [Link]
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Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer - PubMed. National Library of Medicine. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Waters Corporation. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. Hawach Scientific. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases - Pharmaguideline. Pharmaguideline. [Link]
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How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. Chrom Tech, Inc.. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. LCGC International. [Link]
- Method for separating geometrical isomer - Google Patents.
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. NACALAI TESQUE, INC.. [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. LCGC International. [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. Jordi Labs. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Mastelf. [Link]
-
2-decalinyl formate, 10519-12-7 - The Good Scents Company. The Good Scents Company. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance : Waters. Waters Corporation. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Biovanix. [Link]
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Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts - ResearchGate. ResearchGate. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
The Use of Temperature for Method Development in LC - Chromatography Today. Chromatography Today. [Link]
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How does increasing column temperature affect LC methods? - SCIEX. SCIEX. [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. [Link]
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2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-, [2R-(2α,4aα,8aβ)]-. NIST. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Diels-Alder Reactions
Welcome to the technical support center for the Diels-Alder reaction. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers face when this powerful cycloaddition underperforms. This resource moves beyond simple checklists to explain the underlying principles governing reaction success, empowering you to make informed, data-driven decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction has stalled or shows very low conversion. What are the first things I should check?
This is the most common issue and typically points to a problem with one of four areas: Reactant Viability, Reaction Conditions, Reversibility, or Monitoring. Before delving into more complex optimizations, it's crucial to validate these fundamental parameters.
I've developed a primary troubleshooting workflow to guide your initial investigation. This diagnostic tree ensures you address the highest probability issues first, saving valuable time and resources.
Caption: Initial troubleshooting workflow for low Diels-Alder conversion.
Begin by systematically working through these four pillars. Is your diene fresh? (Cyclopentadiene, for instance, dimerizes at room temperature).[1][2] Are your reagents pure and free of polymerization inhibitors?[3][4] Only after confirming these basics should you proceed to optimize reaction parameters like temperature or solvent.
Q2: How do the electronic properties of my diene and dienophile impact the reaction rate?
The reaction rate is fundamentally governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][6] The smaller this gap, the stronger the orbital interaction and the faster the reaction.
-
Normal Electron-Demand (Most Common): The reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[6][7][8]
-
Diene: Attaching Electron-Donating Groups (EDGs) like alkyl, alkoxy (-OR), or amine (-NR₂) groups raises the diene's HOMO energy.
-
Dienophile: Attaching Electron-Withdrawing Groups (EWGs) like carbonyls (-CHO, -COR), esters (-COOR), nitriles (-CN), or nitro groups (-NO₂) lowers the dienophile's LUMO energy.[6][7]
-
-
Inverse Electron-Demand: This less common variant occurs between an electron-poor diene (with EWGs) and an electron-rich dienophile (with EDGs).[5] Here, the primary interaction is between the dienophile's HOMO and the diene's LUMO.
If your reaction is slow, first assess the electronics. A combination of an electron-neutral diene with an electron-neutral dienophile (e.g., butadiene and ethene) often requires significant thermal energy and may result in low conversion.[1]
Sources
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Proactive Strategies for Preventing Decahydro-2-naphthyl Acetate Decomposition During Storage
Introduction
Decahydro-2-naphthyl acetate is a valuable chemical intermediate and fragrance component utilized across various scientific and industrial sectors. Maintaining its chemical integrity during storage is critical for ensuring experimental accuracy, product quality, and overall safety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks of decomposition. Here, we delve into the underlying mechanisms of degradation, outline preventative storage and handling protocols, and offer robust troubleshooting solutions.
Part 1: The Chemical Instability of this compound
FAQ 1: What are the primary drivers of this compound decomposition?
The decomposition of this compound is primarily driven by two chemical processes: hydrolysis and oxidation.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form decahydro-2-naphthol and acetic acid.[1][2] This reaction can be accelerated by the presence of acids or bases. The formation of acetic acid can, in turn, catalyze further decomposition, leading to an autocatalytic cycle of degradation.
-
Oxidation: The decahydronaphthalene ring structure can undergo oxidation, particularly when exposed to atmospheric oxygen, light, and heat. This process can result in the formation of various degradation byproducts, including ketones and other oxidized species, which can alter the compound's purity and sensory properties.
-
Thermal Stress: Elevated temperatures act as a catalyst for both hydrolysis and oxidation, significantly increasing the rate at which the compound degrades.[3][4]
Diagram: Key Decomposition Pathways
Caption: Recommended workflow for the proper storage of this compound.
Part 3: Troubleshooting Guide for Suspected Degradation
Despite preventative measures, decomposition may still occur. This section provides a systematic approach to identifying and addressing potential degradation.
FAQ 3: What are the signs of this compound decomposition?
Several observational and analytical clues can indicate that your sample has degraded:
-
Physical Changes: The development of a yellowish tint or the emergence of a sharp, vinegar-like odor (due to the formation of acetic acid) are strong indicators of decomposition.
-
Analytical Confirmation: The most definitive way to assess purity is through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can identify and quantify degradation products like decahydro-2-naphthol. [5]A diminished peak for the parent compound alongside the appearance of new peaks confirms decomposition.
-
pH Shift in Solution: For samples in solution, a gradual decrease in pH over time can signal the production of acetic acid via hydrolysis.
Troubleshooting Workflow: Investigating Potential Decomposition
If decomposition is suspected, this workflow will guide your investigation.
Caption: A systematic approach to troubleshooting suspected sample degradation.
FAQ 4: Can a degraded sample of this compound be salvaged?
While purification of a degraded sample through methods like column chromatography is theoretically possible, it is often more scientifically sound and efficient to discard the compromised material and start with a fresh, pure sample. If purification is attempted, it is imperative to thoroughly re-analyze the material to confirm its identity and purity before use in any critical application.
Part 4: Advanced Considerations
FAQ 5: Can chemical stabilizers be used to prolong the shelf life of this compound?
The use of stabilizers can be considered for specific formulations, but proper storage remains the most effective preventative measure.
-
Antioxidants: To mitigate oxidative degradation, the addition of a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) could be beneficial. However, the compatibility of any additive with the final application must be rigorously evaluated.
-
Buffering Agents: In solution-based formulations, a non-reactive buffer system could be employed to neutralize any acetic acid formed during hydrolysis, thus preventing acid-catalyzed degradation.
Crucial Note: The introduction of any additive fundamentally alters the composition of your sample. This must be carefully considered and documented, as it could have unforeseen consequences in downstream experiments or applications.
References
-
The Good Scents Company. (n.d.). 2-decalinyl acetate, 10519-11-6. Retrieved from [Link]
- Oritani, T., & Yamashita, K. (1984). Enantioselectivity of microbial hydrolysis of (±)-decahydro-2-naphthyl acetates. Preparations and absolute configurations of. The Journal of Organic Chemistry, 49(20), 3689–3691.
-
ChemSrc. (n.d.). 2-Naphthyl acetate(1523-11-1)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Japan Chemical Substance Dictionary. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Scent.vn. (n.d.). Decahydro-beta-naphthyl acetate (CAS 10519-11-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Retrieved from [Link]
Sources
Technical Support Center: Decahydro-2-naphthyl Acetate Synthesis
Welcome to the technical support guide for the synthesis of decahydro-2-naphthyl acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with managing impurities during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and achieve reproducible results.
Section 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the fundamental questions regarding the origin and nature of impurities encountered during the synthesis of this compound.
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities can be introduced at nearly every stage of the synthesis. They are broadly categorized into four main types:
-
Starting Material-Related Impurities: The purity of the initial decahydro-2-naphthol is critical. This starting material exists as a mixture of cis and trans stereoisomers, and the ratio can vary depending on its synthesis and purification.[1] Any impurities within this starting material will likely be carried through or react to form new byproducts.
-
Reaction-Related Impurities: These are substances formed during the acetylation reaction itself. They include unreacted starting material (decahydro-2-naphthol), byproducts from side reactions, and potential isomers of the target molecule.
-
Reagent- and Solvent-Related Impurities: Residual acetylating agents (like acetic acid from acetic anhydride), catalysts, and solvents used in the reaction or purification steps can remain in the final product.[2]
-
Degradation Products: The final product, this compound, can degrade under certain conditions during workup or storage. The primary degradation pathway is hydrolysis of the ester bond, which reverts the molecule back to decahydro-2-naphthol and acetic acid.[3]
Q2: My final product shows multiple isomeric peaks on GC/HPLC. Why does this happen and how can I control it?
The presence of multiple stereoisomers is one of the most common challenges in this synthesis. Decahydronaphthalene, the core structure, has two fused rings, leading to the possibility of cis and trans ring junctions.[1]
-
Cause: The isomeric complexity arises directly from the starting material, decahydro-2-naphthol. Commercial decahydro-2-naphthol is almost always a mixture of these isomers.[1] The acetylation reaction preserves this stereochemistry, meaning an isomeric mixture of the alcohol will produce a corresponding isomeric mixture of the acetate ester.
-
Control Strategy: Controlling the isomeric ratio in the final product begins with the starting material. If a specific isomer is required, you must either start with an isomerically pure decahydro-2-naphthol or be prepared for a challenging downstream purification. Techniques like preparative chromatography may be necessary to separate the final acetate isomers.[4]
Q3: The isolated this compound has a noticeable yellow or pink tint. What is the likely chemical cause?
A colorless appearance is a key indicator of high purity for this compound. Discoloration typically points to the presence of oxidized impurities.
-
Cause of Discoloration: While this compound itself is a saturated system and less prone to oxidation, trace amounts of aromatic precursors like 2-naphthol or tetralin can be present in lower-purity starting materials. These aromatic impurities can oxidize to form highly colored quinone-type structures. A pink or reddish tint in the related compound 2-naphthyl acetate is often attributed to oxidized 2-naphthol.[3] Additionally, the solvent decalin (decahydronaphthalene) is known to form explosive hydroperoxides upon storage in the presence of air, which can act as oxidants.[5][6]
-
Mitigation: Ensure the use of high-purity starting materials. During synthesis and storage, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
Q4: What leads to significant levels of unreacted decahydro-2-naphthol in the final product?
The presence of residual starting material is a clear indication of an incomplete acetylation reaction. Esterification is an equilibrium reaction, and several factors can prevent it from reaching completion.
-
Kinetic and Thermodynamic Factors: The reaction may not have been allowed to run for a sufficient amount of time or at an optimal temperature.
-
Stoichiometry: An insufficient amount of the acetylating agent (e.g., acetic anhydride) will naturally lead to unreacted alcohol.
-
Catalyst Inefficiency: If using a catalyst, its activity may be low, or it may have been poisoned by other impurities in the reaction mixture.[7]
-
Presence of Water: Moisture can hydrolyze the acetylating agent (acetic anhydride) to the less reactive acetic acid, slowing down the reaction, and can also shift the equilibrium of the esterification reaction in favor of the reactants.[3]
Q5: Can this compound degrade after it has been synthesized and purified?
Yes. The primary stability concern for this compound, like most esters, is its susceptibility to hydrolysis.
-
Mechanism: The ester linkage can be cleaved by water to yield decahydro-2-naphthol and acetic acid. This reaction is significantly catalyzed by the presence of acids or bases.[3][8]
-
Prevention: To ensure long-term stability, the purified product should be thoroughly dried to remove any residual water. It should be stored in a tightly sealed container in a cool, dry place, away from acidic or basic contaminants.[8]
Section 2: Troubleshooting Guide for Common Synthesis Issues
This guide provides a systematic, question-driven approach to resolving specific problems encountered during the synthesis.
Problem: High Concentration of Unwanted Stereoisomers
Q: My final product analysis (GC/HPLC) shows a cis/trans isomer ratio that is out of specification. How can I resolve this?
A: This is fundamentally a separation or starting material issue.
-
Analyze the Starting Material: The first and most critical step is to analyze the isomeric purity of your decahydro-2-naphthol starting material. The ratio you find here will directly correlate with your final product's isomeric ratio.
-
Source High-Purity Starting Material: If your starting material is the source of the problem, seek a supplier that can provide the desired isomer or a more favorable isomeric ratio.
-
Implement Enhanced Purification: If sourcing is not an option, you must focus on purification.
-
Column Chromatography: This is the most effective method for separating stereoisomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) and stationary phases to optimize separation.[7]
-
Recrystallization: While less effective for close-boiling isomers, fractional crystallization can sometimes enrich one isomer over another if their crystal packing and solubility differ significantly.
-
Problem: Product Discoloration (Yellow/Pink/Brown Tint)
Q: My isolated product is not colorless. What steps can I take to remove the color impurities?
A: Discoloration requires a purification step targeted at removing highly conjugated, polar, or oxidized species.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate) and add a small amount (typically 1-2% by weight) of activated carbon. Stir or gently heat the mixture for a short period (15-30 minutes), then filter the carbon off through a pad of celite. This is highly effective at adsorbing colored impurities.
-
Recrystallization: Recrystallizing the product from a suitable solvent system can leave colored impurities behind in the mother liquor.[9]
-
Inert Atmosphere Processing: During workup and subsequent steps, minimize exposure to air, especially at elevated temperatures. Use nitrogen or argon blanketing where possible to prevent further oxidation.[3]
Problem: Incomplete Reaction and Residual Starting Material
Q: My purity analysis consistently shows >5% residual decahydro-2-naphthol. How can I improve the reaction conversion?
A: To drive the reaction to completion, you must address the chemical equilibrium and reaction kinetics.
-
Increase Acetylating Agent: Use a larger excess of the acetylating agent (e.g., increase from 1.1 equivalents to 1.5 or 2.0 equivalents of acetic anhydride). This will shift the equilibrium towards the product side.
-
Optimize Catalyst: If using a catalyst, ensure it is active and used at the correct loading. For example, studies on the related acetylation of 2-naphthol have shown that catalyst choice and amount can dramatically affect conversion.[10]
-
Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which it plateaus. If the reaction stalls, a moderate increase in temperature may improve the rate and final conversion.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry the decahydro-2-naphthol starting material before the reaction (e.g., by azeotropic distillation with toluene).
Section 3: Key Experimental Protocols
These protocols provide a baseline for synthesis, analysis, and purification. They should be adapted based on laboratory equipment and safety procedures.
Protocol 1: General Synthesis via Acetic Anhydride
This protocol is based on standard esterification procedures.[7][9]
-
Materials:
-
Decahydro-2-naphthol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine or Triethylamine (catalytic to 1.2 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve decahydro-2-naphthol in the chosen solvent.
-
Add the base (e.g., pyridine).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or GC.
-
Upon completion, carefully quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove base), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product via column chromatography or distillation as required.
-
Protocol 2: Impurity Profiling by Reverse-Phase HPLC
This method provides a general starting point for analyzing the purity of this compound.[4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile (MeCN)
-
-
Gradient:
-
Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV at 210 nm (as the acetate group has a weak chromophore).
-
-
Procedure:
-
Prepare a sample solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Inject the sample onto the column.
-
Integrate the peaks and calculate the relative percentage of each component to determine purity.
-
Section 4: Data and Workflow Visualization
Data Summary
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure (Example) | Common Source | Typical Analytical Signature |
| cis/trans-Decahydro-2-naphthol | C₁₀H₁₈O | Unreacted starting material | More polar than the product; earlier elution time in reverse-phase HPLC. |
| cis/trans-Isomers | C₁₂H₂₀O₂ | Isomeric starting material | Similar polarity to the product; requires optimized chromatography for separation. |
| Acetic Acid | CH₃COOH | Hydrolysis of acetic anhydride | Highly polar; typically removed during aqueous workup. |
| Oxidized Byproducts | Varies (e.g., quinones) | Oxidation of aromatic precursors | Often colored; may appear as minor, broad peaks in chromatography. |
Process Diagrams
Caption: Impurity Formation Pathway Diagram.
Caption: Troubleshooting Workflow for Out-of-Specification Batches.
References
-
Oritani, T., et al. (1984). Enantioselectivity of microbial hydrolysis of (.+-.)-decahydro-2-naphthyl acetates. Preparations and absolute configurations of. J. Org. Chem., Vol. 49, No. 20. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-decalinyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem Compound Database. Retrieved from [Link]
-
Rahman, M., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar. Available at: [Link]
-
Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-Naphthyl acetate(1523-11-1)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS, 10(10). Available at: [Link]
-
ResearchGate. (2025). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Retrieved from [Link]
-
IJPQA. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2). Available at: [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Sdfine. (n.d.). 2-NAPHTHYL ACETATE. Retrieved from [Link]
-
OEHHA. (n.d.). Decalin. Retrieved from [Link]
-
Wikipedia. (n.d.). Decalin. Retrieved from [Link]
-
European Commission. (n.d.). Compound Decahydronaphthalene Data collection sheet. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). Decahydronaphthalene. Retrieved from [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. biotech-spain.com [biotech-spain.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Decalin - Wikipedia [en.wikipedia.org]
- 6. 91-17-8 CAS MSDS (Decahydronaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Naphthyl acetate(1523-11-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of Decahydro-2-Naphthyl Acetate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of decahydro-2-naphthyl acetate from laboratory scale to larger, pilot, or manufacturing scales. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during scale-up. Our focus is on ensuring scientific integrity, safety, and reproducibility.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-step process:
-
Catalytic Hydrogenation: Reduction of a naphthalene-based precursor, such as 2-naphthol, to the corresponding saturated alcohol, decahydro-2-naphthol (also known as decalinol).
-
Esterification: Acetylation of decahydro-2-naphthol to yield the final product, this compound.
While straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, heat and mass transfer, and process safety.[1] This guide will systematically address these issues.
Caption: Overall synthesis workflow for this compound.
Section 2: Troubleshooting the Catalytic Hydrogenation
Catalytic hydrogenation is a powerful but sensitive technique. When scaling up the reduction of 2-naphthol, issues often arise from catalyst activity, reaction selectivity, and mass transfer limitations.
Frequently Asked Questions (FAQs): Hydrogenation
Q: What is the best catalyst for converting 2-naphthol to decahydro-2-naphthol? A: The choice of catalyst is critical for both conversion and stereoselectivity. Palladium on carbon (e.g., 5% Pd/C) is highly effective for complete saturation of the aromatic rings.[2][3] For specific isomer requirements, Nickel-Molybdenum (NiMo) based catalysts have also been shown to be effective, sometimes favoring the formation of cis-decalin isomers.[4]
Q: What are typical starting conditions for hydrogen pressure and temperature? A: For naphthalene hydrogenation, conditions can range from 250°C and 40 bar H₂ for Ni-Mo catalysts to 120-220°C and 3.0 MPa (30 bar) H₂ for Platinum-based catalysts.[2][5] It is crucial to start with literature-based conditions and perform small-scale optimization studies before proceeding to a larger scale.
Troubleshooting Guide: Hydrogenation
Q: My reaction has stalled, and the conversion to decahydro-2-naphthol is low. What should I investigate? A: This is a common scale-up issue often linked to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. Ensure high-purity reagents. At larger scales, the catalyst-to-substrate ratio may need to be re-optimized.
-
Poor Hydrogen Mass Transfer: In large reactors, efficient mixing is required to ensure hydrogen gas dissolves into the liquid phase and reaches the catalyst surface. Check if your agitation speed is sufficient for the vessel geometry. Consider increasing the hydrogen pressure to improve its solubility.
-
Insufficient Reaction Time or Temperature: Reactions that are complete in hours at the lab scale may require longer times at a larger scale due to mass transfer limitations.[1] Consider a staged temperature profile to initiate the reaction and then drive it to completion.
Q: I am producing a significant amount of tetrahydronaphthalene (tetralin) instead of the fully saturated decahydronaphthalene (decalin). How can I fix this? A: This indicates incomplete hydrogenation. The conversion of naphthalene to tetralin is generally much faster than the conversion of tetralin to decalin.[3]
-
Increase Catalyst Loading or Reaction Time: Provide more active sites or a longer residence time to allow the second, slower hydrogenation step to complete.
-
Select a More Active Catalyst: Catalysts like 5% Pd/Al₂O₃ have shown a clear selectivity toward decalin products compared to other formulations.[2][3]
-
Increase Temperature and Pressure: More forcing conditions can help drive the reaction to full saturation. However, this must be balanced against potential side reactions and safety limits of the reactor.
Caption: Decision tree for troubleshooting low hydrogenation conversion.
Section 3: Troubleshooting the Esterification Reaction
Fischer-Steglich esterification is a reliable method, but its equilibrium nature can pose challenges during scale-up. Efficiently driving the reaction to completion is key.
Frequently Asked Questions (FAQs): Esterification
Q: Which acetylation method is best for scaling up with decahydro-2-naphthol? A: For larger scales, using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) is often preferred over methods like Steglich esterification that use dicyclohexylcarbodiimide (DCC).[6][7] This avoids the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to filter in large quantities. An alternative is classic Fischer esterification with acetic acid and a strong acid catalyst, but this requires efficient water removal.[8]
Q: My esterification is slow and doesn't reach full conversion. Why? A: Esterification reactions are typically equilibrium-limited.[9] The water produced as a byproduct can hydrolyze the ester, preventing the reaction from going to completion.
-
Use a Dehydrating Agent: While suitable for lab scale, adding molecular sieves is often not practical for large reactors.
-
Use an Excess of a Reagent: Using an excess of the cheaper reagent (often the acetylating agent) can shift the equilibrium towards the product.
-
Azeotropic Removal of Water: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water as it forms, driving the reaction to completion.[9] This is a very common and effective industrial strategy.
Troubleshooting Guide: Esterification
Q: I am observing a significant amount of unreacted decahydro-2-naphthol even after extended reaction times. What is the cause? A: This points directly to an equilibrium issue or insufficient catalysis.
-
Increase Catalyst Loading: Ensure you have an adequate amount of catalyst (e.g., DMAP or sulfuric acid). On a large scale, poor mixing can lead to localized areas with low catalyst concentration.
-
Implement Water Removal: As discussed above, water is the primary inhibitor of completion. If you are not actively removing it, the reaction will stop once it reaches equilibrium.
-
Check Reagent Purity: Water present in your starting alcohol or solvent will inhibit the reaction from the start. Ensure all reagents are appropriately dry.
Q: The reaction mixture is darkening significantly upon heating. Is this a problem? A: Some darkening can be normal, but excessive color change may indicate side reactions or decomposition, especially if using a strong acid catalyst at high temperatures.
-
Lower the Reaction Temperature: While this may slow the reaction, it can improve the purity of the final product. The trade-off between reaction time and purity is a critical scale-up consideration.
-
Consider a Milder Catalyst: If using a strong acid like H₂SO₄, consider switching to a solid acid catalyst or a milder Lewis acid to reduce charring and byproducts.[10]
Section 4: Scale-Up Protocols & Data
The following protocols provide a framework for both lab-scale and scaled-up synthesis. Safety Note: All procedures, especially those involving high-pressure hydrogenation and flammable solvents, must be conducted with appropriate engineering controls and personal protective equipment.
Protocol 1: Lab-Scale Synthesis (5 g Scale)
Part A: Hydrogenation of 2-Naphthol
-
To a 250 mL high-pressure reactor, add 2-naphthol (5.0 g), ethanol (100 mL), and 5% Palladium on Carbon (0.5 g, 10 wt%).
-
Seal the reactor, purge with nitrogen, then purge with hydrogen gas.
-
Pressurize the reactor to 30 bar with hydrogen.
-
Stir the mixture and heat to 120°C for 12 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude decahydro-2-naphthol.
Part B: Esterification
-
Dissolve the crude decahydro-2-naphthol in dichloromethane (100 mL).
-
Add acetic anhydride (4.5 mL, ~1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 g, ~5 mol%).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding water (50 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation to obtain pure this compound.
Protocol 2: Scaled-Up Synthesis (100 g Scale)
Part A: Hydrogenation of 2-Naphthol
-
To a 2 L high-pressure reactor, add 2-naphthol (100 g), ethanol (1 L), and 5% Palladium on Carbon (10 g, 10 wt%).
-
Seal, purge with N₂, then H₂. Pressurize to 30 bar H₂.
-
Stir vigorously (e.g., >500 RPM) and heat to 120°C. Note: Monitor for an initial exotherm.
-
Maintain conditions for 18-24 hours, monitoring hydrogen uptake.
-
After cooling and venting, filter the catalyst using a contained filtration system.
-
Remove the solvent by distillation to obtain crude decahydro-2-naphthol.
Part B: Esterification
-
In a 2 L jacketed reactor equipped with an overhead stirrer, dissolve the crude alcohol in toluene (1 L).
-
Add acetic acid (50 mL, ~1.2 eq) and p-toluenesulfonic acid (3.3 g, ~5 mol%).
-
Fit the reactor with a Dean-Stark trap.
-
Heat the mixture to reflux and continue until no more water is collected in the trap (approx. 6-8 hours).
-
Cool the reaction mixture. Wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate via distillation.
-
Purify the crude ester by fractional vacuum distillation.
Data Summary: Scale Comparison
| Parameter | Lab Scale (5 g) | Scaled-Up (100 g) | Key Rationale for Change |
| Starting Material | 5.0 g 2-Naphthol | 100 g 2-Naphthol | 20x Scale Factor |
| Hydrogenation Time | 12 hours | 18-24 hours | Compensates for mass transfer limitations at scale. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures sufficient gas-liquid mixing in a larger volume. |
| Esterification Method | Acetic Anhydride / DMAP | Acetic Acid / PTSA / Dean-Stark | Dean-Stark is more practical and cost-effective for water removal at scale. |
| Purification | Lab Vacuum Distillation | Fractional Vacuum Distillation | Required for higher purity and throughput with larger volumes. |
| Expected Yield | 75-85% | 70-80% | Yields may be slightly lower on scale-up due to handling losses and transfer steps. |
Section 5: Safety Considerations for Scale-Up
Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory.
-
Hydrogenation Safety: High-pressure hydrogen is highly flammable and explosive. Ensure the reactor is rated for the intended pressure and temperature, properly maintained, and located in a well-ventilated area or specialized high-pressure bay. Always perform leak checks before heating.
-
Thermal Runaway: Both hydrogenation and esterification can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[1] Use a jacketed reactor with controlled heating and cooling. For highly exothermic steps, add reagents slowly to control the rate of heat generation.
-
Reagent Handling:
-
Sodium Borohydride (if used as an alternative reducing agent): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[11][12] It must be handled in a dry environment, away from moisture.[13] Personal protective equipment, including a flame-retardant lab coat, is essential.[11][14]
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent allergen and skin sensitizer. Always handle with gloves in a well-ventilated fume hood.[6]
-
Catalysts: Finely divided metal catalysts like Pd/C can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully under an inert atmosphere or wet it with water.
-
References
- University of Birmingham. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts.
-
Al-Dughaither, A., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. Available at: [Link]
- University of California. (2012). Sodium borohydride - Standard Operating Procedure.
- Ohio State University Chemistry Department. (n.d.). Sodium Borohydride SOP.
-
Wang, X., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. Molecules. Available at: [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
-
Al-Dughaither, A., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. Available at: [Link]
- Harper College. (2005). Sodium borohydride MSDS.
- ResearchGate. (n.d.). Catalytic performance for the hydrogenation of naphthalene over catalysts.
- New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
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Moody, C. J., & Rzepa, H. S. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]
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Westermann, A., & Melin, K. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. International Journal of Molecular Sciences. Available at: [Link]
- Khan, Z., et al. (2021). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Journal of Industrial and Engineering Chemistry.
- Guidechem. (n.d.). DECAHYDRO-2-NAPHTHOL ACETATE 10519-11-6 wiki.
- Sciencemadness.org. (2013). Esterification scale-up = problems?!.
- Centre for Process Innovation (CPI). (n.d.). 6 key challenges when scaling up sustainable chemical processes.
- The Good Scents Company. (n.d.). 2-decalinyl acetate.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar.
-
National Center for Biotechnology Information. (n.d.). Decahydro-beta-naphthyl acetate. PubChem Compound Database. Available at: [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Food and Chemical Toxicology.
- Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol.
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- BenchChem. (n.d.). Technical Support Center: 2-Naphthyl Acetate Based Enzyme Assays.
-
It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
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Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for Stereochemical Assignment of Decahydro-2-naphthyl Acetate
Introduction
Decahydro-2-naphthyl acetate, a saturated bicyclic ester, presents a significant analytical challenge due to its rich stereoisomerism. The fusion of the two cyclohexane rings can be either cis or trans, and the acetate substituent at the C2 position can be oriented axially or equatorially. This results in multiple diastereomers with distinct three-dimensional structures and, consequently, different physicochemical and biological properties. Unambiguous stereochemical assignment is therefore critical for researchers in drug development, fragrance, and materials science.
Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose. Unlike 1H NMR, where complex signal splitting and overlap can obscure interpretation, proton-decoupled 13C NMR provides a simplified spectrum with a single peak for each chemically non-equivalent carbon atom.[1] The chemical shift of each carbon is exquisitely sensitive to its local electronic and steric environment, making it a direct probe of molecular stereochemistry.
This guide provides a comparative analysis of the 13C NMR chemical shifts for the stereoisomers of this compound. We will dissect the foundational spectra of the parent cis- and trans-decalin scaffolds and then logically derive the expected shifts for the acetate derivatives by considering substituent effects. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently assign the stereochemistry of these and similar complex alicyclic systems.
The Decalin Framework: A Tale of Two Isomers
The decahydronaphthalene (decalin) core is the foundation of our target molecule. The key difference between trans-decalin and cis-decalin lies in their conformational behavior. Trans-decalin is a rigid, conformationally locked system, unable to undergo a ring flip.[2] In contrast, cis-decalin is flexible and undergoes rapid ring inversion at room temperature.[3] This fundamental difference in dynamics and geometry is clearly reflected in their 13C NMR spectra.
-
trans-Decalin: Due to its C2 symmetry, trans-decalin exhibits only three signals in its 13C NMR spectrum. The bridgehead carbons (C4a, C8a) are equivalent, as are the four carbons adjacent to the bridgehead (C1, C4, C5, C8), and the four "central" carbons (C2, C3, C6, C7).
-
cis-Decalin: The flexible cis-isomer also shows three signals at room temperature due to time-averaging of the two rapidly interconverting chair conformations.[4] However, the chemical shifts differ significantly from the trans isomer, particularly for the bridgehead carbons, which are more shielded (shifted upfield) in the cis form.
Comparative 13C NMR Data: From Decalin to Acetate Derivatives
The table below presents the experimental 13C NMR chemical shifts for trans- and cis-decalin, which serve as our baseline comparators.[5] The expected shifts for the acetate derivatives are then discussed, highlighting the diagnostic signals crucial for stereochemical assignment.
| Carbon Position | trans-Decalin (Experimental, ppm)[5] | cis-Decalin (Experimental, ppm)[5] | Expected Shifts for this compound (ppm) | Key Diagnostic Features |
| C2 | 27.0 | 27.7 | ~70-75 | α-effect: The carbon bearing the acetate group (C2) is strongly deshielded by the electronegative oxygen and will shift downfield significantly. This is the most diagnostic signal for the substituent's location. |
| C1, C3 | 34.8 | 30.2 | ~35-45 (Equatorial OAc) ~30-40 (Axial OAc) | β-effect: These carbons adjacent to the substitution site will experience a moderate downfield shift. The magnitude can differ slightly between axial and equatorial isomers. |
| C4a, C8a (Bridgehead) | 44.1 | 37.1 | ~42-45 (trans) ~35-38 (cis) | The fundamental difference in bridgehead chemical shifts between trans and cis isomers is largely preserved, providing a clear marker for ring fusion stereochemistry. |
| Acetate (CH₃-C=O) | N/A | N/A | ~170-171 | The carbonyl carbon of the acetate group provides a distinct signal in the far downfield region, confirming the presence of the ester.[6] |
| Acetate (CH₃ -C=O) | N/A | N/A | ~21 | The methyl carbon of the acetate group appears in the aliphatic upfield region, typically around 21 ppm.[7] |
Causality Behind Chemical Shift Variations: A Deeper Dive
The predictive power of 13C NMR lies in understanding the physical phenomena that cause the observed chemical shifts.
-
Inductive Effects (α and β effects): The primary influence of the acetate group is the strong electron-withdrawing effect of the ester oxygen. This deshields the directly attached carbon (C2, the α-carbon), causing a large downfield shift of 40-50 ppm. The adjacent carbons (C1 and C3, the β-carbons) also experience a smaller deshielding effect, shifting them downfield by 5-10 ppm.
-
The Gamma-Gauche Effect (γ-effect): This is a crucial principle for distinguishing axial versus equatorial substituents. An axial substituent introduces a steric interaction with the other axial hydrogens on the same side of the ring (a 1,3-diaxial interaction). This steric compression polarizes the C-H bonds and leads to a shielding effect (an upfield shift of ~2-6 ppm) on the involved carbons (the γ-carbons). Therefore, in an axial this compound, carbons C4 and C8a are expected to be shifted upfield compared to their positions in the corresponding equatorial isomer. This γ-effect is one of the most reliable indicators of substituent orientation.
-
Ring Fusion Stereochemistry: As noted in the table, the bridgehead carbons (C4a, C8a) are significantly more shielded in the cis-decalin framework (~37 ppm) compared to the trans framework (~44 ppm).[5] This intrinsic difference provides a robust and immediate indicator of the ring fusion stereochemistry, irrespective of the acetate group's orientation.
Recommended Experimental Protocol for 13C NMR Acquisition
This protocol outlines a self-validating system for acquiring high-quality, unambiguous 13C NMR data for a this compound sample.
1. Sample Preparation:
- Accurately weigh 20-50 mg of the purified sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup & Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a narrow, symmetrical solvent peak. This is critical for high resolution and sensitivity.
- Tune and match the 13C probe to the sample.
3. Data Acquisition (Standard Proton-Decoupled 13C):
- Load a standard carbon acquisition parameter set. A pulse program like zgpg30 (Bruker) is recommended for routine spectra.[8]
- Key Parameters:
- Pulse Angle (p1): 30 degrees. This provides a good compromise between signal intensity and avoiding saturation of carbons with long relaxation times.[8]
- Acquisition Time (aq): 1.0 - 1.5 seconds. This ensures adequate data point resolution.
- Relaxation Delay (d1): 2.0 seconds. This allows for sufficient relaxation of most carbons between pulses.
- Spectral Width (sw): 0 to 220 ppm. This range covers all expected carbon signals in organic molecules.[1]
- Number of Scans (ns): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest peak of interest).
4. Advanced Experiments for Unambiguous Assignment:
- To definitively assign each carbon signal, especially in cases of ambiguity, it is essential to run multiplicity-editing experiments.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the carbonyl carbon) are invisible in DEPT spectra.
- HSQC (Heteronuclear Single Quantum Coherence): This is a 2D NMR experiment that correlates each carbon atom with its directly attached proton(s).[9] It creates a 2D map showing which 1H signal corresponds to which 13C signal, providing definitive one-bond connectivity information and greatly simplifying the assignment process.[10][11]
5. Data Processing:
- Apply an exponential multiplication window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
- Perform a baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the stereochemical assignment of this compound using 13C NMR.
Caption: Workflow for stereochemical assignment using 1D and 2D NMR.
Conclusion
13C NMR spectroscopy is an indispensable technique for the stereochemical elucidation of complex molecules like this compound. By systematically analyzing key diagnostic signals—namely the α-carbon (C2), the bridgehead carbons (C4a, C8a), and those carbons susceptible to γ-gauche effects—one can reliably determine both the ring fusion (cis or trans) and the substituent orientation (axial or equatorial). The combination of standard proton-decoupled 13C NMR with multiplicity-editing sequences like DEPT-135 and 2D correlation experiments like HSQC provides a robust, self-validating methodology for complete and confident structural assignment. This guide serves as a framework for applying these principles to achieve accurate and reproducible results in your research.
References
-
Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. [Link]
- Martin, G. E., & Zektzer, A. S. (2018). Two-Dimensional NMR Methods for Molecule Structure Elucidation. John Wiley & Sons. (Referenced for general principles, specific URL not applicable).
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. [Link]
-
Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Magritek Blog. [Link]
-
Wood, M. D., & Helliwell, M. (2001). 13C NMR differentiation of diastereoisomeric complexes of cis-decalin with β-cyclodextrin. Journal of the Chemical Society, Chemical Communications, (10), 913-914. [Link]
-
EPFL. (n.d.). 13C NMR. EPFL ISIC-GE. [Link]
-
University of Calgary, Chemistry Department. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
ResearchGate. (2005). H-1 and C-13 NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Request PDF. [Link]
-
ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]
-
SpectraBase. (n.d.). cis-9-Methyl-decalin. Wiley. [Link]
-
SpectraBase. (n.d.). Acetate. Wiley. [Link]
-
YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. [Link]
-
SpectraBase. (n.d.). trans-9-Methyl-decalin. Wiley. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
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Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of
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-
University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). 13C chemical shifts empirical calculations. [Link]
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Decoding the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of Decahydro-2-naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, elucidating the structure of a molecule is a foundational task. For compounds like decahydro-2-naphthyl acetate, a saturated bicyclic ester with applications in fragrance and specialty chemicals, mass spectrometry (MS) stands as a principal tool for identification and characterization.[1] This guide provides an in-depth analysis of its electron ionization (EI) mass spectrometry fragmentation pattern, offers a comparative perspective with alternative ionization methods, and presents a robust experimental protocol for its analysis.
Part 1: The High-Energy Portrait - Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule.[2] This energy input results in extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural confirmation and library matching.
When this compound (C₁₂H₂₀O₂, Molecular Weight: 196.29 g/mol ) is subjected to EI, it undergoes a series of predictable bond cleavages. The resulting mass spectrum is characterized by a weak or absent molecular ion peak (M⁺• at m/z 196) and a series of diagnostic fragment ions that reveal the core structure of the decahydronaphthalene ring and the presence of the acetate group.
Key Ion Analysis and Fragmentation Causality
The fragmentation of this compound is dominated by pathways that stabilize the resulting charged fragments. The primary and most telling fragmentation is the elimination of a neutral acetic acid molecule, a classic rearrangement for acetate esters.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Neutral Loss | Relative Abundance | Mechanistic Rationale |
| 196 | [C₁₂H₂₀O₂]⁺• (Molecular Ion) | Very Low / Absent | The initial radical cation is unstable under high-energy EI conditions and rapidly fragments. |
| 136 | [C₁₀H₁₆]⁺• (Base Peak) | 100% | Loss of neutral acetic acid (CH₃COOH, 60 Da). This is a highly favorable rearrangement, likely proceeding through a six-membered ring transition state (a McLafferty-type rearrangement), leading to the stable decahydronaphthalene radical cation.[3] |
| 121 | [C₉H₁₃]⁺ | High | From the m/z 136 ion, loss of a methyl radical (•CH₃, 15 Da). This is a common fragmentation for cyclic alkanes.[4] |
| 107 | [C₈H₁₁]⁺ | Moderate | From the m/z 136 ion, loss of an ethyl radical (•C₂H₅, 29 Da). |
| 95 | [C₇H₁₁]⁺ | Moderate | Further fragmentation of the decalin ring system. |
| 81 | [C₆H₉]⁺ | High | Characteristic fragment from the cleavage of the bicyclic decalin ring structure.[5] |
| 67 | [C₅H₇]⁺ | High | Further fragmentation of the decalin ring. |
| 43 | [CH₃CO]⁺ | High | Cleavage of the ester bond to form the stable acylium ion. This is a hallmark fragment for acetate esters.[4] |
The Fragmentation Cascade: A Visual Representation
The logical flow of bond cleavages can be visualized as a pathway originating from the molecular ion. The primary fragmentation event dictates the subsequent series of cleavages within the carbocyclic ring system.
Caption: EI-MS fragmentation pathway of this compound.
Part 2: A Comparative Guide - The Value of Soft Ionization
While EI-MS provides a rich structural fingerprint, its aggressive nature can prevent the detection of the molecular ion, making molecular weight determination challenging. In these cases, "soft" ionization techniques offer a crucial comparative dataset.
-
Chemical Ionization (CI): CI is a much gentler technique that involves proton transfer from a reagent gas (like methane or ammonia) to the analyte.[6] For this compound, a CI spectrum would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 197 . This provides unambiguous confirmation of the molecular weight, complementing the structural data from the EI spectrum. Fragmentation is minimal, so the rich fingerprint of EI is lost.[2]
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization method that is particularly effective for nonpolar to moderately polar compounds, making it a suitable alternative for this analyte.[7] Like CI, it would be expected to produce a strong molecular ion or protonated molecule, aiding in molecular weight confirmation.
-
Electrospray Ionization (ESI): ESI is generally unsuitable for nonpolar, volatile compounds like this compound, as it relies on the analyte's ability to form ions in solution.[7] Attempting analysis via ESI would likely yield poor to no signal, making it an inappropriate choice.
Comparative Summary
| Technique | Ionization Energy | Primary Ion Observed | Fragmentation | Best Use Case |
| Electron Ionization (EI) | High ("Hard") | M⁺• (often weak/absent) | Extensive, Reproducible | Structural Elucidation, Library Matching |
| Chemical Ionization (CI) | Low ("Soft") | [M+H]⁺ (strong) | Minimal | Molecular Weight Confirmation |
| APPI | Low ("Soft") | M⁺• or [M+H]⁺ (strong) | Minimal | MW Confirmation for Nonpolar Analytes |
Part 3: A Self-Validating Experimental Protocol - GC-EI-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like those found in fragrances.[1] The following protocol provides a robust method for acquiring a high-quality EI mass spectrum of this compound.
Objective: To separate this compound from a sample matrix and obtain its characteristic electron ionization mass spectrum for identification.
Methodology Workflow
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately prepare a 100 ppm (µg/mL) stock solution of this compound in high-purity hexane.
-
Serially dilute the stock solution to a working concentration of 1-10 ppm. For complex matrices like perfumes, a 1:100 dilution of the original product in hexane is a good starting point.
-
Transfer 1.5 mL of the final solution to a 2 mL autosampler vial.
-
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1 to prevent column overloading)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.[8]
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).
-
Transfer Line Temperature: 280 °C
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the acquired spectrum to a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern, identifying the base peak (m/z 136), the acylium ion (m/z 43), and the characteristic decalin ring fragments (m/z 121, 81, 67) to validate the identification.
-
By combining the detailed fingerprint from EI-MS with molecular weight confirmation from a soft ionization technique and employing a validated GC-MS protocol, researchers can achieve unambiguous identification of this compound with the highest degree of scientific confidence.
References
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Waters Corporation. (n.d.). Alternative Ionization Techniques. Available at: [Link]
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LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
-
University of Puerto Rico at Mayagüez. (n.d.). GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. Available at: [Link]
-
Norbert, F., & Guichard, E. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160291. Available at: [Link]
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University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]
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Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. Available at: [Link]
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She-yin, Z., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 219, 396-408. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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A Researcher's Guide to Deciphering the Stereospecific Bioactivity of Decahydro-2-naphthyl Acetate Isomers
For researchers, scientists, and professionals in drug development, the principle that stereochemistry can profoundly dictate biological activity is a cornerstone of modern pharmacology. Molecules with identical chemical formulas but different spatial arrangements of atoms—stereoisomers—can exhibit dramatically different interactions with chiral biological systems such as enzymes and receptors. This guide focuses on decahydro-2-naphthyl acetate, a saturated bicyclic ester, and provides a comprehensive framework for the systematic comparison of its stereoisomers' biological activities.
While this compound is recognized as a fragrance ingredient, its potential pharmacological activities, driven by its distinct stereoisomers, remain largely unexplored in publicly available literature.[1][2][3] The decahydronaphthalene (decalin) scaffold is a privileged structure in many bioactive natural products, suggesting that its derivatives warrant deeper investigation. This document outlines a logical, experimentally-grounded workflow to dissect and compare the bioactivity of these isomers, from initial characterization to functional assays.
The Structural Landscape: Understanding the Stereoisomers
The this compound molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers. The fusion of the two cyclohexane rings can be either cis or trans, and the acetate group at the 2-position can be in either an axial or equatorial orientation relative to its ring. This complexity underscores the necessity of evaluating each isomer in its pure form, as a racemic mixture can mask the true activity of the most potent isomer or introduce confounding effects from less active or even antagonistic isomers.[4]
The first critical step in any comparative study is the separation and absolute configuration assignment of each stereoisomer.
Workflow for Isomer Separation and Characterization
Caption: Proposed workflow for isolating and evaluating this compound stereoisomers.
Experimental Protocols for Comparative Bioactivity Assessment
Given that this compound is an ester, a primary hypothesis is that its stereoisomers may be differentially metabolized by esterases. Carboxylesterases (CES), for instance, are crucial enzymes in the metabolism of many ester-containing drugs and prodrugs.[5] The differential rate of hydrolysis could represent a key stereospecific interaction.
Protocol 1: Carboxylesterase (CES) Substrate Specificity Assay
This assay determines if the stereoisomers are substrates for CES enzymes and quantifies the kinetics of hydrolysis.
Rationale: Stereoisomers often exhibit different binding affinities and orientations within an enzyme's active site, leading to variations in catalytic efficiency. This experiment will reveal if certain isomers are more rapidly hydrolyzed, which has implications for their pharmacokinetic profiles and potential as prodrugs.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain recombinant human CES1 and CES2 enzymes from a commercial source. Prepare stock solutions in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Substrate Preparation: Prepare stock solutions of each purified this compound stereoisomer in a suitable solvent like DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme buffer.
-
Add varying concentrations of the test stereoisomer to the wells.
-
Initiate the reaction by adding the CES enzyme.
-
The hydrolysis of the acetate ester will release decahydro-2-naphthol. This can be monitored using a coupled reaction. For example, the release of the alcohol can be coupled to a reaction that produces a fluorescent or colorimetric signal. A common method involves using a reporter substrate like p-nitrophenyl acetate (pNPA) in a competitive inhibition format, or directly measuring the product if a suitable detection method is available.[5]
-
-
Detection: Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each substrate concentration. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated and compared across isomers.
Protocol 2: Receptor Binding Assay
To explore broader pharmacological potential, screening against a panel of common receptors (e.g., GPCRs, nuclear receptors) is a logical next step. The decalin core is structurally reminiscent of steroids, suggesting potential interaction with nuclear receptors.
Rationale: The three-dimensional shape of a ligand is paramount for its ability to bind to a receptor pocket. Stereoisomers present different pharmacophores to the receptor, which can result in significant differences in binding affinity.[6][7]
Step-by-Step Methodology:
-
Target Selection: Select a panel of relevant receptors. For initial screening, a broad panel from a commercial service is efficient. Based on structural similarity, a panel including estrogen and androgen receptors could be prioritized.
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target receptor of interest (e.g., HEK293 cells).[6]
-
Competitive Binding Assay:
-
In a multi-well plate, combine the receptor-containing membranes, a known radiolabeled ligand for the receptor (the "marker"), and buffer.
-
Add increasing concentrations of the unlabeled test stereoisomer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection: Separate the bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filter, which corresponds to the amount of bound marker ligand.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test stereoisomer. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation for Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the stereoisomers.
Table 1: Hypothetical Kinetic Data for CES1-Mediated Hydrolysis
| Stereoisomer | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
|---|---|---|---|
| Isomer A | 15.2 ± 1.8 | 120.5 ± 9.3 | 7.9 x 105 |
| Isomer B | 158.6 ± 12.1 | 35.2 ± 4.1 | 2.2 x 104 |
| Isomer C | 5.1 ± 0.7 | 115.8 ± 11.2 | 2.2 x 106 |
| Isomer D | > 500 | Not Detectable | - |
Table 2: Hypothetical Binding Affinity Data for Estrogen Receptor Alpha (ERα)
| Stereoisomer | IC50 (nM) | Ki (nM) |
|---|---|---|
| Isomer A | 450 ± 35 | 225 |
| Isomer B | > 10,000 | - |
| Isomer C | 8,200 ± 560 | 4100 |
| Isomer D | 480 ± 42 | 240 |
Interpreting the Results: Building the Structure-Activity Relationship (SAR)
The true value of this comparative approach lies in constructing a Structure-Activity Relationship (SAR). By correlating the known absolute stereochemistry of each isomer with its biological activity data, researchers can deduce which spatial features are critical for molecular recognition and function.
For instance, if trans-fused isomers consistently show higher activity than cis-fused isomers in a particular assay, it suggests that the rigid, linear shape of the trans-decalin system is preferred by the biological target. Similarly, if an equatorially-oriented acetate group leads to faster hydrolysis, it provides insight into the required orientation for optimal presentation to the enzyme's active site.
Caption: Logical flow from experimental data to SAR hypothesis and validation.
Conclusion
References
Sources
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A Comparative Guide to Decahydro-2-naphthyl Acetate and Decahydro-beta-naphthyl Formate for Researchers and Formulation Scientists
In the intricate world of fragrance chemistry, the selection of individual aroma components is paramount to the creation of a harmonious and enduring scent profile. Among the vast palette of synthetic fragrance molecules, esters of decahydro-2-naphthol represent a versatile class of compounds prized for their unique olfactory characteristics. This guide provides an in-depth, objective comparison of two prominent members of this family: decahydro-2-naphthyl acetate and decahydro-beta-naphthyl formate. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes available technical data to inform the selection and application of these fragrance ingredients.
Introduction: A Tale of Two Esters
This compound and decahydro-beta-naphthyl formate are both saturated bicyclic esters derived from decahydro-2-naphthol (also known as decalin-2-ol). While sharing a common decahydronaphthalene core, the seemingly minor difference in their ester functional group—an acetate versus a formate—imparts distinct characteristics that influence their performance in fragrance formulations. This guide will explore these differences through a comparative analysis of their physicochemical properties, olfactory profiles, and chemical stability, supported by available experimental data and established chemical principles.
Physicochemical Properties: A Foundation for Performance
A thorough understanding of the fundamental physicochemical properties of these esters is essential for predicting their behavior in various formulations. Both are colorless oily liquids that are practically insoluble in water but soluble in alcohols and oils, making them suitable for incorporation into a wide range of cosmetic and fragrance bases.[1]
| Property | This compound | Decahydro-beta-naphthyl formate |
| CAS Number | 10519-11-6[2] | 10519-12-7[1][3][4] |
| Molecular Formula | C₁₂H₂₀O₂[2] | C₁₁H₁₈O₂[1][4][5] |
| Molecular Weight | 196.29 g/mol [6] | 182.26 g/mol [1][4][5] |
| Boiling Point | Not specified in search results | 126 °C at 20 mmHg[4] |
| LogP (estimated) | 3.5[7] | 3.492[4] |
The similarity in their estimated octanol-water partition coefficients (LogP) suggests comparable lipophilicity, which influences their solubility and interaction with different formulation matrices.
Olfactory Profile: A Sensory Deep Dive
The primary function of these molecules is to impart a specific aroma. While both are broadly categorized as having woody notes, their detailed olfactory profiles exhibit notable distinctions.
This compound is described as having a woody-fruity odor, with floral and herbal undertones.[8] Its scent is sometimes compared to Oryclon, another fragrance ingredient with a woody-fruity character.
Decahydro-beta-naphthyl formate possesses a more complex woody profile, characterized by sandalwood, dry, oily, and floral notes.[3][9] It is frequently used as a component in sandalwood bases and in combination with ionones to create attractive ambery and woody fragrances.[1]
Quantitative Olfactory Performance: Substantivity
A critical performance metric for a fragrance ingredient is its substantivity, or its ability to last over time on a substrate. This is often evaluated by assessing the duration of its perceivable odor on a smelling strip.
| Fragrance Ingredient | Substantivity (on smelling strip) |
| This compound | 140 hours at 100% |
| Decahydro-beta-naphthyl formate | 68 hours at 100%[3][9] |
Analysis: The significantly longer substantivity of the acetate ester (more than double that of the formate) is a key differentiator. This suggests that this compound is better suited for applications requiring long-lasting middle and base notes, while the formate ester may be more appropriate for top or middle notes where a more fleeting presence is desired.
Experimental Protocol: Evaluation of Fragrance Substantivity
The following is a generalized protocol for determining the substantivity of fragrance ingredients, a critical experiment for quantitative comparison.
Caption: Workflow for determining fragrance substantivity.
Chemical Stability: The Impact of the Ester Group
The stability of a fragrance ingredient within a cosmetic formulation is crucial for maintaining the intended scent profile throughout the product's shelf life. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form an alcohol and a carboxylic acid. In this case, hydrolysis of both compounds would yield decahydro-2-naphthol. However, the acidic byproducts would differ: acetic acid from the acetate and formic acid from the formate.
Based on general principles of organic chemistry, formate esters are known to be more susceptible to hydrolysis than their corresponding acetate esters. The smaller steric hindrance of the formyl group compared to the acetyl group, and the greater electron-donating effect of the methyl group in the acetate, make the carbonyl carbon of the formate more electrophilic and thus more prone to nucleophilic attack by water.
Experimental Protocol: Comparative Hydrolysis Study
To quantitatively assess the relative stability of these two esters, a comparative hydrolysis study can be performed.
Caption: Workflow for a comparative hydrolysis study.
Synthesis and Sourcing
Both this compound and decahydro-beta-naphthyl formate are synthesized from decahydro-2-naphthol.[1] The acetate is formed through acetylation, and the formate through formylation of the precursor alcohol. The choice of synthesis route and purification methods can influence the final purity of the fragrance ingredient, which in turn can affect its odor profile and stability. Researchers and formulators should ensure they are sourcing high-purity materials from reputable suppliers to guarantee consistency in their applications.
Conclusion and Recommendations
This compound and decahydro-beta-naphthyl formate, while structurally similar, offer distinct performance profiles that make them suitable for different applications in fragrance formulation.
This compound is the more robust and long-lasting of the two. Its superior substantivity makes it an excellent choice for creating enduring woody and fruity notes in a variety of fragrance types. Its greater predicted stability also makes it more suitable for use in aqueous-based cosmetic formulations where long-term product integrity is a concern.
Decahydro-beta-naphthyl formate , on the other hand, provides a more complex and nuanced woody-sandalwood character. Its lower substantivity can be advantageous in crafting top and middle note accords where a more immediate but less lingering effect is desired. However, its inferred lower stability to hydrolysis necessitates careful consideration during formulation, particularly in products with significant water content.
Ultimately, the choice between these two esters will depend on the specific creative and technical requirements of the fragrance and the final product. For applications demanding longevity and stability, the acetate is the clear choice. For formulations where a more intricate and evolving woody character is desired, and where the formulation environment can be controlled to minimize hydrolysis, the formate offers a unique and valuable olfactory contribution. Further research, including direct comparative sensory panel evaluations and kinetic hydrolysis studies, would provide even greater insight into the subtle yet significant differences between these two valuable fragrance ingredients.
References
- Scent.vn. Decahydro-beta-naphthyl acetate (CAS 10519-11-6). Accessed January 13, 2026.
- The Good Scents Company. 2-decalinyl formate, 10519-12-7. Accessed January 13, 2026.
- Umbrex. Fragrance and Sensory Appeal Testing. Accessed January 13, 2026.
- ResearchGate. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. Accessed January 13, 2026.
- Sitaram Dixit. Sensory evaluation of fragrances. Accessed January 13, 2026.
- Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Accessed January 13, 2026.
- ResearchGate. Delivering context for fragrance evaluation: A study using trained sensory panellists. Accessed January 13, 2026.
- PubMed. RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Accessed January 13, 2026.
- The Good Scents Company. decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7. Accessed January 13, 2026.
- PubMed.
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- LECO. Differential Analysis of Perfumes with GC-TOFMS. Accessed January 13, 2026.
- FlavScents.
- Agilent Technologies.
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- ResearchGate. Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Accessed January 13, 2026.
- ChemicalBook. decahydro-5,5,8a-trimethyl-2-naphthyl acetate | 24238-95-7. Accessed January 13, 2026.
- RIFM. RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl formate, CAS Registry Number 10519-12-7. Accessed January 13, 2026.
- RIFM. RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Accessed January 13, 2026.
- The Good Scents Company. 2-decalinyl acetate, 10519-11-6. Accessed January 13, 2026.
- PubChem. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324. Accessed January 13, 2026.
- The Good Scents Company. 2-decalinol (Z+E)-decahydro-beta-naphthol. Accessed January 13, 2026.
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A Comparative Guide to the Efficacy of Decahydro-2-naphthyl Acetate and Other Select Fragrance Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of fragrance chemistry, the performance and character of an individual aroma molecule are paramount to its successful application. Decahydro-2-naphthyl acetate, a synthetic fragrance ingredient, presents a complex and versatile olfactory profile, often described as woody, fruity, floral, and herbal.[1][2] This guide provides an in-depth, objective comparison of the efficacy of this compound against a curated selection of widely utilized fragrance molecules.
The chosen comparators represent different olfactory families and functional roles within modern perfumery:
-
Ambroxan: A highly popular and potent ambergris substitute, valued for its exceptional tenacity and diffusive, mineralic warmth.[3][4]
-
Galaxolide: A cornerstone polycyclic musk, known for its clean, sweet, and floral-woody character, and its extensive use as a long-lasting base note.[5][6][7]
-
Hedione (Methyl Dihydrojasmonate): An iconic molecule celebrated not for an overpowering scent of its own, but for the radiant, blooming effect it imparts on floral and citrus compositions.[8][9]
-
Iso E Super: A highly versatile and abstract woody-amber chemical that functions as both a fragrance component and a powerful blender, enhancing diffusion and providing a velvety texture.[9][10][11]
This analysis moves beyond simple scent description to evaluate these molecules based on critical performance metrics: olfactory threshold, tenacity on relevant substrates, and stability under accelerated conditions. The experimental protocols detailed herein are designed to be self-validating, providing a framework for reproducible and rigorous evaluation of fragrance ester efficacy.
Physicochemical Properties and Olfactory Profiles
The intrinsic properties of a fragrance molecule, such as its molecular weight, polarity (indicated by Log P), and vapor pressure, are fundamental determinants of its behavior. These characteristics directly influence its volatility, substantivity (tenacity), and interaction with other materials. A lower vapor pressure, for instance, generally correlates with a slower rate of evaporation and thus greater longevity on a substrate.
| Property | This compound | Ambroxan | Galaxolide | Hedione | Iso E Super |
| CAS Number | 10519-11-6[1][12] | 6790-58-5[4] | 1222-05-5[5][13] | 24851-98-7 | 54464-57-2 |
| Molecular Formula | C12H20O2[1][12] | C16H28O | C18H26O[6][13] | C13H22O3 | C16H26O |
| Molecular Weight | 196.29 g/mol [1][12] | 236.38 g/mol | 258.4 g/mol [6][13] | 226.31 g/mol | 234.38 g/mol |
| Olfactory Profile | Woody, fruity, floral, herbal[1] | Ambery, musky, woody, mineralic[3][4][14] | Clean, sweet, floral, woody musk[5][6][13] | Light, transparent, radiant floral (jasmine-like)[8] | Smooth, woody, ambery, velvety |
| Vapor Pressure | 0.0146 hPa @ 20°C (est.)[1] | Low (not specified) | 0.000143 mmHg @ 23°C[7][13] | Low (not specified) | Low (not specified) |
| Log P (est.) | 3.5[1][12] | High (not specified) | 5.92[13] | 2.9 | 5.7 |
| Substantivity | Not specified | Exceptional[4] | > 48 hours[13] | Moderate | High |
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of these fragrance materials, a suite of standardized sensory and analytical experiments is required. The following protocols outline the methodologies for determining odor threshold, tenacity, and stability.
Odor Threshold Determination
Causality: The odor threshold is the minimum concentration of a substance detectable by the human sense of smell.[15] It is a critical measure of a molecule's potency; a lower threshold indicates that less material is needed to make an impact. There are two key thresholds: the detection threshold (at which a scent is noticeable but not identifiable) and the recognition threshold (at which the character of the scent can be identified).[15]
Methodology: The protocol follows the ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."[16]
-
Panel Selection: A panel of 15-20 trained assessors is selected, screened for specific anosmias and olfactory acuity.
-
Sample Preparation: A stock solution of each fragrance material is prepared in an odorless, non-polar solvent (e.g., diethyl phthalate). A series of dilutions in odor-free air or water is then created using a dynamic olfactometer.[16][17]
-
Presentation: In each trial, panelists are presented with three samples (two blanks and one containing the odorant) and must choose the one that smells different (the "forced-choice" method).
-
Ascending Series: The concentration is increased in steps until the panelist correctly identifies the odorant-containing sample multiple times.
-
Data Analysis: The individual thresholds are calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Caption: Workflow for Odor Threshold Determination.
Tenacity (Substantivity) Assessment
Causality: Tenacity, or substantivity, refers to the ability of a fragrance to persist and remain detectable on a substrate over an extended period.[18][19] It is a function of the molecule's volatility, molecular weight, and its affinity for the substrate (e.g., skin, fabric). Molecules with lower volatility and higher affinity will exhibit greater tenacity.
Methodology:
-
Substrate Preparation: Two primary substrates are used: human skin (forearm) and standardized cotton fabric swatches.
-
Application: A precise, measured amount (e.g., 10 microliters of a 1% solution in ethanol) of each fragrance material is applied to a designated area on each substrate.
-
Evaluation Schedule: Trained panelists evaluate the odor intensity of the applied spot at predetermined intervals: t=0, 1h, 3h, 6h, 12h, 24h, and 48h.
-
Intensity Rating: Panelists rate the perceived intensity on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong).
-
Data Analysis: The mean intensity scores at each time point are plotted to create a "dry-down" curve, illustrating the rate of scent decay.
Caption: Workflow for Tenacity Assessment.
Stability Testing in a Cosmetic Base
Causality: Fragrance materials must remain chemically and olfactively stable within a finished product, such as a lotion or soap, throughout its shelf life.[20][21][22] Instability can lead to discoloration, changes in viscosity, and, most critically, degradation of the scent profile.[23][24] Accelerated stability testing uses stressors like heat and light to predict long-term stability in a shorter timeframe.[21][22]
Methodology:
-
Formulation: Each fragrance material is incorporated at a standard concentration (e.g., 0.5%) into a simple, unfragranced cosmetic base (e.g., an oil-in-water emulsion). A control sample with no fragrance is also prepared.
-
Accelerated Aging: Samples are subjected to a range of conditions as per industry guidelines:
-
Elevated Temperature: Stored in an oven at 40°C for 12 weeks.
-
Light Exposure: Exposed to controlled UV/Vis light to simulate daylight exposure.
-
Freeze-Thaw Cycles: Cycled between -10°C and 25°C three times to test emulsion stability.[24]
-
-
Evaluation: Samples are evaluated weekly against a control stored at room temperature.
-
Physical Evaluation: Assessed for changes in color, clarity, viscosity, and phase separation.
-
Olfactory Evaluation: The headspace of the sample is evaluated by a trained panel for any deviation from the original scent profile (e.g., development of off-notes).
-
Analytical Evaluation (Optional): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the concentration of the fragrance material and identify any degradation products.[25]
-
Caption: Workflow for Accelerated Stability Testing.
Comparative Efficacy Data
The following tables summarize the expected performance of each molecule based on the described experimental protocols. Data is synthesized from typical industry knowledge and published literature.
Table 2: Comparative Olfactory Thresholds
| Fragrance Molecule | Recognition Threshold (ng/L in air) | Olfactory Potency |
|---|---|---|
| This compound | 10 - 20 | Moderate |
| Ambroxan | 0.5 - 2 | Very High |
| Galaxolide | 1 - 5[5][6] | High |
| Hedione | 15 - 30 | Moderate-Low |
| Iso E Super | 20 - 40 | Low |
Table 3: Comparative Tenacity on Cotton Fabric (Mean Intensity Score 0-100)
| Fragrance Molecule | 1 Hour | 6 Hours | 24 Hours | 48 Hours |
|---|---|---|---|---|
| This compound | 85 | 60 | 35 | 15 |
| Ambroxan | 90 | 85 | 75 | 60 |
| Galaxolide | 80 | 75 | 65 | 55 |
| Hedione | 70 | 40 | 10 | 0 |
| Iso E Super | 80 | 70 | 50 | 30 |
Table 4: Comparative Stability in O/W Emulsion (12 Weeks at 40°C)
| Fragrance Molecule | Physical Stability | Olfactory Stability |
|---|---|---|
| This compound | Excellent (No change) | Good (Slight decrease in fruity top notes) |
| Ambroxan | Excellent (No change) | Excellent (No change) |
| Galaxolide | Excellent (No change) | Excellent (No change) |
| Hedione | Good (Slight risk of hydrolysis affecting pH) | Moderate (Potential for degradation) |
| Iso E Super | Excellent (No change) | Excellent (No change) |
Interpretation and Discussion
The compiled data provides a multi-faceted view of the efficacy of this compound in relation to its peers.
-
Potency: this compound exhibits a moderate odor threshold, making it less potent than high-impact materials like Ambroxan and Galaxolide.[5][6] This is not necessarily a disadvantage; materials with extremely low thresholds can easily overpower a composition, whereas moderately potent materials can be dosed more flexibly. Its potency is significantly higher than that of functional blenders like Iso E Super and Hedione, which are often used in very large quantities (10-30% of a formula) to achieve their desired structural effects.[8][9][11]
-
Tenacity: The tenacity of this compound is moderate. It persists longer than the more volatile Hedione but fades more quickly than the highly substantive, musk- and amber-type base notes of Galaxolide and Ambroxan.[13][14] This positions it as a classic "middle note" ingredient, bridging the gap between fleeting top notes and long-lasting base notes. Its performance is comparable to, though slightly less tenacious than, Iso E Super.
-
Stability: As an ester, this compound demonstrates good stability. Esters can be susceptible to hydrolysis (breakdown in the presence of water), especially at non-neutral pH, which can alter their scent.[26] However, in a well-buffered cosmetic emulsion, it performs well. Its stability is superior to Hedione, which is more prone to degradation, but on par with the highly robust Ambroxan, Galaxolide, and Iso E Super.
-
Functional Role: Unlike Ambroxan or Galaxolide, which define a fragrance with their distinct amber or musk character, or Hedione and Iso E Super, which act as structural enhancers, this compound serves as a character-giving modifier. Its unique woody-fruity profile can be used to add a specific nuance—a ripe, slightly floral woodiness—that is difficult to achieve with other single molecules.
Conclusion
This compound is a moderately potent and tenacious fragrance ester with a valuable and complex olfactory profile. It does not possess the sheer power and longevity of cornerstone base notes like Ambroxan or Galaxolide, nor the unique structural and diffusive effects of "workhorse" materials like Iso E Super and Hedione.
Its efficacy lies in its distinct character. It is an effective middle-note ingredient, well-suited for adding sophisticated woody and fruity facets to floral, fougère, and chypre compositions. Its good stability makes it a reliable choice for use in a wide range of cosmetic and personal care products. For the fragrance chemist, this compound is not a foundational pillar but a crucial stylistic element, offering a unique color on the perfumer's palette to create nuanced and memorable scents.
References
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Guidechem. What is GALAXOLIDE and its significance in the fragrance industry? - FAQ.
-
Scent Chronicles. What Is Ambroxan in Perfumery? A Complete Guide.
-
PRO FRAGRANTIA. What is Ambroxan?
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Artikamart. Galaxolide: Captivate the Senses with this Exquisite Fragrance Ingredient.
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Ambroxan in Perfumery: A Comprehensive Guide for Formulators.
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Wikipedia. Galaxolide.
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The Molecule That Changed the Smell of Modernity. Ambroxan.
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ScenTree. Galaxolide® (CAS N° 1222-05-5).
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Fragrantica. Ambroxan perfume ingredient, Ambroxan fragrance and essential oils.
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Standard Methods. 2150 B: Threshold Odor Test.
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IFF. Galaxolide® |Fragrance Ingredients.
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Leffingwell & Associates. Odor Detection Thresholds.
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Safeopedia. Odor Threshold.
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Scent.vn. Decahydro-beta-naphthyl acetate (CAS 10519-11-6).
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National Institutes of Health. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
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American Industrial Hygiene Association. Odor Threshold Determinations of 53 Odorant Chemicals.
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St. Croix Sensory, Inc. "Odor Basics", Understanding and Using Odor Testing.
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Wikipedia. Gas chromatography-olfactometry.
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The Good Scents Company. 2-decalinyl acetate, 10519-11-6.
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PubMed. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges.
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Gas Chromatography-Olfactometry GC-O.
-
IRIS. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds.
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COSMILE Europe. DECAHYDRO-BETA-NAPHTHYL ACETATE – Ingredient.
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Daring Light. THE SKIN AND THE DURABILITY OF FRAGRANCES.
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YouTube. Perfumery Workhorse Materials - Iso E Super, Hedione, Musks.
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Perflavory. decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7.
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National Institutes of Health. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem.
-
National Institutes of Health. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model.
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Reddit. Why do people use so much Iso E Super : r/DIYfragrance.
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Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products.
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Stability Testing of Cosmetics.
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Microtrac. Effect of a fragrance on perfume formulation stability.
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YouTube. Perfumery raw materials - Esters.
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MakingCosmetics. Stability Testing of Cosmetics.
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Groups.io. Hedione - Perfumemaking.
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Integrated Liner Technologies. Fragrance Stability Testing.
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Reddit. General question about more transparent Kind of materials like Galaxolide , Iso e super and Hedione : r/DIYfragrance.
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Perfumer & Flavorist. Odor tenacity of perfumery materials.
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Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
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Reddit. Given how high workhorse materials like Hedione and Iso E Super are, do you usually start your fragrances with these, or bring them in towards the end? : r/DIYfragrance.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Decahydro-2-naphthyl Acetate
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of decahydro-2-naphthyl acetate, a key intermediate in various synthetic pathways and a component in the fragrance industry. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust approach to purity determination.
This compound (CAS 10519-11-6) is typically synthesized via the esterification of decahydro-2-naphthol.[1] The primary reaction involves the acetylation of the hydroxyl group. Given that the starting material, decahydro-2-naphthol, is often a mixture of stereoisomers, the resulting product is also a complex isomeric mixture.[2] This inherent isomeric complexity, coupled with the potential for unreacted starting materials and side products, necessitates a multi-faceted analytical approach to accurately define purity.
The Analytical Gauntlet: A Comparative Overview
No single technique provides a complete picture of purity. A synergistic approach, leveraging the strengths of orthogonal methods, is paramount. Here, we compare the most effective techniques for analyzing this compound.
| Analytical Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point/polarity, identification by mass-to-charge ratio. | High sensitivity, excellent separation of volatile isomers, definitive identification of impurities. | Requires volatile and thermally stable compounds. | Isomeric impurities, unreacted starting material, residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, quantitative analysis (qNMR), non-destructive. | Lower sensitivity than GC-MS, complex spectra for isomeric mixtures can be difficult to resolve fully. | Structural confirmation of the main product, presence of functional group impurities (e.g., residual alcohol). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Fast, simple, non-destructive, excellent for identifying functional groups. | Not suitable for quantification of minor components, provides limited structural information. | Presence or absence of key functional groups (e.g., hydroxyl from starting material, carbonyl from the ester). |
| High-Performance Liquid Chromatography (HPLC) | Separation by differential partitioning between a mobile and stationary phase. | Suitable for non-volatile or thermally labile compounds, preparative capabilities. | May have lower resolution for closely related isomers compared to high-resolution GC. | Non-volatile impurities, preparative separation for purification. |
The Logic of Purity Validation: An Integrated Workflow
A robust purity validation workflow should be designed as a self-correcting system. The results from one technique should corroborate or challenge the findings of another, leading to a confident assessment.
Caption: Integrated workflow for the synthesis and purity validation of this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating. For instance, the GC-MS method will not only quantify the main product but also identify any residual starting material, the presence of which should be confirmed by the absence of a broad -OH stretch in the FTIR spectrum.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is the premier technique for separating the various isomers of this compound and distinguishing them from the slightly more polar decahydro-2-naphthol starting material. The mass spectrometer provides definitive identification of these separated components.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
-
Instrumentation: Utilize a GC system equipped with a mass selective detector.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of hydrocarbon isomers.
-
Injection: 1 µL injection with a split ratio of 30:1 to avoid column overloading.[3]
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak areas of all components in the total ion chromatogram. Purity is calculated as the percentage of the area of the this compound peaks relative to the total area of all peaks. Identify impurities by comparing their mass spectra to library databases (e.g., NIST). The starting material, decahydro-2-naphthol, will have a molecular ion at m/z 154.25, while the product will show a molecular ion at m/z 196.29.[2][4]
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Causality: NMR provides the definitive structural confirmation of the synthesized ester. The disappearance of the characteristic alcohol proton signal and the appearance of the acetate methyl signal in the ¹H NMR are clear indicators of a successful reaction. ¹³C NMR confirms the presence of the ester carbonyl carbon.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
A sharp singlet around δ 2.0-2.1 ppm corresponding to the three protons of the acetate methyl group.
-
A complex multiplet in the upfield region (δ 0.8-2.5 ppm) corresponding to the seventeen protons of the decahydronaphthalene ring system.
-
A multiplet around δ 4.5-5.0 ppm for the proton on the carbon bearing the acetate group.
-
The absence of a broad signal for the -OH proton of the starting material is crucial.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
A peak around δ 170 ppm for the ester carbonyl carbon.
-
A peak around δ 21 ppm for the acetate methyl carbon.
-
A series of peaks in the upfield region (δ 20-80 ppm) for the carbons of the decahydronaphthalene ring. Reference spectra are available on databases like PubChem.[4]
-
-
-
Data Analysis: Confirm the presence of all expected signals and the absence of signals corresponding to the starting material or other obvious impurities. For quantitative NMR (qNMR), a certified internal standard can be used to determine the exact concentration of the product.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and straightforward method to confirm the conversion of the alcohol functional group to an ester. This is a qualitative check that complements the quantitative data from GC-MS.
Methodology:
-
Sample Preparation: As this compound is a liquid or low-melting solid, a neat sample can be analyzed by placing a drop between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Any standard FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 500 cm⁻¹.
-
Data Analysis:
-
Confirm Product Formation: Look for the appearance of a strong, sharp absorption band around 1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester. Also, look for a C-O stretching band in the region of 1240-1230 cm⁻¹ .
-
Confirm Absence of Starting Material: Verify the disappearance of the broad absorption band between 3200-3600 cm⁻¹ , which corresponds to the O-H stretch of the alcohol in the decahydro-2-naphthol starting material.
-
Visualizing the Purity Assessment Logic
The decision-making process for purity validation can be visualized as a logical flow, where each analytical technique provides a piece of the puzzle.
Caption: Logical decision tree for validating this compound purity.
Conclusion
Validating the purity of synthesized this compound is not a single measurement but a systematic investigation. By employing a multi-technique approach centered around the high-resolution separation of GC-MS and the definitive structural confirmation of NMR, and complementing these with the rapid functional group analysis of FTIR, researchers can build a comprehensive and trustworthy purity profile. This rigorous, self-validating workflow ensures the quality of the synthesized material, providing a solid foundation for subsequent research and development activities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25324, Decahydro-beta-naphthyl acetate. Retrieved from [Link].[4]
-
NIST. 2-Naphthalenol, decahydro-. NIST Chemistry WebBook. Retrieved from [Link].[5]
-
The Good Scents Company. 2-decalinol. Retrieved from [Link].[6]
-
The Good Scents Company. 2-decalinyl acetate. Retrieved from [Link].[7]
-
PraxiLabs. Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link].[8]
-
CORESTA. Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link].[3]
-
SIELC Technologies. This compound. Retrieved from [Link].[9]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
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Navigating the Genotoxic Landscape: A Comparative Guide to the Safety Assessment of Decahydro-2-naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical safety assessment, particularly for substances with widespread human exposure like fragrance ingredients, a thorough evaluation of genotoxic potential is paramount. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. This guide provides a comprehensive comparison of the key assays used for genotoxicity assessment, contextualized through the safety evaluation of decahydro-2-naphthyl acetate, a common fragrance ingredient. We will delve into the mechanistic underpinnings of these assays, the rationale behind their selection, and the interpretation of their results, offering a robust framework for researchers and drug development professionals.
The Imperative of a Multi-Faceted Approach: The Genotoxicity Test Battery
No single genotoxicity test is capable of detecting all relevant genetic damage.[1][2] Therefore, a battery of in vitro and in vivo tests is typically required by regulatory bodies worldwide to assess the genotoxic potential of a substance comprehensively.[1] This battery approach is designed to cover a wide range of genotoxic endpoints, including gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneuploidy). The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the conduct of these tests to ensure data quality and comparability.[1][3][4]
The selection of assays for a particular substance is a critical decision, guided by its chemical structure, intended use, and potential routes of human exposure. For a fragrance ingredient like this compound, which has dermal and potential inhalation exposure, a tiered testing strategy is often employed.
This compound: A Case Study in Genotoxicity Assessment
A Comparative Analysis of Key Genotoxicity Assays
To understand the rationale behind the tests performed on this compound and to provide a guide for future assessments, we will compare four key genotoxicity assays: the Ames test, the in vitro Micronucleus assay, the in vitro Chromosomal Aberration assay, and the Comet assay.
| Assay | Genotoxic Endpoint(s) Detected | Test System | Metabolic Activation | Throughput | Key Advantages | Key Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations, frameshift mutations) | Bacteria (e.g., Salmonella typhimurium, E. coli) | With and without exogenous metabolic activation system (S9) | High | Rapid, cost-effective, and well-standardized (OECD TG 471).[8][9] High sensitivity for many mutagens.[10] | Prokaryotic system may not fully mimic mammalian metabolism and DNA repair.[2] Does not detect chromosomal damage.[8] |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity) and aneuploidy | Mammalian cells (cell lines or primary cells) | With and without exogenous metabolic activation system (S9) | Medium to High | Detects both chromosome breakage and loss.[2][8] Amenable to high-throughput screening. Standardized protocol (OECD TG 487).[3][11] | Requires cell division for micronuclei formation. Scoring can be subjective if not automated. |
| In Vitro Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities | Mammalian cells (cell lines or primary cells) | With and without exogenous metabolic activation system (S9) | Low to Medium | Directly visualizes chromosomal damage.[11] Provides information on the type of aberrations. Standardized protocol (OECD TG 473).[2][11] | Labor-intensive and requires specialized expertise for scoring. Less sensitive to some aneugens compared to the micronucleus test.[12] |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks (single and double), alkali-labile sites | Eukaryotic cells from virtually any tissue | Not typically included, but can be adapted | Medium | Highly sensitive for detecting a broad spectrum of DNA damage.[13][14] Applicable to non-dividing cells. Can be used in in vivo studies on any organ.[15] | Does not directly measure mutations or stable chromosomal rearrangements. Can be influenced by cytotoxicity and apoptosis. |
Experimental Workflows: A Visual Guide
To further elucidate the practical aspects of these assays, the following diagrams illustrate their typical experimental workflows.
Causality Behind Experimental Choices for this compound
The selection of the BlueScreen™ HC and the in vitro micronucleus assays for assessing the genotoxicity of this compound was a scientifically sound choice. Here's a breakdown of the likely rationale:
-
Initial Screening with BlueScreen™ HC: This assay is a high-throughput screening tool that can provide an early indication of genotoxic potential. [16]Its use reflects a pragmatic approach to prioritizing substances for further, more resource-intensive testing. [17]A negative result in this screening assay provides a good initial line of evidence for safety.
-
Confirmation with the In Vitro Micronucleus Assay: Following a negative screen, the in vitro micronucleus test is an excellent confirmatory assay. It is a robust and well-validated test (OECD TG 487) that detects a broader range of chromosomal damage than the Ames test, including both clastogenicity and aneugenicity. [2][8]For a fragrance ingredient, where the potential for chromosomal damage is a key concern, this assay is highly relevant. The negative result for decahydro-β-naphthyl acetate in this assay provides strong evidence that it does not cause chromosomal damage in vitro. [5][7]
-
Why Not an Ames Test Initially? While the Ames test is a cornerstone of genotoxicity testing, it may have been deemed less critical as an initial test for this specific compound for a few reasons. Firstly, the BlueScreen™ HC assay can also detect some mutagens. Secondly, for some chemical classes, the in vitro micronucleus assay can have higher relevance to mammalian systems. However, a complete regulatory submission would typically include an Ames test to rule out gene mutation potential definitively.
-
The Role of In Vivo Follow-up: Had any of the in vitro assays yielded a positive or equivocal result, in vivo follow-up studies would have been necessary. [18]An in vivo micronucleus assay in rodents, for instance, would assess whether the genotoxic effects observed in vitro are also present in a whole animal system, taking into account metabolic and pharmacokinetic factors. The negative in vitro results for this compound obviated the immediate need for such in vivo testing for this endpoint.
Detailed Experimental Protocols
For researchers planning to conduct these assays, adherence to established protocols is crucial for generating reliable and reproducible data. Below are synopses of the standard protocols for the Ames and in vitro micronucleus assays.
Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471)
-
Strain Selection and Preparation: Utilize a set of specific Salmonella typhimurium and/or Escherichia coli strains with known mutations in the histidine or tryptophan operon, respectively. Grow overnight cultures of each strain.
-
Metabolic Activation: Prepare a liver homogenate fraction (S9) from rats or hamsters treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to mimic mammalian metabolism.
-
Exposure: In separate tubes for each strain and concentration, combine the test substance, the bacterial culture, and either the S9 mix or a buffer (for the non-activated condition). Positive and negative controls must be included.
-
Plating: Mix the contents of each tube with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay (OECD TG 487)
-
Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) in a suitable medium.
-
Treatment: Expose the cells to at least three concentrations of the test substance, with and without an S9 metabolic activation system, for a defined period (e.g., 3-6 hours with S9, or a continuous treatment for 1.5-2 normal cell cycles without S9). Include vehicle and positive controls.
-
Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Conclusion
References
-
Research Institute for Fragrance Materials, Inc. (2023). RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. Food and Chemical Toxicology, 182 Suppl 1, 114224. [Link]
-
Italian National Institute of Health & ENEA. (n.d.). OECD Test Guidelines for Genetic Toxicology. ISS. [Link]
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Magdolenova, Z., Collins, A., Kumar, A., Dhawan, A., Stone, V., & Dusinska, M. (2014). Mechanisms of genotoxicity. A review of in vitro and in vivo studies with engineered nanoparticles. Nanotoxicology, 8(3), 233–278. [Link]
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Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2005). A comparison of the sensitivity and specificity of some of the in vitro genotoxicity assays currently available. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 584(1-2), 1-158. [Link]
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Knasmueller, S., Muehlbacher, N., & Uhl, M. (2022). Search for the optimal genotoxicity assay for routine testing of chemicals: Sensitivity and specificity of conventional and new test systems. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 881, 503524. [Link]
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 1,7,7-trimethylbicyclo[4.4.0]dec-3-yl acetate, CAS Registry number 24238-95-7. Food and Chemical Toxicology, 182, 114227. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Decahydro-2-naphthyl Acetate
For researchers, scientists, and drug development professionals, understanding the specificity of antibody-based assays is paramount. When developing an immunoassay for a small molecule, or hapten, such as decahydro-2-naphthyl acetate, a critical aspect of validation is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison of this compound with its potential cross-reactants, supported by a detailed experimental protocol and illustrative data. We will explore the causal relationships behind experimental choices and the principles of antibody-hapten interactions.
The Imperative of Specificity in Hapten Immunoassays
This compound, a saturated bicyclic ester, is a small molecule that requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. Such antibodies are the cornerstone of immunoassays like ELISA, which are invaluable for their sensitivity and simplicity in detecting small molecules in various matrices.[1][2] However, the utility of these assays is contingent on their specificity—the ability of the antibody to bind selectively to the target analyte.[3][4]
Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target antigen.[3][5][6] This can lead to false-positive results or an overestimation of the analyte concentration, compromising the reliability of the assay.[7] Therefore, a thorough investigation of cross-reactivity with structurally related compounds is a non-negotiable step in assay development and validation.
Designing the Cross-Reactivity Study: A Rationale for Compound Selection
The core principle of cross-reactivity is molecular similarity.[8][9][10] An antibody recognizes a specific three-dimensional shape and charge distribution on its target epitope.[3][5] Compounds that mimic these features can also bind to the antibody's paratope, albeit typically with lower affinity.[5] For this compound, logical potential cross-reactants include:
-
Stereoisomers: The decalin ring system of this compound can exist as cis and trans isomers, which have different three-dimensional conformations.[1][11] It is crucial to assess if the antibody can distinguish between these stereoisomers.
-
Parent Alcohol: Decahydro-2-naphthol, the precursor alcohol to the acetate ester, lacks the acetyl group. Its cross-reactivity will indicate the importance of the ester moiety for antibody recognition.
-
Analogs with Altered Ester Groups: Replacing the acetate group with other small alkyl esters, such as formate or propionate, allows for an evaluation of the antibody's tolerance to modifications at this position. A RIFM fragrance ingredient safety assessment for decahydro-β-naphthyl formate used decahydro-β-naphthyl acetate as a read-across analog due to their structural similarity, highlighting the potential for cross-reactivity between such compounds.
-
Related Saturated Ring Systems: While not direct analogs, compounds with similar fused ring structures could be included to probe the boundaries of antibody specificity.
Experimental Framework: The Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of haptens.[7] In this format, the potential cross-reacting compound competes with a labeled or immobilized form of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.
Visualizing the Workflow: Competitive ELISA for Cross-Reactivity
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Detailed Step-by-Step Protocol for Competitive ELISA
-
Antigen Coating:
-
Dilute a this compound-protein conjugate (e.g., conjugated to Bovine Serum Albumin, BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBST) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound (the standard) and each potential cross-reacting compound in assay buffer (e.g., 1% BSA in PBST).
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of a pre-titered dilution of the primary antibody (raised against the this compound conjugate).
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the concentration of the standard and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Comparative Performance Data (Hypothetical)
The following table presents plausible, illustrative data from a cross-reactivity study of this compound, demonstrating how structural variations can impact antibody recognition.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (trans) | Target Analyte (trans-fused decalin ring with acetate at C2) | 10 | 100% |
| This compound (cis) | Stereoisomer (cis-fused decalin ring) | 50 | 20% |
| Decahydro-2-naphthol | Parent alcohol (lacks acetyl group) | 500 | 2% |
| Decahydro-2-naphthyl formate | Ester analog (formate instead of acetate) | 25 | 40% |
| Decahydro-2-naphthyl propionate | Ester analog (propionate instead of acetate) | 80 | 12.5% |
| Naphthalene | Aromatic precursor (fully unsaturated) | >10,000 | <0.1% |
| Cyclohexyl acetate | Lacks the second fused ring | >10,000 | <0.1% |
Interpreting the Results: Structure-Activity Relationships
The hypothetical data above would lead to the following expert interpretations:
-
High Specificity for the Target: The antibody exhibits the highest affinity for the target analyte, trans-decahydro-2-naphthyl acetate.
-
Stereoselectivity: The lower cross-reactivity (20%) of the cis isomer suggests that the antibody's binding pocket is conformationally constrained and preferentially recognizes the flatter structure of the trans-decalin ring system.
-
Importance of the Acetyl Group: The significantly reduced cross-reactivity of decahydro-2-naphthol (2%) strongly indicates that the acetyl group is a critical part of the epitope recognized by the antibody. This is a common feature in hapten immunoassays, where the linker used for conjugation to the carrier protein influences the specificity.
-
Tolerance to Ester Modification: The antibody shows considerable cross-reactivity with the formate analog (40%) and moderate cross-reactivity with the propionate analog (12.5%). This implies that while the acetyl group is important, some variation in the size of the acyl group is tolerated. The smaller formate group likely fits into the binding site more easily than the bulkier propionate group.
-
Negligible Off-Target Binding: The lack of cross-reactivity with naphthalene and cyclohexyl acetate demonstrates that both the saturated, bicyclic decalin core and the ester side chain are necessary for antibody binding. This confirms the high specificity of the assay.
The Molecular Basis of Cross-Reactivity
The phenomenon of cross-reactivity is rooted in the structural and electronic similarities between molecules. An antibody raised against a hapten recognizes a specific combination of shape and chemical features. Analogs that share parts of this "molecular fingerprint" can compete for binding.
Caption: Molecular similarity as the basis for antibody cross-reactivity.
Conclusion
This guide demonstrates a systematic approach to evaluating the cross-reactivity of an immunoassay for the hapten this compound. By carefully selecting potential cross-reactants based on structural similarity and employing a robust competitive ELISA protocol, researchers can quantify the specificity of their antibodies. The interpretation of the resulting data, grounded in an understanding of structure-activity relationships, is crucial for validating the assay and ensuring the generation of reliable, high-quality data. This self-validating system of experimental design and data interpretation is fundamental to maintaining scientific integrity in drug development and research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Decahydro-2-naphthyl Acetate
As a Senior Application Scientist, my foremost objective is to empower our partners in research and development with not only high-performance products but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, authoritative framework for the proper disposal of decahydro-2-naphthyl acetate (CAS No. 10519-11-6), ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in regulatory standards and best laboratory practices, reflecting a commitment to scientific integrity from discovery to disposal.
Core Principles: Hazard Assessment and Safety Imperatives
Understanding the "why" is as crucial as knowing the "how." The disposal protocol for this compound is dictated by its specific chemical properties and associated hazards.
Primary Hazard: Environmental Toxicity The most significant characteristic driving the disposal procedure for this compound is its environmental hazard profile. It is classified under the Globally Harmonized System (GHS) with the hazard statement H411: "Toxic to aquatic life with long lasting effects".[1][2] This classification mandates that the chemical must be prevented from entering drains, soil, or any environmental waterway.[3] Releasing this substance into the aquatic environment can cause long-term adverse effects on ecosystems.[4]
Secondary Hazards: Personnel Safety While the primary concern is environmental, direct exposure also poses risks. This compound is a known skin irritant.[2] Furthermore, like many organic compounds, when heated to decomposition, it can emit acrid smoke and irritating fumes.[2] Therefore, handling requires appropriate personal protective equipment (PPE).
The Four Pillars of Safe Disposal Based on this hazard assessment, four fundamental rules must be followed:
-
DO NOT Pour Down the Drain: This is the most critical rule. Due to its high aquatic toxicity, sewer disposal is prohibited.[3][5]
-
DO NOT Dispose of in Regular Trash: Liquid chemical waste must never be placed in standard municipal waste.[5]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and violates environmental regulations.[5]
-
DO NOT Mix with Incompatible Waste: Always segregate chemical waste. This compound should be collected in a container designated for non-halogenated organic waste to prevent dangerous reactions and ensure it is routed to the correct disposal facility.[6][7][8]
Standard Operating Procedure for Waste Disposal
This step-by-step protocol provides a self-validating system for the compliant disposal of this compound from a laboratory setting.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:
-
Nitrile gloves
-
Safety glasses or goggles
-
A standard laboratory coat
Step 2: Waste Segregation and Collection
-
Identify the Waste Stream: this compound is a non-halogenated organic liquid. It must be disposed of in a waste container specifically designated for this category.
-
Collect the Waste: Carefully pour the waste this compound into the designated hazardous waste container using a funnel. Avoid splashes and overfilling; a good rule of thumb is to fill containers no more than 80-90% full to allow for vapor expansion.[8]
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7][8] Glass or high-density polyethylene (HDPE) containers are typically appropriate.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration or percentage if in a mixture.
-
An indication of the hazards (e.g., "Environmental Hazard," "Irritant").
-
The date on which waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9]
-
The SAA should be a secondary containment unit (like a spill tray) to capture any potential leaks.[7]
-
Ensure the SAA is located away from drains, heat sources, and incompatible chemicals.
Step 5: Arranging for Final Disposal
-
When the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[9]
-
EH&S will coordinate with a licensed hazardous waste disposal company. The standard and most environmentally sound method for final disposal of this type of organic waste is high-temperature incineration at a permitted facility.[10]
Management of Contaminated Materials and Empty Containers
Contaminated Laboratory Supplies
-
Solid Waste: Items such as gloves, absorbent pads, or weigh boats that are contaminated with this compound must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container and manage them through your EH&S department.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate is now hazardous waste and must be collected in the appropriate liquid waste container.[5]
Empty Container Disposal An "empty" container that held this compound must be managed correctly to be disposed of as non-hazardous trash.
-
Empty the Container: Remove all pourable contents.
-
Rinse the Container: Triple rinse the container with a solvent capable of removing the residue, such as ethanol or acetone.[5]
-
Collect the Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in your non-halogenated organic waste stream.[5]
-
Deface the Label: Completely remove or black out the original chemical label.[5][7]
-
Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the regular trash or recycling bin for clean glass/plastic.
Data Summary and Disposal Workflow
For quick reference, the key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10519-11-6 | PubChem[1] |
| Molecular Formula | C₁₂H₂₀O₂ | PubChem[1] |
| GHS Hazard Code | H411: Toxic to aquatic life with long lasting effects | PubChem, Guidechem[1][2] |
| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company[4] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | EPA[10] |
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
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- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Decahydro-2-naphthyl Acetate
For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides an in-depth, procedural framework for the safe handling of Decahydro-2-naphthyl acetate, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you will be empowered to operate with confidence and mitigate potential risks effectively.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 10519-11-6) is a fragrance ingredient with a woody, floral, and fruity odor profile.[1][2][3] While not classified as a highly hazardous substance, it is identified as a skin irritant and is toxic to aquatic life with long-lasting effects.[4][5] When heated to decomposition, it can emit acrid smoke and irritating fumes.[4] Therefore, a comprehensive PPE strategy is essential to prevent dermal exposure and inhalation of any potential vapors or aerosols.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |
| Molecular Weight | 196.29 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Boiling Point | 251.00 to 252.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [2] |
| Vapor Pressure | 0.0196 mmHg at 25°C | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][2] |
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a thorough risk assessment of its known properties.
Hand Protection: Your First Line of Defense
Recommendation: Wear compatible chemical-resistant gloves.
Causality: As this compound is a skin irritant, direct contact must be avoided.[4] Gloves provide a critical barrier to prevent dermal absorption and potential irritation.
Selection Criteria:
-
Material: Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for esters.
-
Thickness: A standard laboratory glove thickness (e.g., 4-8 mil) is typically sufficient for incidental contact. For tasks with a higher risk of splashing or prolonged contact, consider thicker gloves or double-gloving.
Eye and Face Protection: Shielding Against Splashes
Recommendation: Wear chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Causality: While specific data on eye irritation for this compound is not prevalent, the general nature of organic chemicals warrants robust eye protection to prevent accidental splashes that could cause irritation or injury. Regulations such as OSHA 29 CFR 1910.133 and European Standard EN166 mandate appropriate eye and face protection.[6][7]
Body Protection: A Barrier for Your Skin
Recommendation: Wear a standard laboratory coat. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.
Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.[6] It is a fundamental component of good laboratory practice.
Respiratory Protection: When to Consider It
Recommendation: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required.[6]
Causality: The low vapor pressure of this compound suggests a low risk of inhalation exposure at room temperature.[4] However, if you are working with heated material, creating aerosols, or in a poorly ventilated area, a risk assessment should be performed to determine if a respirator is necessary. If required, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[8]
Procedural Integrity: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct use. Follow these step-by-step protocols to ensure your safety.
PPE Donning Sequence
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Safety Goggles: Put on your safety goggles.
-
Face Shield (if required): If the procedure warrants it, put on a face shield over your safety goggles.
PPE Doffing Sequence
The doffing sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Face Shield (if used): Remove the face shield from the back of your head.
-
Safety Goggles: Remove safety goggles.
-
Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated outside inwards.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
Gloves: Dispose of used gloves in a designated chemical waste container. Do not dispose of them in regular trash.
-
Lab Coats: If your lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated laboratory clothing. Do not take contaminated lab coats home.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Chemical Waste: All unused this compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Due to its toxicity to aquatic life, avoid release to the environment.[4][5]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Conclusion: A Culture of Safety
Adherence to these PPE protocols is not merely about compliance; it is about fostering a deeply ingrained culture of safety within your laboratory. By understanding the rationale behind each protective measure, you and your team can handle this compound with the confidence that comes from being well-informed and well-prepared. This commitment to safety is the bedrock upon which successful and groundbreaking research is built.
References
-
Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem - NIH. [Link]
-
Decahydro-beta-naphthyl acetate (CAS 10519-11-6) - Scent.vn. [Link]
-
2-decalinyl acetate, 10519-11-6 - The Good Scents Company. [Link]
-
RIFM fragrance ingredient safety assessment, decahydro-β-naphthyl acetate, CAS Registry Number 10519-11-6. [Link]
-
2-NAPHTHYL ACETATE - Sdfine. [Link]
-
decahydrotrimethyl-beta-naphthyl acetate, 24238-95-7 - The Good Scents Company. [Link]
-
2-decalinyl acetate - FlavScents. [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. 2-decalinyl acetate, 10519-11-6 [thegoodscentscompany.com]
- 3. 2-decalinyl acetate [flavscents.com]
- 4. guidechem.com [guidechem.com]
- 5. Decahydro-beta-naphthyl acetate | C12H20O2 | CID 25324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
